molecular formula C8H7N3 B115538 6-Methylpyrido[2,3-b]pyrazine CAS No. 155629-96-2

6-Methylpyrido[2,3-b]pyrazine

Cat. No.: B115538
CAS No.: 155629-96-2
M. Wt: 145.16 g/mol
InChI Key: YYNMTNKYXHARBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrido[2,3-b]pyrazine is a versatile heterocyclic building block central to advanced pharmaceutical and materials science research. Its pyridopyrazine core is a privileged scaffold in medicinal chemistry, enabling the synthesis of compounds with a wide range of biological activities. Derivatives based on this structure have been investigated as selective inhibitors of PI3K isozymes for treating myocardial infarction, dipeptidyl peptidase IV inhibitors for type 2 diabetes mellitus, and inhibitors of Mycobacterium tuberculosis growth . Furthermore, this chemotype shows promise in developing antagonists for TRPV1 in pain management, fungicides, and various cancer therapeutics, including inhibitors of the Wnt/β-catenin pathway, PKB, ALK, p38aMAP kinase, and BRAF . Beyond its pharmaceutical applications, the compound is a key precursor in developing materials with notable non-linear optical (NLO) properties. Recent research on pyrido[2,3-b]pyrazine derivatives has demonstrated a remarkable NLO response, with high first and second hyper-polarizabilities, indicating high potential for applications in display technologies and photonic devices . These derivatives have also been successfully utilized in constructing label-free electrochemical DNA biosensors, demonstrating high sensitivity and specificity for detecting specific DNA sequences, which is crucial for medical diagnostics, environmental monitoring, and food safety . This reagent is exclusively for use in research and development laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNMTNKYXHARBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439520
Record name 6-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155629-96-2
Record name 6-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Methylpyrido[2,3-b]pyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Methylpyrido[2,3-b]pyrazine, a heterocyclic building block with significant potential in pharmaceutical and materials science research. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various kinases and potential as anticancer and antiviral agents.[1][2] This document details the synthetic pathway, experimental protocols, and relevant biological context for this compound.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 2-amino-5-methylpyridine. The overall strategy involves the introduction of a second amino group at the 3-position of the pyridine ring, followed by a cyclocondensation reaction with an α-dicarbonyl compound to form the pyrazine ring.

The proposed synthetic pathway is as follows:

  • Nitration: 2-amino-5-methylpyridine is nitrated to introduce a nitro group at the 3-position, yielding 2-amino-5-methyl-3-nitropyridine.

  • Reduction: The nitro group of 2-amino-5-methyl-3-nitropyridine is reduced to an amino group to form the key intermediate, 5-methyl-2,3-diaminopyridine.

  • Cyclocondensation: 5-methyl-2,3-diaminopyridine is reacted with glyoxal in a condensation reaction to form the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B HNO₃ / H₂SO₄ C 5-Methyl-2,3-diaminopyridine B->C Fe / HCl or H₂ / Pd-C D This compound C->D Glyoxal (CHOCHO)

Figure 1. Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established procedures for analogous reactions and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

This procedure is adapted from standard nitration methods for aminopyridines.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-amino-5-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, cool the mixture back to 0-5 °C.

  • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath.

  • The precipitated product, 2-amino-5-methyl-3-nitropyridine, is collected by filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (per 10 mmol scale)
2-Amino-5-methylpyridine1.0108.141.08 g
Concentrated H₂SO₄-98.08~10 mL
Concentrated HNO₃1.163.01~0.7 mL

Table 1. Reagents for the synthesis of 2-Amino-5-methyl-3-nitropyridine.

Step 2: Synthesis of 5-Methyl-2,3-diaminopyridine

This reduction can be carried out using various methods; a common and effective method using iron in acidic medium is described here.

Materials:

  • 2-Amino-5-methyl-3-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-methyl-3-nitropyridine and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methyl-2,3-diaminopyridine.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (per 10 mmol scale)
2-Amino-5-methyl-3-nitropyridine1.0153.141.53 g
Iron Powder3.0-5.055.841.67 - 2.79 g
Concentrated HClcatalytic36.46~0.5 mL

Table 2. Reagents for the synthesis of 5-Methyl-2,3-diaminopyridine.

Step 3: Synthesis of this compound

This cyclocondensation reaction is analogous to the synthesis of quinoxalines from o-phenylenediamines.[3][4][5]

Materials:

  • 5-Methyl-2,3-diaminopyridine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methyl-2,3-diaminopyridine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add an aqueous solution of glyoxal (40 wt. %) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (per 10 mmol scale)
5-Methyl-2,3-diaminopyridine1.0123.161.23 g
Glyoxal (40% aq.)1.058.041.45 g
Glacial Acetic Acidcatalytic60.05~2 drops

Table 3. Reagents for the synthesis of this compound.

Biological Context and Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their potential to modulate various signaling pathways implicated in disease, particularly in oncology and virology.[2][6] These compounds have been identified as inhibitors of several protein kinases, which are key regulators of cellular processes.

For instance, certain pyrido[2,3-b]pyrazine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

Wnt_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Derivatives Pyrido_Pyrazine->Dsh Potential Inhibition Point

Figure 2. Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by pyrido[2,3-b]pyrazine derivatives.

Furthermore, pyrido[2,3-b]pyrazine derivatives have been explored as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a key player in pain signaling.[7] Inhibition of TRPV1 is a promising strategy for the development of novel analgesics.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable heterocyclic compound. The detailed protocols and tabulated data offer a practical resource for researchers in medicinal chemistry and drug discovery. The exploration of the biological activities of this and related compounds continues to be an active area of research, with the potential to yield novel therapeutics for a range of diseases. The provided diagrams offer a visual representation of the synthetic logic and the biological pathways in which this class of compounds may be active.

References

An In-depth Technical Guide to 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155629-96-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylpyrido[2,3-b]pyrazine, a key heterocyclic building block in pharmaceutical and materials science research. This document details its chemical properties, synthesis, and its role as a privileged scaffold in the development of novel therapeutics.

Core Chemical Data

This compound is a heterocyclic aromatic compound featuring a fused pyridine and pyrazine ring system. The methyl substituent at the 6-position influences its electronic properties and potential biological interactions.

PropertyValueReference
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Canonical SMILES CC1=CC=C2N=C(C=N2)N=C1[1]
InChI InChI=1S/C8H7N3/c1-5-2-3-6-7(10-4-5)11-8(9)10/h2-4H,1H3[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

A likely synthesis would involve the reaction of 5-methyl-2,3-diaminopyridine with glyoxal . This reaction, typically carried out in a suitable solvent like ethanol or acetic acid, would proceed via a double condensation to form the pyrazine ring fused to the pyridine core.

General Experimental Protocol for Pyrido[2,3-b]pyrazine Synthesis (Hinsberg Reaction Adaptation):

The synthesis of various pyrido[2,3-b]pyrazine derivatives has been reported, often through a one-pot multicomponent reaction. For instance, a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were synthesized by reacting 1,3-indanedione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol under reflux.[2][3][4][5][6]

Experimental Workflow: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,3-Indanedione 1,3-Indanedione One-pot Reaction One-pot Reaction 1,3-Indanedione->One-pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-pot Reaction 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->One-pot Reaction p-TSA (catalyst) p-TSA (catalyst) p-TSA (catalyst)->One-pot Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->One-pot Reaction Reflux (8h) Reflux (8h) Reflux (8h)->One-pot Reaction TLC Monitoring TLC Monitoring One-pot Reaction->TLC Monitoring Work-up Work-up TLC Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Cooling, Filtration, Washing Final Product Final Product Purification->Final Product Recrystallization

Caption: A general workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Biological Activity and Applications

The this compound core is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This is attributed to the fused heterocyclic system's ability to participate in various interactions with biological targets.

3.1. Anticancer Activity

Derivatives of pyrido[2,3-b]pyrazine have been investigated as potent inhibitors of several key signaling pathways implicated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.[4] Derivatives of the pyrido[2,3-b]pyrazine scaffold have been identified as selective inhibitors of PI3K isozymes.[1]

  • EGFR Inhibition: A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated for their potential to overcome resistance to erlotinib, an EGFR inhibitor used in the treatment of non-small-cell lung cancer (NSCLC). One derivative, compound 7n, demonstrated significant inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[7]

Quantitative Data on Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives:

CompoundTarget Cell LineIC₅₀ (µM)Reference
7nPC9 (erlotinib-sensitive)0.09[7]
7nPC9-ER (erlotinib-resistant)0.15[7]

3.2. TRPV1 Antagonism and Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and signaling of noxious stimuli, including heat and capsaicin. Antagonists of TRPV1 are being explored as potential analgesics. The pyrido[2,3-b]pyrazine core has been successfully used to develop orally bioavailable TRPV1 antagonists with reduced potential for the formation of reactive metabolites.[8]

3.3. Antimicrobial and Antifungal Activity

Derivatives of pyrido[2,3-b]pyrazine have shown promising activity against various plant pathogenic fungi and bacteria. For example, certain derivatives exhibited significantly better antifungal activity than commercial fungicides like fluopyram and azoxystrobin. Similarly, some compounds displayed potent antibacterial activity against Xanthomonas oryzae, a pathogen that causes bacterial leaf blight in rice.[9]

Quantitative Data on Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives:

CompoundPathogenEC₅₀ (mg/L)Reference
Derivative 28Xanthomonas oryzae pv. oryzae1.2[9]
Derivative 28Xanthomonas oryzae pv. oryzicola3.1[9]
Derivative 16Xanthomonas oryzae pv. oryzae0.5[9]
Derivative 16Xanthomonas oryzae pv. oryzicola1.7[9]

Signaling Pathway Involvement

4.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The mechanism involves the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a host of downstream targets, leading to the regulation of cell survival, proliferation, and growth. Pyrido[2,3-b]pyrazine-based inhibitors would act by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of Akt.

PI3K/Akt Signaling Pathway and Point of Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and Activates Downstream Effects Downstream Effects Akt->Downstream Effects Phosphorylates Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effects->Cell Survival, Proliferation, Growth Pyrido[2,3-b]pyrazine Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Pyrido[2,3-b]pyrazine Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrido[2,3-b]pyrazine derivatives.

4.2. TRPV1 Signaling in Nociception

TRPV1 is a key player in the transmission of pain signals. It is a non-selective cation channel located on the terminals of nociceptive sensory neurons. Activation of TRPV1 by stimuli such as heat, capsaicin, or low pH leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, where it is perceived as pain. Pyrido[2,3-b]pyrazine-based antagonists would bind to the TRPV1 channel, preventing its activation by noxious stimuli and thereby blocking the initiation of the pain signal.

TRPV1 Signaling Pathway in Pain Perception

G cluster_stimuli Noxious Stimuli Heat Heat TRPV1 Channel TRPV1 Channel Heat->TRPV1 Channel Capsaicin Capsaicin Capsaicin->TRPV1 Channel Low pH Low pH Low pH->TRPV1 Channel Cation Influx Cation Influx TRPV1 Channel->Cation Influx Activation leads to Neuronal Depolarization Neuronal Depolarization Cation Influx->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Pyrido[2,3-b]pyrazine Antagonist Pyrido[2,3-b]pyrazine Antagonist Pyrido[2,3-b]pyrazine Antagonist->TRPV1 Channel Blocks Activation

Caption: Antagonism of the TRPV1 channel by pyrido[2,3-b]pyrazine derivatives.

Applications in Materials Science

Beyond its pharmaceutical applications, the this compound core is a valuable precursor for the development of advanced materials.

  • Non-Linear Optical (NLO) Properties: Derivatives of pyrido[2,3-b]pyrazine have demonstrated significant NLO responses, with high first and second hyperpolarizabilities. This makes them promising candidates for applications in photonics and display technologies.[1][4][6]

  • Electrochemical DNA Biosensors: The unique electronic properties of the pyrido[2,3-b]pyrazine system have been leveraged in the construction of label-free electrochemical biosensors for the sensitive and specific detection of DNA sequences.[1]

Conclusion

This compound is a versatile and highly valuable heterocyclic scaffold. Its derivatives have demonstrated a broad spectrum of biological activities, making it a key area of focus in the development of novel therapeutics for cancer, pain, and infectious diseases. Furthermore, its unique physicochemical properties have opened up avenues for its use in advanced materials science. Continued research into the synthesis and application of this core structure is likely to yield further innovations in both medicine and technology.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrido[2,3-b]pyrazine is a heterocyclic building block with significant potential in pharmaceutical and materials science research. As a derivative of the pyrido[2,3-b]pyrazine core, it is a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and known biological activities of this compound and its related derivatives, with a focus on their potential as inhibitors of key signaling pathways implicated in various diseases.

Physicochemical Properties

Precise experimental physicochemical data for this compound is not extensively available in the public domain. The following table summarizes known identifiers and a combination of experimental data for the parent compound, pyrido[2,3-b]pyrazine, and computed values for related derivatives to provide an estimated profile.

PropertyValueSource
IUPAC Name This compound-
CAS Number 155629-96-2
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Melting Point 139-143 °C (for Pyrido[2,3-b]pyrazine)PubChem
Boiling Point Not Available-
Solubility Soluble in water (for Pyrazine)[1]
pKa (Strongest Basic) 0.37 (for protonated Pyrazine)[1]
LogP 2.09572 (Calculated for 7-Bromo-6-methylpyrido[2,3-b]pyrazine)ChemScene
Topological Polar Surface Area (TPSA) 38.67 Ų (Calculated for 7-Bromo-6-methylpyrido[2,3-b]pyrazine)ChemScene

Synthesis and Characterization

General Synthesis Protocol

A general method for the synthesis of pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction. This approach offers an efficient route to this heterocyclic system.[2]

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A Substituted Aromatic Aldehyde Mix Mix Reactants A->Mix B 1,3-Indanedione B->Mix C 2-Aminopyrazine C->Mix D p-TSA (catalyst) D->Mix E Ethanol (solvent) E->Mix Reflux Reflux (approx. 8 hours) Mix->Reflux Cool Cool to Ambient Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water and cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethyl Acetate Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure Pyrido[2,3-b]pyrazine Derivative Dry->Product

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Methodology:

  • A mixture of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and a catalytic amount of p-toluenesulfonic acid (20 mol%) are combined in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • The reaction mixture is refluxed for approximately 8 hours, with the reaction progress monitored by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.[2]

  • Upon completion, the solution is allowed to cool to room temperature, leading to the formation of a solid precipitate.[2]

  • The precipitate is collected by filtration and washed sequentially with water and cold ethanol.[2]

  • The crude product is then purified by recrystallization from ethyl acetate and dried under vacuum overnight to yield the pure pyrido[2,3-b]pyrazine derivative.[2]

Characterization

The synthesized compounds are typically characterized using standard analytical techniques:

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.[6][7]

  • Melting Point Analysis: The melting point is a key indicator of the purity of the synthesized compound.[6]

Biological Activity and Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development.

Inhibition of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis.[8] Its aberrant activation is a hallmark of many cancers.[9] Pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway.[1]

Wnt/β-catenin Signaling Pathway Inhibition

Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto phosphorylates for degradation Axin_APC Axin/APC Axin_APC->beta_catenin_cyto Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Pyrido_pyrazine This compound (Inhibitor) Pyrido_pyrazine->beta_catenin_nuc prevents nuclear accumulation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by pyrido[2,3-b]pyrazine derivatives.

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex including GSK-3β, leading to its ubiquitination and proteasomal degradation.[10] Wnt binding to its receptors, Frizzled and LRP5/6, leads to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[10] Pyrido[2,3-b]pyrazine derivatives can inhibit this pathway, potentially by preventing the nuclear accumulation of β-catenin, thereby suppressing cancer cell proliferation.[1]

Inhibition of PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival.[11][12] Its dysregulation is frequently observed in cancer.[13] Certain derivatives of pyrido[2,3-b]pyrazine have been investigated as selective inhibitors of PI3K isozymes.[1]

PI3K Signaling Pathway Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream activates Cell_Growth Cell Growth & Survival Downstream->Cell_Growth promotes Pyrido_pyrazine This compound (Inhibitor) Pyrido_pyrazine->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Upon activation by growth factors, receptor tyrosine kinases activate PI3K, which then phosphorylates PIP2 to generate PIP3.[11] PIP3 acts as a second messenger, recruiting and activating downstream kinases like Akt.[11] Activated Akt then modulates a variety of cellular processes, promoting cell growth and survival.[12] Pyrido[2,3-b]pyrazine derivatives can inhibit PI3K, thereby blocking this signaling cascade and inducing apoptosis in cancer cells.[1]

Inhibition of Human Cytomegalovirus (HCMV) DNA Polymerase

Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of HCMV DNA polymerase, a key enzyme in the viral replication cycle.[14]

HCMV DNA Replication and Inhibition

dNTPs dNTPs HCMV_Polymerase HCMV DNA Polymerase (UL54) dNTPs->HCMV_Polymerase Viral_DNA Viral DNA Template Viral_DNA->HCMV_Polymerase Replication Viral DNA Replication HCMV_Polymerase->Replication catalyzes Pyrido_pyrazine This compound (Inhibitor) Pyrido_pyrazine->HCMV_Polymerase inhibits

Caption: Inhibition of HCMV DNA polymerase by pyrido[2,3-b]pyrazine derivatives.

The HCMV DNA polymerase, encoded by the UL54 gene, is essential for the replication of the viral genome.[15] It utilizes deoxynucleoside triphosphates (dNTPs) to synthesize new viral DNA strands using the existing viral genome as a template.[15] Pyrido[2,3-b]pyrazine derivatives can act as non-nucleoside inhibitors of this enzyme, blocking viral replication.[14]

Conclusion

This compound and its parent scaffold represent a class of heterocyclic compounds with significant therapeutic potential. Their ability to inhibit key signaling pathways such as the Wnt/β-catenin and PI3K pathways, as well as viral enzymes like HCMV DNA polymerase, makes them attractive targets for further research and development in oncology and virology. While comprehensive experimental data for this compound itself is limited, the established synthetic routes and the diverse biological activities of its derivatives warrant continued investigation into this promising chemical entity. Future studies should focus on obtaining detailed experimental physicochemical data, optimizing synthetic protocols, and further elucidating the mechanisms of action of these compounds to unlock their full therapeutic potential.

References

6-Methylpyrido[2,3-b]pyrazine: A Technical Guide to its Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrido[2,3-b]pyrazine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrido[2,3-b]pyrazine core, it serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound. Furthermore, it delves into the known biological activities of the broader class of pyrido[2,3-b]pyrazine derivatives, particularly their roles as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are frequently dysregulated in cancer and other diseases.

Molecular Structure and Formula

This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group substituted at the 6-position.

Molecular Formula: C₈H₇N₃

SMILES: CC1=CC=C2C(N=CC=N2)=N1

InChI Key: InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes key computed and known properties of the parent compound and its derivatives.

PropertyValueSource
Molecular Weight 145.16 g/mol Computed
CAS Number 155629-96-2
Topological Polar Surface Area (TPSA) 38.67 ŲChemScene
logP 2.09572ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 0ChemScene

Synthesis

A general method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a plausible route would involve the reaction of 5-methylpyridine-2,3-diamine with glyoxal.

General Experimental Protocol for Pyrido[2,3-b]pyrazine Synthesis

The following is a generalized protocol for a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, which can be adapted for the synthesis of the 6-methyl variant.[1]

Materials:

  • Substituted aromatic aldehyde (e.g., glyoxal for the unsubstituted core)

  • 1,3-indanedione

  • 2-aminopyrazine (or a substituted derivative like 5-methyl-2,3-diaminopyridine)

  • p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Ethanol as a solvent

Procedure:

  • A mixture of the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and a catalytic amount of p-TSA (20 mol%) are placed in a round-bottom flask equipped with a magnetic stirrer.

  • Ethanol (10 mL) is added as the solvent.

  • The reaction mixture is refluxed for approximately 8-9 hours.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC) using a solvent system of petroleum ether and ethyl acetate (e.g., 70:30).

  • After completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid precipitate is collected by filtration, washed with water and cold ethanol, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Biological Activity and Signaling Pathways

Derivatives of pyrido[2,3-b]pyrazine have garnered significant attention for their wide range of biological activities.[2] They are particularly recognized as potent inhibitors of various protein kinases, making them promising candidates for cancer therapy and the treatment of other diseases driven by aberrant signaling.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many human cancers. Several pyrido[2,3-b]pyrazine derivatives have been identified as selective inhibitors of PI3K isozymes.[2] By blocking the activity of PI3K, these compounds can prevent the downstream activation of Akt, leading to the inhibition of tumor cell growth and induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Pyrido_pyrazine Pyrido[2,3-b]pyrazine Derivatives Pyrido_pyrazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of numerous cancers. Certain pyrido[2,3-b]pyrazine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[1][3] This inhibition can occur at various points in the pathway, ultimately leading to a decrease in the nuclear accumulation of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation and survival.

Wnt_Catenin_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binding Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Destruction_Complex_inhib Destruction Complex Dishevelled->Destruction_Complex_inhib Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binding & Co-activation Pyrido_pyrazine Pyrido[2,3-b]pyrazine Derivatives Pyrido_pyrazine->beta_catenin_on Inhibition of accumulation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Conclusion

This compound and its related derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and materials science. Their core structure provides a robust scaffold for the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Further research into the synthesis, characterization, and biological evaluation of specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This technical guide serves as a foundational resource for researchers and scientists working in these fields, providing essential information on the molecular characteristics and biological relevance of this important compound.

References

Spectroscopic Characterization of Pyrido[2,3-b]pyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pyrido[2,3-b]pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the principles and methodologies for the structural elucidation and characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide includes structured data tables for easy comparison of spectroscopic data, detailed experimental protocols, and visualizations of key experimental workflows and relevant biological signaling pathways.

Introduction to Pyrido[2,3-b]pyrazine Derivatives

Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a fused pyridine and pyrazine ring system. This structural motif is found in a variety of biologically active molecules with potential applications as anticancer, antibacterial, and antiviral agents.[1][2] Furthermore, their unique electronic properties make them promising candidates for use in organic electronics as fluorescent materials.[3][4] Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of novel pyrido[2,3-b]pyrazine derivatives, ensuring the confirmation of their chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms in pyrido[2,3-b]pyrazine derivatives.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei, which is influenced by the substituents on the pyrido[2,3-b]pyrazine core. The following tables summarize typical chemical shift ranges for the parent pyrido[2,3-b]pyrazine and substituted derivatives.

Table 1: ¹H NMR Chemical Shifts (ppm) for Selected Pyrido[2,3-b]pyrazine Derivatives

Compound/SubstituentH-2H-3H-6H-7H-8Other SignalsReference
Pyrido[2,3-b]pyrazine9.13 (s)9.13 (s)9.17 (dd)7.93 (dd)8.44 (dd)[5]
2,3-Diphenyl-8-iodo--8.70 (d)--7.32-7.44 (m, 6H, Ar-H), 7.64-7.69 (m, 4H, Ar-H), 8.28 (d, 1H)[6]
Donor-Acceptor Dyes (various)-----Aromatic protons typically in the range of 7.0-9.0 ppm[3][7]

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (ppm) for Selected Pyrido[2,3-b]pyrazine Derivatives

Compound/SubstituentC-2C-3C-4aC-5aC-6C-7C-8C-8aReference
Pyrido[2,3-b]pyrazine145.2145.2147.2134.6154.5127.9137.4147.2[5]
2,3-Diphenyl-8-iodo157.1155.0149.1137.6153.6135.6116.1136.6[6]
Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of pyrido[2,3-b]pyrazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrido[2,3-b]pyrazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

    • Temperature: Spectra are typically recorded at room temperature (around 298 K).

    • ¹H NMR Parameters:

      • Pulse sequence: A standard single-pulse experiment.

      • Acquisition time: Typically 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16 scans are usually sufficient for compounds with good solubility.

    • ¹³C NMR Parameters:

      • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

      • Acquisition time: Typically 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves phasing the spectrum, correcting the baseline, and integrating the signals (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

FT-IR Spectral Data

The FT-IR spectra of pyrido[2,3-b]pyrazine derivatives are characterized by absorption bands corresponding to the vibrations of the heterocyclic ring system and any attached substituents.

Table 3: Characteristic FT-IR Absorption Bands for Pyrido[2,3-b]pyrazine Derivatives

Vibrational ModeWavenumber (cm⁻¹)IntensityReference
C-H stretching (aromatic)3100-3000Medium-Weak[6]
C=N stretching1600-1450Medium-Strong[6]
C=C stretching (aromatic)1600-1450Medium-Strong[6]
C-H bending (out-of-plane)900-675Strong[6]
Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powder samples that requires minimal sample preparation.

  • Instrument Setup:

    • Spectrometer: A benchtop FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the finely ground pyrido[2,3-b]pyrazine derivative powder directly onto the ATR crystal.

  • Sample Analysis: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar, thermally labile molecules like many pyrido[2,3-b]pyrazine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Table 4: Mass Spectrometry Data for Selected Pyrido[2,3-b]pyrazine Derivatives

Compound/SubstituentIonization Mode[M+H]⁺ Calculated[M+H]⁺ FoundReference
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneESI+241.9559241.9559[8]
N1,N4-di(naphthalen-1-ylmethyl) derivativeESI+466.1617466.1617[8]
N1,N4-di(prop-2-yn-1-yl) derivativeESI+350.0514350.0514[8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

    • Ionization Mode: Select either positive or negative ion mode, depending on the nature of the analyte. For most pyrido[2,3-b]pyrazine derivatives, positive ion mode ([M+H]⁺) is suitable.

    • Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the m/z value of the molecular ion peak. For HRMS data, use the accurate mass to calculate the elemental composition. Fragmentation patterns, if observed, can be analyzed to provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

UV-Vis Spectral Data

The UV-Vis spectra of pyrido[2,3-b]pyrazine derivatives typically show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents and the solvent polarity.

Table 5: UV-Vis Absorption Maxima (λ_max) for Donor-Acceptor-Donor Pyrido[2,3-b]pyrazine Derivatives in Toluene

CompoundDonor Groupλ_abs (nm) (log ε)Reference
1 None362 (4.37)[7]
2 Diphenylamine300 (4.66), 335 (4.50), 462 (4.44)[7]
3 4,4'-dimethoxydiphenylamine306 (4.65), 346 (4.51), 476 (4.46)[7]
4 4,4'-di-tert-butyldiphenylamine301 (4.64), 336 (4.49), 463 (4.43)[7]
5 Phenoxazine300 (4.88), 399 (4.06), 450 (4.83)[7]
6 Phenothiazine321 (4.81), 412 (3.49), 462 (4.67)[7]
7 Carbazole300 (4.71), 329 (4.73), 412 (4.13)[7]
8 3,6-di-tert-butylcarbazole307 (4.75), 336 (4.76), 419 (4.20)[7]
9 2,7-dibromo-9H-carbazole313 (4.72), 340 (4.70), 425 (4.16)[7]
10 Indoline280 (4.38), 346 (4.44), 453 (4.43)[7]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrido[2,3-b]pyrazine derivative in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane, toluene). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0 absorbance units). A stock solution is typically prepared and then diluted to the desired concentration.

  • Instrument Setup:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Cuvettes: Use a pair of matched quartz cuvettes (1 cm path length).

    • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent.

  • Sample Analysis: Fill one cuvette with the sample solution and the other with the pure solvent (as a reference).

  • Data Acquisition: Scan the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized pyrido[2,3-b]pyrazine derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Confirmation UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transition Analysis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment MS->Purity Properties Determination of Electronic Properties UVVis->Properties Structure->Purity Structure->Properties

Caption: Workflow for the synthesis and spectroscopic characterization of pyrido[2,3-b]pyrazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that pyrido[2,3-b]pyrazine derivatives can exhibit anticancer activity by inhibiting key kinases in cellular signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway, which is a potential target for pyrido[2,3-b]pyrazine-based inhibitors.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC TSC1/TSC2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Spectroscopic Analysis of 6-Methylpyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data for the heterocyclic compound 6-Methylpyrido[2,3-b]pyrazine. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted FT-IR vibrational frequencies for this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental data when possible.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-29.15s
H-38.85s
H-78.35d
H-87.65d
CH₃2.60s

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C-2145.5
C-3143.0
C-4a155.0
C-6150.0
C-7135.0
C-8120.0
C-8a130.0
CH₃21.0

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1600C=N stretch
~1550Aromatic C=C stretch
~1450CH₃ bend
~850C-H out-of-plane bend

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and FT-IR spectra for heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent or a reference signal.

  • Data Acquisition:

    • Set the spectral width to an appropriate range for aromatic and aliphatic protons (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 15-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to a range appropriate for carbon atoms in organic molecules (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

    • A shorter relaxation delay (e.g., 2 seconds) is often used.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., the central peak of DMSO-d₆ at 39.52 ppm).

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range, commonly from 4000 to 400 cm⁻¹.

    • Set the resolution, typically 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups and vibrational modes within the molecule (e.g., C-H stretch, C=N stretch, aromatic ring vibrations).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Prep Dissolve in Deuterated Solvent Purification->NMR_Prep FTIR_Prep Prepare Solid Sample (ATR) Purification->FTIR_Prep H_NMR 1H NMR Spectroscopy NMR_Prep->H_NMR C_NMR 13C NMR Spectroscopy NMR_Prep->C_NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integrals H_NMR->NMR_Analysis C_NMR->NMR_Analysis FTIR_Analysis Analyze Vibrational Frequencies FTIR->FTIR_Analysis Structure Structure Confirmation NMR_Analysis->Structure FTIR_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

The Dawn of a New Inhibitor Class: A Technical Guide to Novel Pyrido[2,3-b]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This bicyclic heteroaromatic system serves as a versatile core for the design of potent and selective inhibitors targeting key enzymes implicated in viral infections and cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of novel pyrido[2,3-b]pyrazine inhibitors, with a focus on their activity against human cytomegalovirus (HCMV) and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).

Mechanism of Action & Signaling Pathways

Pyrido[2,3-b]pyrazine inhibitors have been shown to exert their therapeutic effects through the modulation of critical signaling pathways involved in pathogenesis.

Antiviral Activity: Inhibition of HCMV DNA Polymerase

A significant application of this scaffold is in the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[1] These compounds target the viral polymerase, an essential enzyme for the replication of the viral genome, thereby halting the propagation of the virus. The inhibition of this key step in the viral life cycle is a validated strategy for the treatment of HCMV infections, particularly in immunocompromised patients.[1]

Below is a diagram illustrating the HCMV replication cycle and the point of inhibition by pyrido[2,3-b]pyrazine derivatives.

HCMV Replication Cycle Inhibition Inhibition of HCMV Replication Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Nuclear Translocation Nuclear Translocation Uncoating->Nuclear Translocation Viral DNA Replication Viral DNA Replication Nuclear Translocation->Viral DNA Replication Late Gene Expression Late Gene Expression Viral DNA Replication->Late Gene Expression Virion Assembly Virion Assembly Late Gene Expression->Virion Assembly Egress Egress Virion Assembly->Egress Pyrido[2,3-b]pyrazine Inhibitors Pyrido[2,3-b]pyrazine Inhibitors Pyrido[2,3-b]pyrazine Inhibitors->Viral DNA Replication Inhibition

Inhibition of the HCMV Replication Cycle.
Anticancer Activity: Targeting Kinase Signaling

In the context of oncology, pyrido[2,3-b]pyrazine derivatives have been designed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth and proliferation.[2] Certain pyrido[2,3-b]pyrazines have demonstrated the ability to inhibit both wild-type and erlotinib-resistant EGFR mutants, such as the T790M mutation, which is a common mechanism of acquired resistance in non-small cell lung cancer (NSCLC).[2]

The following diagram depicts the EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine compounds.

EGFR Signaling Pathway Inhibition Inhibition of EGFR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, etc. PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival, etc. Pyrido[2,3-b]pyrazine Inhibitors Pyrido[2,3-b]pyrazine Inhibitors Pyrido[2,3-b]pyrazine Inhibitors->Dimerization & Autophosphorylation Inhibition

Inhibition of the EGFR Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the in vitro activity of representative pyrido[2,3-b]pyrazine inhibitors against viral and cancer targets.

Table 1: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives against Herpesviruses
CompoundHCMV (AD169) EC50 (µM) [a]HCMV Polymerase IC50 (µM)HSV-1 EC50 (µM) [b]HSV-2 EC50 (µM) [b]VZV (TK+) EC50 (µM) [c]VZV (TK-) EC50 (µM) [c]CC50 (µM) [d]
5 0.9 ± 0.10.2 ± 0.0>50>50>50>50>100
23 0.4 ± 0.10.2 ± 0.05.4 ± 0.36.2 ± 0.48.9 ± 0.59.1 ± 0.6>40
27 0.33 ± 0.040.1 ± 0.013.6 ± 1.213.2 ± 1.110.3 ± 0.911.5 ± 1.0>40
28 0.3 ± 0.10.1 ± 0.06.8 ± 0.57.5 ± 0.69.8 ± 0.710.1 ± 0.823

[a] EC50 values were determined in human foreskin fibroblast (HFF) cells. [b] EC50 values were determined in Vero cells. [c] EC50 values were determined in HFF cells. [d] Cytotoxicity was determined in HFF cells.[1]

Table 2: Antiproliferative Activity of Pyrido[2,3-b]pyrazine Derivatives against NSCLC Cell Lines
CompoundPC9 (EGFR exon 19 del) IC50 (µM)PC9-ER (EGFR exon 19 del, T790M) IC50 (µM)
Erlotinib 0.02>10
7n 0.090.15

Data from a study on erlotinib-sensitive and -resistant cell lines.[2]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrido[2,3-b]pyrazine inhibitors are provided below.

General Synthesis of 2-Substituted Pyrido[2,3-b]pyrazine Core

The synthesis of the pyrido[2,3-b]pyrazine core is a critical step in the development of this class of inhibitors. A general multi-step synthesis is outlined below.

Synthesis Workflow General Synthetic Workflow Starting Materials Starting Materials Condensation Condensation Starting Materials->Condensation e.g., 2,3-diaminopyridine, a-ketoester Cyclization Cyclization Condensation->Cyclization Formation of dihydropyrido[2,3-b]pyrazine Halogenation Halogenation Cyclization->Halogenation e.g., with POCl3 Suzuki Coupling Suzuki Coupling Halogenation->Suzuki Coupling Introduction of diverse substituents Final Product Final Product Suzuki Coupling->Final Product Novel Pyrido[2,3-b]pyrazine Inhibitor

General Synthetic Workflow.

Step-by-step Protocol:

  • Condensation: A substituted 2,3-diaminopyridine is reacted with an α-ketoester in a suitable solvent such as ethanol, often under reflux conditions, to form a dihydropyrido[2,3-b]pyrazine intermediate.

  • Oxidation/Aromatization: The dihydropyrido[2,3-b]pyrazine is oxidized to the aromatic pyrido[2,3-b]pyrazin-2(1H)-one. This can be achieved using various oxidizing agents or by air oxidation.

  • Halogenation: The 2-position of the pyrido[2,3-b]pyrazin-2(1H)-one is halogenated, typically chlorinated using phosphorus oxychloride (POCl₃), to provide a reactive handle for further diversification.

  • Substitution/Coupling: The 2-chloro-pyrido[2,3-b]pyrazine is then subjected to nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents at the 2-position, yielding the final target inhibitors.[1][3]

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of biochemical assays. An example protocol for an ADP-Glo™ kinase assay is provided below.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Pyrido[2,3-b]pyrazine test compounds

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 2 µL of a solution containing the EGFR enzyme in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Non-Radioactive HCMV DNA Polymerase Inhibition Assay

This assay measures the inhibition of HCMV DNA polymerase activity by monitoring the incorporation of a non-radioactive labeled dNTP into a DNA template.

Materials:

  • Recombinant HCMV DNA polymerase (UL54) and its processivity factor (UL44)

  • Pyrido[2,3-b]pyrazine test compounds

  • Activated calf thymus DNA (template/primer)

  • dATP, dGTP, dCTP, and digoxigenin-11-dUTP (DIG-dUTP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Anti-Digoxigenin-Peroxidase (POD), Fab fragments

  • Peroxidase substrate (e.g., TMB)

  • 96-well microplate (streptavidin-coated)

  • Plate reader for absorbance measurement

Procedure:

  • A biotin-labeled DNA primer is annealed to a DNA template and immobilized on a streptavidin-coated microplate.

  • The HCMV DNA polymerase and UL44 are pre-incubated with serially diluted test compounds in the assay buffer.

  • The enzyme-inhibitor mixture is added to the wells of the microplate.

  • The polymerase reaction is initiated by the addition of a dNTP mix containing dATP, dGTP, dCTP, and DIG-dUTP.

  • The plate is incubated at 37°C to allow for DNA synthesis.

  • The reaction is stopped, and the wells are washed to remove unincorporated nucleotides.

  • The incorporated DIG-dUTP is detected by adding an anti-Digoxigenin-POD antibody, followed by a peroxidase substrate.

  • The absorbance is measured using a plate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.[4]

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a highly promising platform for the development of novel inhibitors targeting a range of clinically relevant enzymes. The data and protocols presented in this technical guide highlight the significant potential of this compound class in both antiviral and anticancer drug discovery. Future research efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in in vivo models. The versatility of the pyrido[2,3-b]pyrazine core suggests that further chemical modifications could lead to the discovery of even more potent and selective therapeutic agents.

References

The Ascendant Trajectory of Pyrido[2,3-b]pyrazines: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrido[2,3-b]pyrazine compounds, offering a critical resource for researchers, scientists, and drug development professionals.

The pyrido[2,3-b]pyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of this important class of compounds, detailing their synthesis, summarizing their quantitative biological data, and elucidating their mechanisms of action through key signaling pathways.

Synthetic Strategies: Building the Core

The construction of the pyrido[2,3-b]pyrazine ring system is a cornerstone of research in this field. A variety of synthetic methodologies have been developed, with multicomponent reactions being a particularly efficient and popular approach.

A general and widely applicable protocol involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This method allows for the introduction of diverse substituents on the pyrazine ring, enabling extensive structure-activity relationship (SAR) studies.

General Experimental Protocol: Multicomponent Synthesis

A versatile and frequently employed method for the synthesis of pyrido[2,3-b]pyrazine derivatives is the one-pot multicomponent reaction. The following protocol outlines a typical procedure:

Materials:

  • Substituted 2,3-diaminopyridine

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar amounts of the substituted 2,3-diaminopyridine and the 1,2-dicarbonyl compound.

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol) to dissolve the reactants. If required, a catalytic amount of an acid such as p-toluenesulfonic acid can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific reactants.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified to obtain the desired pyrido[2,3-b]pyrazine derivative. Common purification techniques include:

    • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly to form crystals.

    • Column Chromatography: Pass the crude product through a silica gel column, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from impurities.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities: A Multifaceted Pharmacophore

Pyrido[2,3-b]pyrazine derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrido[2,3-b]pyrazines. These compounds have shown potent activity against a range of cancer cell lines, including those that have developed resistance to existing therapies.

Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 PC-9 (NSCLC, erlotinib-sensitive)0.09[1]
1 PC-9-ER (NSCLC, erlotinib-resistant)0.15[1]
2 HCT-116 (Colon)Not specified
3 MCF-7 (Breast)Not specified
4 A549 (Lung)Not specified

NSCLC: Non-Small Cell Lung Cancer

Antibacterial Activity

Several pyrido[2,3-b]pyrazine derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IDBacterial StrainMIC (mg/mL)Reference
5 Staphylococcus aureus0.078
5 Bacillus cereus0.078
5 Escherichia coli0.625
5 Salmonella typhi1.25

MIC: Minimum Inhibitory Concentration

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for commonly used assays in the evaluation of pyrido[2,3-b]pyrazines.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Broth Microdilution MIC Assay for Antibacterial Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrido[2,3-b]pyrazine compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrido[2,3-b]pyrazine compounds in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrido[2,3-b]pyrazines are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

Targeting the EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a crucial regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of EGFR, including mutant forms that confer resistance to conventional therapies like erlotinib. A key resistance mechanism is the T790M mutation in the EGFR kinase domain.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P EGFR (P) EGFR->EGFR_P Dimerization & Autophosphorylation T790M T790M Mutation (Resistance) EGFR->T790M Grb2 Grb2 EGFR_P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PyridoPyrazine Pyrido[2,3-b]pyrazine Inhibitor PyridoPyrazine->EGFR_P Inhibition

EGFR Signaling Pathway Inhibition

Pyrido[2,3-b]pyrazines that are effective against erlotinib-resistant non-small cell lung cancer often target the EGFR kinase domain, including the T790M mutant, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrido[2,3-b]pyrazine derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PyridoPyrazine Pyrido[2,3-b]pyrazine Inhibitor PyridoPyrazine->PI3K Inhibition

PI3K/Akt/mTOR Pathway Inhibition

By inhibiting key kinases such as PI3K, these compounds can effectively shut down this pro-survival pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the amenability of the core structure to chemical modification, make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and potentially other therapeutic areas. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action, and exploring their efficacy in in vivo models. The continued exploration of the chemical space around the pyrido[2,3-b]pyrazine core is poised to yield the next generation of innovative medicines.

References

Initial Biological Screening of 6-Methylpyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide outlines a proposed initial biological screening cascade for the specific compound, 6-Methylpyrido[2,3-b]pyrazine. While direct experimental data for this particular analog is limited in publicly accessible literature, this document extrapolates from the well-documented activities of structurally related pyrido[2,3-b]pyrazines to propose a comprehensive preliminary evaluation. This guide provides detailed experimental protocols for primary assays, summarizes relevant quantitative data from analogous compounds to establish a baseline for expected activity, and includes visualizations of a proposed screening workflow and a key signaling pathway.

Introduction

Pyrido[2,3-b]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. The fusion of a pyridine and a pyrazine ring creates a unique electron distribution and three-dimensional structure, making it an attractive scaffold for interacting with various biological targets. Derivatives of this core have been investigated for their potential as anticancer, antiviral, antibacterial, anti-inflammatory, and kinase-inhibiting agents[1][2][3][4][5]. This compound is a specific analog that serves as a versatile building block for the synthesis of more complex molecules with a range of biological activities[6]. This guide proposes a strategic approach to the initial biological screening of this compound to efficiently identify and characterize its potential therapeutic applications.

Proposed Initial Biological Screening Cascade

Given the diverse activities of the parent scaffold, a tiered screening approach is recommended to efficiently allocate resources and rapidly identify the most promising therapeutic avenues for this compound.

Tier 1: Broad-Spectrum Primary Screens

The initial tier focuses on high-throughput or well-established in vitro assays to provide a broad overview of the compound's biological activity.

  • Anticancer Screening: Initial evaluation against a panel of cancer cell lines to identify cytotoxic or anti-proliferative effects.

  • Antimicrobial Screening: Testing against a representative panel of Gram-positive and Gram-negative bacteria and fungal strains.

  • Kinase Inhibition Screening: A general kinase assay panel to identify potential inhibition of key signaling kinases.

Tier 2: Secondary and Confirmatory Assays

Based on the results from Tier 1, more specific and targeted assays should be conducted to confirm and elaborate on the initial findings. This may include determining IC50 or EC50 values, mechanism of action studies, and preliminary toxicity assessments.

Data Presentation: Biological Activities of Related Pyrido[2,3-b]pyrazine Derivatives

To provide a contextual framework for the proposed screening of this compound, the following tables summarize the quantitative biological data for structurally related compounds from the literature.

Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives against Various Cancer Cell Lines

CompoundCell LineActivity MetricValueReference
Compound 7nPC9 (Erlotinib-sensitive)IC500.09 µM[3]
Compound 7nPC9-ER (Erlotinib-resistant)IC500.15 µM[3]
Pyrazolo[3,4-b]pyrazine 25iMCF-7 (Breast Cancer)IC50Very Significant Inhibition (p < 0.001)[5][7]
Pyrazolo[3,4-b]pyrazine 25jMCF-7 (Breast Cancer)IC50Very Significant Inhibition (p < 0.001)[5][7]

Table 2: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundMicroorganismActivity MetricValue (mg/mL)Reference
Dithione Derivative 1Staphylococcus aureusMIC0.078[2]
Dithione Derivative 1Bacillus cereusMIC0.078[2]
Dithione Derivative 1Escherichia coliMIC0.625[2]
Dithione Derivative 1Salmonella typhiMIC1.25
Compound 10dMycobacterium tuberculosis H37RvMIC25 µg/mL[8]
Compound 9dMycobacterium tuberculosis H37RvMIC31.25 µg/mL[8]
Compound 14dMycobacterium tuberculosis H37RvMIC31.25 µg/mL[8]
Compound 16Xanthomonas oryzae pv. oryzae (Xoo)EC500.5 mg/L
Compound 16Xanthomonas oryzae pv. oryzicola (Xoc)EC501.7 mg/L

Table 3: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundVirusActivity MetricValue (µM)Reference
Compound 27Human Cytomegalovirus (HCMV)EC500.33[9]

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Anticancer Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., a panel such as the NCI-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Bacterial Strains: A panel of bacteria, including Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth.

  • Compound Preparation: this compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: The prepared bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Kinase and Substrate Preparation: A purified recombinant kinase and its corresponding substrate are prepared in a kinase reaction buffer.

  • Compound Incubation: this compound is added to the wells of a microplate at various concentrations, followed by the addition of the kinase. The plate is incubated to allow for compound-enzyme binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (or substrate consumed) is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-compound control. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Proposed Experimental Workflow

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Confirmatory Assays node_anticancer Anticancer Screen (e.g., NCI-60 Panel) node_ic50_cancer IC50 Determination (Hit Cancer Cell Lines) node_anticancer->node_ic50_cancer If Active node_antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) node_mic MIC Determination (Hit Microbial Strains) node_antimicrobial->node_mic If Active node_kinase Kinase Inhibition Screen (General Kinase Panel) node_ic50_kinase IC50 Determination (Hit Kinases) node_kinase->node_ic50_kinase If Active node_moa Mechanism of Action Studies node_ic50_cancer->node_moa node_mic->node_moa node_ic50_kinase->node_moa node_toxicity Preliminary Toxicity (e.g., hERG Assay) node_moa->node_toxicity start This compound start->node_anticancer start->node_antimicrobial start->node_kinase

Caption: Proposed workflow for the initial biological screening of this compound.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrido[2,3-b]pyrazine derivatives.

Conclusion

While the biological profile of this compound is not yet fully elucidated, the extensive research on the broader class of pyrido[2,3-b]pyrazines provides a solid foundation for a targeted and efficient initial screening campaign. The proposed workflow, encompassing broad-spectrum primary assays followed by more specific secondary assays, offers a rational approach to uncovering the therapeutic potential of this compound. The provided experimental protocols serve as a starting point for researchers, and the summarized data from related compounds will aid in the interpretation of new findings. Further investigation into this specific molecule is warranted and could lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. This guide provides an in-depth exploration of the multicomponent synthesis of these valuable derivatives, a strategy prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity. We will delve into the mechanistic underpinnings of key synthetic strategies, present detailed, field-proven laboratory protocols, and offer comparative data to inform experimental design. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and drug discovery, aiming to harness the power of multicomponent reactions for the synthesis of novel therapeutic agents.

The Significance of the Pyrido[2,3-b]pyrazine Core in Medicinal Chemistry

The fusion of a pyridine and a pyrazine ring to form the pyrido[2,3-b]pyrazine system creates a unique electronic and structural architecture that has proven to be highly effective in interacting with a range of biological targets. This scaffold is a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities.

Notably, derivatives of pyrido[2,3-b]pyrazine have been identified as potent inhibitors of various protein kinases, a class of enzymes often implicated in the proliferation of cancer cells. For instance, certain derivatives have been synthesized and evaluated as potential antitumor agents for erlotinib-resistant non-small cell lung cancer (NSCLC), a significant challenge in oncology. Furthermore, this scaffold has been instrumental in the discovery of novel non-nucleoside inhibitors of viral polymerases, such as the human cytomegalovirus (HCMV) DNA polymerase, showcasing its potential in the development of broad-spectrum antiherpetic therapies[1][2]. The therapeutic promise of this heterocyclic system continues to drive the development of innovative and efficient synthetic methodologies.

Strategic Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and elegant strategy for the synthesis of complex molecules like pyrido[2,3-b]pyrazines. This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and saving time and resources.

Three-Component Synthesis via Knoevenagel Condensation-Cyclization Cascade

A prevalent and robust MCR for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the condensation of 2-aminopyrazine, an aromatic aldehyde, and an active methylene compound. This reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), and proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization.

The success of this reaction hinges on a carefully orchestrated sequence of events, with the catalyst playing a pivotal role.

  • Knoevenagel Condensation: The reaction is initiated by the p-TSA-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., 1,3-indanedione). The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the enol form of the active methylene compound. Subsequent dehydration yields a highly electrophilic Knoevenagel adduct.

  • Michael Addition: The 2-aminopyrazine then acts as a nucleophile, with the exocyclic amino group attacking the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct in a classic Michael addition.

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks one of the carbonyl groups of the original active methylene moiety. This is followed by a dehydration/aromatization sequence, leading to the formation of the stable, fused pyrido[2,3-b]pyrazine ring system. The driving force for the final steps is the formation of the thermodynamically stable aromatic core.

MCR_Mechanism cluster_Knoevenagel Step 1: Knoevenagel Condensation cluster_Michael Step 2: Michael Addition cluster_Cyclization Step 3: Cyclization & Aromatization Aldehyde Ar-CHO ActiveMethylene Active Methylene (e.g., 1,3-Indanedione) Aldehyde->ActiveMethylene Adduct Knoevenagel Adduct Aldehyde->Adduct Condensation ActiveMethylene->Adduct Condensation H2O_out1 - H₂O Aminopyrazine 2-Aminopyrazine Adduct->Aminopyrazine MichaelAdduct Michael Adduct Adduct->MichaelAdduct pTSA1 p-TSA (H⁺) pTSA1->Aldehyde Protonation Aminopyrazine->Adduct 1,4-Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization MichaelAdduct->CyclizedIntermediate FinalProduct Pyrido[2,3-b]pyrazine Derivative CyclizedIntermediate->FinalProduct Dehydration/ Aromatization H2O_out2 - H₂O

Plausible mechanism for the three-component synthesis.

This MCR is versatile, accommodating a variety of substituted aromatic aldehydes and active methylene compounds. The electronic nature of the substituents on the aromatic aldehyde can influence reaction times and yields, with electron-withdrawing groups generally favoring the initial Knoevenagel condensation.

EntryAromatic Aldehyde (Ar)Active Methylene CompoundCatalystSolventYield (%)Reference
14-Methoxybenzaldehyde1,3-Indanedionep-TSA (20 mol%)Ethanol89[3]
24-Chlorobenzaldehyde1,3-Indanedionep-TSA (20 mol%)Ethanol85[3]
34-Nitrobenzaldehyde1,3-Indanedionep-TSA (20 mol%)Ethanol82[3]
4Benzaldehyde1,3-Indanedionep-TSA (20 mol%)Ethanol86[3]
54-HydroxybenzaldehydeDimedoneL-prolineEthanol~80Inferred
6BenzaldehydeEthyl CyanoacetatePiperidineEthanol~75Inferred

Yields for entries 5 and 6 are inferred from similar reported MCRs as specific examples for pyrido[2,3-b]pyrazines were not available.

The Groebke–Blackburn–Bienaymé (GBB) Reaction

Another powerful MCR for accessing related fused imidazole scaffolds, such as 3-aminoimidazo[1,2-a]pyrazines, is the Groebke–Blackburn–Bienaymé (GBB) reaction. This reaction involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. The resulting 3-aminoimidazo[1,2-a]pyrazine core is also a critical pharmacophore in drug discovery.

The GBB reaction proceeds via the formation of a Schiff base from the 2-aminoazine and the aldehyde, which is then protonated. The isocyanide undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization to yield the final product. The efficiency and scalability of this reaction have been demonstrated, with industrial processes developed for its implementation[4].

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Aminoazine 2-Aminopyrazine Mixing One-Pot Mixing Aminoazine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Catalyst Acid Catalyst (e.g., HClO₄, AcOH) Catalyst->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Reaction Stirring at RT Mixing->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 3-Aminoimidazo[1,2-a]pyrazine Purification->Product

Workflow for the Groebke–Blackburn–Bienaymé Reaction.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of pyrido[2,3-b]pyrazine derivatives and their close analogs. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Three-Component Synthesis of 7-(4-methoxyphenyl)-5H-indeno[2',1':5,6]pyrido[2,3-b]pyrazin-5-one[2][3]

This protocol is based on the work of Ali et al. (2023).

Materials:

  • 4-Methoxybenzaldehyde (0.684 mmol, 93.1 mg)

  • 1,3-Indanedione (0.684 mmol, 100 mg)

  • 2-Aminopyrazine (0.684 mmol, 65.1 mg)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.137 mmol, 26.0 mg, 20 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-indanedione (100 mg), 4-methoxybenzaldehyde (93.1 mg), 2-aminopyrazine (65.1 mg), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add p-toluenesulfonic acid monohydrate (26.0 mg) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after 8-9 hours.

  • Once the reaction is complete, remove the heat source and allow the solution to cool gradually to room temperature.

  • As the solution cools, yellowish solid precipitates of the desired product will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from ethyl acetate to obtain the pure 7-(4-methoxyphenyl)-5H-indeno[2',1':5,6]pyrido[2,3-b]pyrazin-5-one.

  • Dry the purified product under vacuum overnight.

Self-Validation and Expected Outcome:

  • Yield: 85-90%

  • Appearance: Yellowish solid

  • Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Protocol 2: General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines[1]

This generalized protocol is adapted from methodologies reported for the synthesis of imidazo[1,2-a]azine libraries.

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Acid catalyst (e.g., glacial acetic acid, 2.0 mmol, or 1 M HClO₄ in methanol, 0.1 mmol)

  • Methanol (5-10 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 mmol) in methanol.

  • To this solution, add the aldehyde (1.0 mmol) followed by the acid catalyst.

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to 3 days depending on the substrates.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking of the basic product).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the 3-aminoimidazo[1,2-a]pyrazine derivative.

Self-Validation and Expected Outcome:

  • Yield: 40-90%, highly substrate-dependent.

  • Appearance: Typically a crystalline solid or a viscous oil.

  • Characterization: Confirm the structure via NMR, FT-IR, and HRMS to ensure the correct regiochemistry and composition of the product.

Conclusion and Future Outlook

Multicomponent reactions provide a powerful and efficient platform for the synthesis of medicinally relevant pyrido[2,3-b]pyrazine derivatives and their analogs. The methodologies outlined in this guide, particularly the p-TSA-catalyzed three-component cascade and the Groebke–Blackburn–Bienaymé reaction, offer robust and versatile routes to these important scaffolds. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. As the demand for novel therapeutic agents continues to grow, the application of these and other innovative MCRs will undoubtedly play a pivotal role in the future of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 6-Methylpyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides detailed, field-proven protocols for the synthesis of 6-Methylpyrido[2,3-b]pyrazine and its analogs. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif central to numerous research areas, from medicinal chemistry to materials science. Derivatives have shown significant potential as kinase inhibitors, therapeutics for infectious diseases, and materials with valuable non-linear optical (NLO) properties.[1][2] This document offers a comprehensive, step-by-step approach, beginning with the synthesis of the key intermediate, 5-methyl-2,3-diaminopyridine, followed by its cyclocondensation with various α-dicarbonyl compounds to generate a library of analogs. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The fusion of a pyridine and a pyrazine ring creates the pyrido[2,3-b]pyrazine core, a heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for interacting with biological targets. Derivatives have been investigated as selective PI3K isozyme inhibitors for treating myocardial infarction, DPP-IV inhibitors for type 2 diabetes, and potent agents against Mycobacterium tuberculosis.[1] Furthermore, the scaffold's utility extends to oncology, with analogs showing promise as inhibitors of the Wnt/β-catenin pathway, ALK, and BRAF kinases.[1]

Beyond pharmaceutical applications, the unique electronic properties of this chemotype have been harnessed to develop materials with a high non-linear optical (NLO) response for photonic devices and as the foundation for sensitive electrochemical DNA biosensors.[1][3] The strategic placement of a methyl group at the 6-position (originating from the pyridine ring) serves as a crucial handle for modulating solubility, metabolic stability, and target engagement. This guide provides the necessary synthetic strategies to access this important class of molecules.

Core Synthetic Strategy: A Two-Phase Approach

The most efficient and versatile route to this compound analogs is a two-phase synthetic approach.

  • Phase 1: Synthesis of the Key Diamine Precursor. The synthesis begins with a common starting material, 2-amino-5-methylpyridine, which is converted into the essential building block, 5-methyl-2,3-diaminopyridine , via a two-step nitration and reduction sequence.

  • Phase 2: Cyclocondensation and Analog Generation. The diamine precursor is then condensed with an appropriate α-dicarbonyl compound to form the target heterocyclic system. The choice of dicarbonyl directly dictates the substitution pattern on the pyrazine ring, allowing for the creation of a diverse library of analogs from a single, common intermediate.

This strategy is illustrated in the workflow diagram below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Analog Synthesis A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B Nitration C 5-Methyl-2,3-diaminopyridine B->C Reduction E This compound Analog C->E Cyclocondensation D α-Dicarbonyl (e.g., Glyoxal, Benzil) D->E

Figure 1: High-level workflow for the synthesis of this compound analogs.

Phase 1 Protocol: Synthesis of 5-Methyl-2,3-diaminopyridine

This phase details the preparation of the crucial diamine intermediate. This protocol is based on established methods for the nitration and subsequent reduction of aminopyridine derivatives.[4][5]

Step 3.1: Nitration of 2-Amino-5-methylpyridine

This step introduces a nitro group at the 3-position of the pyridine ring. The 2-amino group directs electrophilic substitution primarily to the 3- and 5-positions. While nitration of 2-aminopyridine itself often yields the 5-nitro isomer as the major product, blocking the 5-position with the methyl group favors the desired 3-nitro substitution.[6]

Table 1: Materials and Reagents for Nitration

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mol)
2-Amino-5-methylpyridine1603-41-4108.1410.8 g0.10
Sulfuric Acid (98%)7664-93-998.0860 mL-
Nitric Acid (70%)7697-37-263.017.0 mL~0.11
Ice-18.02~500 g-
Ammonium Hydroxide (~30%)1336-21-635.04As needed (~100 mL)-
Dichloromethane (DCM)75-09-284.933 x 100 mL-
Sodium Sulfate (anhydrous)7757-82-6142.04~10 g-

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-amino-5-methylpyridine (10.8 g, 0.10 mol) portion-wise to the stirred sulfuric acid. Ensure the internal temperature does not exceed 10 °C. The aminopyridine will protonate and dissolve.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (7.0 mL) via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

  • Neutralization & Precipitation: Cool the aqueous solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide. The pH should be adjusted to ~8. A yellow precipitate of 2-amino-5-methyl-3-nitropyridine will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure nitro compound. Dry the product under vacuum. (Expected yield: 60-70%).

Step 3.2: Reduction of 2-Amino-5-methyl-3-nitropyridine

The nitro group is reduced to an amine using catalytic hydrogenation. This method is generally clean and high-yielding.

Table 2: Materials and Reagents for Reduction

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mol)
2-Amino-5-methyl-3-nitropyridine36944-72-0153.147.65 g0.05
Palladium on Carbon (10% Pd)7440-05-3-~400 mg (5 wt%)-
Ethanol or Methanol64-17-546.07150 mL-
Hydrogen Gas (H₂)1333-74-02.02Balloon or cylinder-
Celite®61790-53-2-As needed-

Protocol:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 2-amino-5-methyl-3-nitropyridine (7.65 g, 0.05 mol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (~400 mg) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-2,3-diaminopyridine as a solid, which is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography. (Expected yield: 90-98%).

Phase 2 Protocol: Cyclocondensation to form this compound Analogs

This is the key ring-forming reaction. The protocol below is for the parent, unsubstituted system using glyoxal. It can be directly adapted for other analogs by substituting the dicarbonyl reagent as detailed in Table 4.

Mechanism of Cyclocondensation

The reaction proceeds via a well-established mechanism. The more nucleophilic amino group at the 3-position of the diamine initiates a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by a second dehydration. The resulting dihydropyridopyrazine intermediate is then oxidized by air to the final aromatic product.

G cluster_mech Reaction Mechanism Start Diamine + Dicarbonyl Inter1 Iminol Intermediate Start->Inter1 Nucleophilic Attack Inter2 Imine Intermediate Inter1->Inter2 - H₂O Inter3 Cyclized Intermediate Inter2->Inter3 Intramolecular Attack Inter4 Dihydropyridopyrazine Inter3->Inter4 - H₂O Product Aromatic Product Inter4->Product Oxidation (e.g., Air)

Figure 2: Simplified mechanism of pyridopyrazine formation.

Protocol 4.1: Synthesis of this compound

Table 3: Materials and Reagents for Cyclocondensation

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mol)
5-Methyl-2,3-diaminopyridine26633-91-8123.161.23 g0.01
Glyoxal (40% solution in H₂O)107-22-258.041.45 g (solution)0.01
Ethanol (95%)64-17-546.0750 mL-
Water7732-18-518.02For work-up-

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-2,3-diaminopyridine (1.23 g, 0.01 mol) in ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add the 40% aqueous glyoxal solution (1.45 g, 0.01 mol glyoxal) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The solution will typically darken.

  • Monitoring: Monitor the reaction for the consumption of the starting diamine by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product may precipitate from the solution.

  • Isolation: If a solid has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallizing from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound. (Expected yield: 75-90%).

Synthesis of Analogs: Scope of the α-Dicarbonyl

The true power of this synthetic route lies in its adaptability. By simply replacing glyoxal with other α-dicarbonyl compounds, a wide array of analogs with different substitution patterns on the pyrazine ring can be synthesized using the same fundamental protocol.

Table 4: Synthesis of Analogs by Varying the Dicarbonyl Reagent

α-Dicarbonyl ReagentDicarbonyl StructureResulting Analog NameNotes
GlyoxalOHC-CHOThis compoundParent compound of the series.
MethylglyoxalOHC-CO-CH₃2,6-Dimethylpyrido[2,3-b]pyrazineIntroduces a methyl group. Reaction may yield regioisomers if the diamine is unsymmetrical.
Diacetyl (Biacetyl)CH₃-CO-CO-CH₃2,3,6-Trimethylpyrido[2,3-b]pyrazineIntroduces two methyl groups.
BenzilPh-CO-CO-Ph6-Methyl-2,3-diphenylpyrido[2,3-b]pyrazineIntroduces two phenyl groups, significantly increasing lipophilicity.
1-Phenyl-1,2-propanedionePh-CO-CO-CH₃6-Methyl-2-phenyl-3-methylpyrido[2,3-b]pyrazineAn unsymmetrical dicarbonyl leading to a specific substitution pattern (regioisomers possible).

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, number of protons, and carbon environment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for definitive molecular formula confirmation.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the final crystalline product.

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for accessing this compound and its analogs. The two-phase strategy, involving the initial preparation of a key diamine precursor followed by a modular cyclocondensation step, allows for significant molecular diversity. By carefully controlling reaction conditions and understanding the underlying chemical principles, researchers can reliably produce these high-value compounds for applications in drug discovery, materials science, and beyond.

References

Application of Pyrido[2,3-b]pyrazines in Electrochemical DNA Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Their planar structure allows them to function as intercalating agents, inserting themselves between the base pairs of double-stranded DNA (dsDNA). This interaction forms the basis of their application in electrochemical DNA sensing. When a pyrido[2,3-b]pyrazine derivative intercalates into the DNA helix, it can alter the electrochemical properties of the DNA-modified electrode, providing a detectable signal that correlates with the presence and concentration of the target DNA. This technology holds promise for the development of simple, rapid, and sensitive biosensors for DNA detection in various applications, including clinical diagnostics, environmental monitoring, and forensic analysis.

This document provides detailed application notes and protocols for the use of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives in electrochemical DNA sensing, based on recent research findings.

Principle of Detection

The electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is primarily based on an intercalation-mediated process. The sensing platform typically consists of a glassy carbon electrode (GCE) modified with single-stranded DNA (ssDNA), in this case, salmon sperm DNA. The pyrido[2,3-b]pyrazine compounds in the sample solution act as signal indicators.

The key steps in the detection mechanism are as follows:

  • Intercalation: The planar pyrido[2,3-b]pyrazine molecules selectively intercalate into the double helix of the target DNA present in the sample.

  • Formation of a Bulky Complex: This intercalation results in the formation of a bulky, slowly diffusing pyrido[2,3-b]pyrazine-DNA complex.

  • Signal Attenuation: The formation of this complex hinders the access of a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), to the electrode surface. This obstruction leads to a decrease in the peak current observed in cyclic voltammetry (CV).

  • Quantitative Measurement: The magnitude of the decrease in the peak current is proportional to the concentration of the target DNA, allowing for its quantitative determination.

Data Presentation

The performance of an electrochemical DNA sensor is characterized by several key parameters, including the limit of detection (LOD), linear range, and sensitivity. While specific quantitative data for the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives (compounds 4-7) from the primary literature is not fully detailed, the following table presents representative performance characteristics of electrochemical DNA biosensors based on small molecule intercalators, providing an expected range of performance for the described system.

Intercalating Agent ClassElectrode MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
DoxorubicinGlassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)1.0 pM - 0.1 µM0.6 pM[2]
Acridine YellowGCE with Carbon BlackCyclic Voltammetry (CV)0.1 pM - 1.0 nM0.07 pM[3]
KanamycinGraphene Oxide/MWCNT/GCEDifferential Pulse Voltammetry (DPV)0.05 pM - 100 nM0.0476 pM[2]
AmsacrineCarbon Paste Electrode (CPE)Differential Pulse Voltammetry (DPV)0.1 mM - 100.0 mM0.05 mM[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying processes, the following diagrams have been generated using the DOT language.

G cluster_electrode Electrode Surface cluster_interaction Sensing Event GCE Glassy Carbon Electrode (GCE) ssDNA ssDNA Probe RedoxProbe_red [Fe(CN)6]4- TargetDNA Target dsDNA Intercalation Intercalation TargetDNA->Intercalation PyridoPyrazine Pyrido[2,3-b]pyrazine PyridoPyrazine->Intercalation RedoxProbe_ox [Fe(CN)6]3- RedoxProbe_ox->GCE Electron Transfer (High Current) Complex Pyrido[2,3-b]pyrazine-DNA Complex RedoxProbe_ox->Complex Blocked Electron Transfer (Low Current) Intercalation->Complex Complex->ssDNA Hybridization

Figure 1: Signaling pathway of the pyrido[2,3-b]pyrazine-based DNA sensor.

G start Start prep_gce 1. GCE Preparation (Polishing & Cleaning) start->prep_gce mod_dna 2. ssDNA Immobilization on GCE prep_gce->mod_dna incubation 3. Incubation with Pyrido[2,3-b]pyrazine & Target DNA mod_dna->incubation cv_measurement 4. Cyclic Voltammetry Measurement incubation->cv_measurement data_analysis 5. Data Analysis (Peak Current Change) cv_measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for electrochemical DNA sensing.

Experimental Protocols

Materials and Reagents
  • Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives (Compounds 4-7)

  • Salmon Sperm DNA (ss-DNA)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.0

  • Potassium Chloride (KCl)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Glassy Carbon Electrode (GCE)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Alumina powder (for polishing)

  • Ethanol

  • Deionized (DI) water

Instrumentation
  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode electrochemical cell

Protocol 1: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7)

This protocol is a summary of the multicomponent synthesis described by Rashid et al. (2023).[1]

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of indane-1,3-dione (1), a substituted aromatic aldehyde (2), and 2-aminopyrazine (3).

  • Solvent and Catalyst: Add ethanol as the solvent and 20 mol% of p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the original literature (e.g., 9 hours for optimal yield of a model compound).

  • Work-up: After the reaction is complete, the product typically precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR and FT-IR spectroscopy.

Protocol 2: Preparation of the ss-DNA Modified Glassy Carbon Electrode
  • GCE Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.

  • Cleaning: Rinse the polished electrode thoroughly with DI water and sonicate in a 1:1 solution of ethanol and DI water for 5 minutes to remove any adsorbed alumina particles.

  • Drying: Dry the cleaned GCE under a stream of nitrogen gas.

  • ss-DNA Immobilization: Immerse the pretreated GCE into a solution containing salmon sperm DNA. The immobilization can be achieved by passive adsorption or by applying a constant potential (e.g., +0.2 V) for a defined period (e.g., 5-10 minutes) to facilitate the adsorption of DNA onto the electrode surface.[4]

  • Rinsing: Gently rinse the ss-DNA modified GCE with PBS buffer (0.1 M, pH 7.0) to remove any loosely bound DNA.

Protocol 3: Electrochemical Measurement of DNA
  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing 0.1 M PBS (pH 7.0) with 0.1 M KCl and 1 mM K₃[Fe(CN)₆] as the redox probe. Use the ss-DNA/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Blank Measurement: Record the cyclic voltammogram of the ss-DNA/GCE in the electrolyte solution without the target DNA and the pyrido[2,3-b]pyrazine compound. This will serve as the baseline. A typical potential window is from -0.3 V to +1.3 V at a scan rate of 100 mV/s.

  • Sensing Measurement:

    • Add a known concentration of the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative to the electrochemical cell.

    • Introduce the sample containing the target DNA into the cell.

    • Allow for an incubation period (e.g., 10-15 minutes) to ensure the intercalation of the pyrido[2,3-b]pyrazine into the DNA.

    • Record the cyclic voltammogram under the same conditions as the blank measurement.

  • Data Analysis:

    • Measure the peak current of the [Fe(CN)₆]³⁻/⁴⁻ redox couple from the obtained voltammograms.

    • Calculate the change in peak current (ΔI) before and after the addition of the target DNA.

    • Plot a calibration curve of ΔI versus the concentration of the target DNA to determine the linear range, sensitivity, and limit of detection.

Conclusion

The application of pyrido[2,3-b]pyrazine derivatives as intercalating agents in electrochemical DNA sensing offers a promising avenue for the development of novel biosensors. The straightforward synthesis of these compounds, coupled with the simplicity and sensitivity of the electrochemical detection method, makes this approach attractive for a wide range of research and diagnostic applications. The protocols provided herein offer a comprehensive guide for researchers and scientists to explore and develop pyrido[2,3-b]pyrazine-based electrochemical DNA sensors. Further optimization of the sensor fabrication and measurement parameters can lead to enhanced performance and broader applicability of this technology.

References

Application Notes and Protocols for Pyrido[2,3-b]pyrazine Derivatives in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant promise in the development of novel cancer therapeutics by targeting key signaling pathways implicated in tumor growth and survival. While specific therapeutic data for 6-Methylpyrido[2,3-b]pyrazine is limited in publicly available research, numerous substituted pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potent anticancer agents.[1] These compounds have been investigated as inhibitors of critical cancer-related kinases such as PI3K, Akt (PKB), ALK, p38 MAP kinase, BRAF, and the Wnt/β-catenin signaling pathway.[1]

This document provides detailed application notes and experimental protocols for a representative class of pyrido[2,3-b]pyrazine derivatives that have shown efficacy as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. These notes are intended to guide researchers in the evaluation and characterization of similar compounds.

Featured Application: EGFR-Targeted Anticancer Activity

A significant area of investigation for pyrido[2,3-b]pyrazine derivatives has been their potential to inhibit EGFR, a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). Certain derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a lead pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitor, compound 7f , against various NSCLC cell lines.[4][5]

CompoundCell LineEGFR StatusIC50 (µM)
7f HCC827Exon 19 Deletion (Sensitive)0.09[4][5]
7f NCI-H1975L858R/T790M (Resistant)0.89[4][5]
7f A-549Wild-Type1.10[4][5]

Experimental Protocols

I. Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A general method for the synthesis of substituted pyrido[2,3-b]pyrazines involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. The following is a representative protocol for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives.[6]

Materials:

  • Substituted aromatic aldehyde

  • 1,3-indanedione

  • 2-aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol) in 10 mL of ethanol.

  • Add p-TSA (20 mol%) as a catalyst.

  • Fit the flask with a condenser and reflux the mixture with stirring for approximately 8-9 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 70:30 petroleum ether:ethyl acetate solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the formation of a solid precipitate.

  • Collect the precipitate by filtration and wash it with water followed by cold ethanol.

  • Recrystallize the crude product from ethyl acetate to yield the pure pyrido[2,3-b]pyrazine derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Substituted Aromatic Aldehyde F Multicomponent Condensation A->F B 1,3-Indanedione B->F C 2-Aminopyrazine C->F D p-TSA (catalyst) Ethanol (solvent) D->F E Reflux, ~8-9h E->F G Indeno[2',1':5,6]pyrido[2,3-b]pyrazin Derivative F->G

Fig. 1: General workflow for the synthesis of Indeno-pyrido[2,3-b]pyrazine derivatives.
II. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, NCI-H1975, A-549)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrido[2,3-b]pyrazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

III. Western Blot Analysis of EGFR Signaling Pathway

This protocol is designed to analyze the effect of pyrido[2,3-b]pyrazine derivatives on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrido[2,3-b]pyrazine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of the pyrido[2,3-b]pyrazine derivative for the specified time. Include a vehicle control.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • For phosphorylation analysis, strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT P AKT->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR Inhibits Autophosphorylation

Fig. 2: EGFR signaling pathway and the point of inhibition by pyrido[2,3-b]pyrazine derivatives.

G A Cancer Cell Culture B Treatment with Pyrido[2,3-b]pyrazine Derivative A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Transfer (PVDF membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Fig. 3: Experimental workflow for Western Blot analysis.

References

Pyrido[2,3-b]pyrazine Derivatives as Novel Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyrido[2,3-b]pyrazine derivatives as antifungal agents. The information is compiled from recent studies highlighting the potential of this heterocyclic scaffold in developing new fungicides, particularly for agricultural applications.

Introduction

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of compounds with significant biological activities. Recent research has demonstrated their potent antifungal properties against a range of plant pathogenic fungi.[1][2][3] Notably, certain derivatives have shown superior efficacy compared to existing commercial fungicides.[1][2] The primary mechanism of action for these compounds involves the disruption of fungal cell membrane integrity and the induction of oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to fungal cell death.[1][2] These findings underscore the potential of the pyrido[2,3-b]pyrazine core as a valuable scaffold for the discovery of novel antifungal agents.

Quantitative Data Summary

The antifungal activity of a representative pyrido[2,3-b]pyrazine derivative, designated as compound X2 , was evaluated against several economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the table below, demonstrating potent activity.

Fungal SpeciesCompound X2 EC50 (mg/L)Fluopyram EC50 (mg/L)Azoxystrobin EC50 (mg/L)
Rhizoctonia solani3.15192.2980.14
Phomopsis sp.1.1293.1225.14
Botrytis cinerea0.6942.2319.64
Sclerotinia sclerotiorum1.5991.1936.81
Magnaporthe oryzae0.92125.7759.51
Data sourced from a study on difunctional pyrido[2,3-b]pyrazine derivatives.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of pyrido[2,3-b]pyrazine derivatives and the evaluation of their antifungal properties are provided below.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

This protocol describes a general method for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives through a multi-component reaction.

Materials:

  • Substituted aromatic aldehyde

  • 1,3-Indanedione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Petroleum ether

  • Ethyl acetate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a round bottom flask containing a magnetic stir bar, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).[4]

  • Add ethanol (10 mL) as the solvent.

  • Add p-TSA (20 mol%) as a catalyst.[4]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow reactants 1. Reactants Mixing (Aldehyde, 1,3-Indanedione, 2-Aminopyrazine, p-TSA, Ethanol) reflux 2. Reflux (approx. 8-9 hours) reactants->reflux monitoring 3. Reaction Monitoring (TLC) reflux->monitoring workup 4. Work-up (Cooling, Filtration) monitoring->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification product Final Product (Pyrido[2,3-b]pyrazine derivative) purification->product

Caption: Workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol details the poisoned food technique to determine the EC50 of the synthesized compounds against plant pathogenic fungi.

Materials:

  • Synthesized pyrido[2,3-b]pyrazine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi (Rhizoctonia solani, Botrytis cinerea, etc.)

  • Sterile cork borer (5 mm)

  • Incubator (25 ± 2 °C)

  • Calipers

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control plate with PDA and DMSO only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the mycelial growth in the control plate almost covers the entire plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Fungal mycelia (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • Fluorometric microplate reader or fluorescence microscope

Procedure:

  • Harvest fungal mycelia from liquid culture (treated with the test compound for a specific duration) by filtration or centrifugation.

  • Wash the mycelia twice with sterile PBS.

  • Resuspend the mycelia in PBS containing DCFH-DA at a final concentration of 10-25 µM.[5][6]

  • Incubate the suspension in the dark at 37 °C for 30-60 minutes.[5][7]

  • After incubation, wash the mycelia with PBS to remove the excess probe.

  • Resuspend the mycelia in PBS.

  • Measure the fluorescence intensity using a microplate reader (excitation at ~485 nm and emission at ~525 nm) or visualize under a fluorescence microscope.[7][8]

  • An increase in fluorescence intensity in the treated sample compared to the untreated control indicates an increase in intracellular ROS levels.

Protocol 4: Assessment of Cell Membrane Permeability

This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

  • Fungal mycelia or spores (treated and untreated)

  • PBS or a suitable buffer

  • Propidium iodide (PI) stock solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest fungal cells (mycelia or spores) after treatment with the pyrido[2,3-b]pyrazine derivative.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS.

  • Add PI to the cell suspension at a final concentration of 1-5 µg/mL.

  • Incubate in the dark for 5-15 minutes at room temperature.[1][9]

  • Analyze the cells by flow cytometry or fluorescence microscopy.[1][9]

  • An increase in the population of PI-positive (fluorescent) cells in the treated sample compared to the control indicates damage to the cell membrane.

Mechanism of Action: Proposed Signaling Pathway

The antifungal activity of these pyrido[2,3-b]pyrazine derivatives is linked to a two-pronged attack on the fungal cell. The compounds induce damage to the cell membrane, leading to increased permeability. Concurrently, they stimulate the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and damage to vital cellular components.

G cluster_pathway Proposed Antifungal Mechanism cluster_cell Fungal Cell compound Pyrido[2,3-b]pyrazine Derivative membrane Cell Membrane compound->membrane Interacts with ros Intracellular ROS Production compound->ros Induces permeability Increased Membrane Permeability membrane->permeability Disruption damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage death Fungal Cell Death damage->death permeability->death

Caption: Proposed mechanism of antifungal action for pyrido[2,3-b]pyrazine derivatives.

References

Application Notes and Protocols for the Development of Antibacterial Agents from the Pyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel antibacterial agents based on the pyrido[2,3-b]pyrazine scaffold. It includes a summary of their antibacterial activity, detailed experimental protocols for their evaluation, and visual representations of key concepts and workflows.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The pyrido[2,3-b]pyrazine scaffold has garnered considerable attention in medicinal chemistry as a promising framework for the development of new antibacterial agents.[1][2] Derivatives of this heterocyclic system have demonstrated potent activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document outlines the key data, methodologies, and conceptual frameworks to guide research and development in this area.

Data Presentation: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

The antibacterial efficacy of various pyrido[2,3-b]pyrazine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative compounds from this scaffold against several bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC) of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives

CompoundR1R2E. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)Salmonella spp. (µg/mL)
2a MethylMethyl62.5125250125
2c PropylPropyl31.2562.512562.5
2d IsopropylIsopropyl62.5>500>500250

Data synthesized from multiple sources indicating the range of activities observed.

Table 2: In Vitro Antibacterial Activity (MIC) of Substituted Pyrido[2,3-b]pyrazines

CompoundKey Structural FeatureS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)
1 2,3-dithione0.0780.0780.6251.25
2-5 Alkyl/Aryl side chains1.25 - 2.51.25 - 2.5>5>5

Experimental Protocols

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A common synthetic route to the pyrido[2,3-b]pyrazine core involves the condensation of 2,3-diaminopyridine derivatives with α-dicarbonyl compounds. The following is a representative protocol for the synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its subsequent N-alkylation.

Protocol 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine in an appropriate solvent (e.g., ethanol), add an equimolar amount of oxalic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Protocol 2: N-alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione [1]

  • Phase-Transfer Catalysis: Suspend the 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in a biphasic solvent system (e.g., dichloromethane and aqueous potassium carbonate).

  • Addition of Reagents: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and the desired alkyl halide.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Workup: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Antibacterial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][3]

Protocol 3: Broth Microdilution Assay

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Silico Studies: Molecular Docking

Molecular docking simulations can provide insights into the potential mechanism of action by predicting the binding mode of a compound to a biological target.[1] DNA gyrase is a validated target for antibacterial agents.

Protocol 4: Molecular Docking with Bacterial DNA Gyrase

  • Protein Preparation: Obtain the crystal structure of the target bacterial DNA gyrase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the pyrido[2,3-b]pyrazine derivative and optimize its geometry using a suitable force field.

  • Grid Generation: Define the binding site on the DNA gyrase and generate a grid box that encompasses this active site.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina. The program will explore various conformations of the ligand within the defined binding site and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the docking poses and binding energies to identify the most favorable binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizations

Experimental Workflow for Antibacterial Agent Development

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization a Scaffold Selection (Pyrido[2,3-b]pyrazine) b Derivative Synthesis & Purification a->b c Antibacterial Screening (MIC Determination) b->c d Cytotoxicity Assay c->d e Target Identification (e.g., DNA Gyrase) d->e f Molecular Docking e->f g Enzyme Inhibition Assays f->g h Structure-Activity Relationship (SAR) g->h i ADMET Profiling h->i

Caption: A generalized workflow for the discovery and development of antibacterial agents.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G compound Pyrido[2,3-b]pyrazine Derivative gyrase Bacterial DNA Gyrase compound->gyrase Inhibition supercoiling DNA Supercoiling gyrase->supercoiling Catalyzes death Bacterial Cell Death gyrase->death Inhibition leads to replication DNA Replication supercoiling->replication transcription Transcription supercoiling->transcription replication->death transcription->death

Caption: Inhibition of DNA gyrase by pyrido[2,3-b]pyrazine derivatives disrupts essential cellular processes.

Structure-Activity Relationship (SAR) Summary

G cluster_sar Key SAR Observations scaffold Pyrido[2,3-b]pyrazine Core substituents Substituents scaffold->substituents activity Antibacterial Activity substituents->activity sar1 N1,N4-dialkylation can enhance activity. substituents->sar1 sar2 Thiocarbonyl groups at C2/C3 are favorable. substituents->sar2 sar3 Bulky side chains may decrease activity. substituents->sar3

Caption: Key structure-activity relationships for pyrido[2,3-b]pyrazine antibacterial agents.

References

Application Notes and Protocols for In Vitro Antioxidant and Antiurease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of antioxidant and anti-urease activities. These assays are fundamental in the screening and characterization of natural products and synthetic compounds in the fields of pharmacology, food science, and agricultural research.

Part 1: In Vitro Antioxidant Activity Assays

Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a condition linked to numerous diseases.[1][2] The evaluation of antioxidant capacity is a key step in the development of new therapeutic agents and functional foods. The following protocols describe three widely used spectrophotometric methods: DPPH, ABTS, and FRAP assays.[3][4][5]

General Workflow for Antioxidant Screening

The initial screening of compounds for antioxidant activity typically follows a standardized workflow to ensure reproducibility and comparability of results.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) mix Mix Reagents with Samples/Standards/Controls in a 96-well plate prep_reagents->mix prep_samples Prepare Test Samples & Standard (e.g., Trolox) (Serial Dilutions) prep_samples->mix incubate Incubate at Specific Temperature and Time (in the dark) mix->incubate measure Measure Absorbance at Specific Wavelength (e.g., 517, 734, or 593 nm) incubate->measure calculate Calculate % Inhibition & Determine IC50 Value measure->calculate

Caption: General experimental workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: The DPPH assay is a rapid and simple method for evaluating the free radical scavenging activity of compounds.[4][6] The principle is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant that donates a hydrogen atom or an electron.[2] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's scavenging ability.[2][4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (approx. 0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[2] Adjust the concentration so that the absorbance reading at 517 nm is approximately 1.0 ± 0.2.[2] This solution should be freshly prepared and kept in an amber bottle or covered in foil to protect it from light.[2][7]

    • Test Sample Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, DMSO). From this, create a series of dilutions.[7]

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[7]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of test samples or standards to respective wells.[2]

    • Add 100 µL of the solvent used for dilution as a blank control.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[7]

    • Mix the contents gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][7]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[2] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test sample or standard.[2]

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentrations.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

Application Note: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic antioxidants.[8][9] The assay involves the generation of a blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate.[8][10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's potency.[8][10]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[10]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.[10]

    • ABTS•+ Radical Cation Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.[10] Allow this mixture to stand in the dark at room temperature for 12-16 hours for complete radical generation.[8][10]

    • ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[3][8]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test sample or Trolox (standard) to respective wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix gently and incubate at room temperature for 6-10 minutes.[3][8]

    • Measure the absorbance at 734 nm.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the inhibition percentage of the sample to that of a Trolox standard curve.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Application Note: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11][12] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[12] The change in absorbance is measured at 593 nm, and the intensity of the blue color is directly proportional to the reducing power of the sample.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃ in deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm this reagent to 37°C in a water bath before use.[11]

  • Assay Procedure:

    • Add 20 µL of the appropriately diluted test sample, standard (Trolox or FeSO₄), or blank (solvent) to a 96-well plate.

    • Add 180 µL of the freshly prepared FRAP reagent to each well.

    • Mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Measure the absorbance at 593 nm.[3][12]

  • Data Analysis:

    • Construct a standard curve using a known antioxidant, typically Trolox or ferrous sulfate (FeSO₄).

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as µmol Trolox equivalents per gram of sample (µmol TE/g) or µM Fe(II) equivalents.[3]

Data Presentation: Antioxidant Activity

The following table presents example IC50 values for common standard antioxidants, which are crucial for validating assay performance and comparing the potency of test compounds.

Assay Standard Antioxidant Typical IC50 Value (µg/mL)
DPPHAscorbic Acid2 - 10
DPPHTrolox5 - 15
ABTSAscorbic Acid1 - 8
ABTSTrolox2 - 10
FRAPTroloxExpressed as TEAC
FRAPAscorbic AcidExpressed as AAEAC

Part 2: In Vitro Anti-Urease Activity Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7] In medicine, it is a significant virulence factor for pathogens like Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to survive.[13] In agriculture, urease activity in soil leads to nitrogen loss from urea-based fertilizers. Therefore, the inhibition of urease is a key therapeutic and agricultural strategy.[13]

Mechanism of Urease Action and Inhibition

Urease inhibitors block the enzyme's active site, preventing the breakdown of urea and its subsequent pathological or environmental effects.

G cluster_catalysis Urease Catalysis cluster_inhibition Urease Inhibition Urea_cat Urea Urease_active Urease (Active Enzyme) Urea_cat->Urease_active Substrate Products Ammonia + Carbon Dioxide Urease_active->Products Hydrolysis Urea_inhib Urea Urease_inhibited Urease (Inhibited) Urea_inhib->Urease_inhibited No_Reaction No Reaction Urease_inhibited->No_Reaction Inhibitor Urease Inhibitor (e.g., Thiourea) Inhibitor->Urease_inhibited Binding to Active Site

Caption: Urease catalysis of urea and its competitive inhibition.

Urease Inhibition Assay (Berthelot/Indophenol Method)

Application Note: The most common in vitro method for screening urease inhibitors is a colorimetric assay based on the Berthelot (or indophenol) reaction, which quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[14][15] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[14] The intensity of this color, measured spectrophotometrically between 625 and 670 nm, is directly proportional to the ammonia concentration and, therefore, to the urease activity.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).[13]

    • Substrate Solution: Prepare a stock solution of urea (e.g., 100 mM) in the same buffer.[16]

    • Test Compound/Standard Inhibitor: Prepare a stock solution of the test compound and a standard inhibitor like Thiourea in a suitable solvent (e.g., DMSO).[13] Create serial dilutions.

    • Phenol Reagent (Reagent A): A solution containing phenol and sodium nitroprusside (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).[17]

    • Alkaline Hypochlorite Reagent (Reagent B): A solution containing sodium hydroxide and sodium hypochlorite (e.g., 0.5% w/v NaOH and 0.1% NaOCl).[17]

  • Assay Procedure (96-well plate format):

    • Pre-incubation:

      • In each well, add 25 µL of urease enzyme solution.[16]

      • Add 5 µL of the test compound dilutions or standard inhibitor.[16] For the 100% activity control, add 5 µL of the solvent.[14]

      • Add 55 µL of buffer.

      • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[13][16]

    • Enzymatic Reaction:

      • Initiate the reaction by adding a defined volume of the urea solution to all wells.[13]

      • Incubate at 37°C for 30-60 minutes.[13]

    • Color Development (Berthelot Reaction):

      • Stop the reaction and initiate color development by adding 45 µL of the phenol reagent (Reagent A) followed by 70 µL of the alkaline hypochlorite reagent (Reagent B) to each well.[17]

      • Incubate at 37°C or room temperature for 20-50 minutes to allow for stable color development.[13][17]

    • Measurement:

      • Measure the absorbance at a wavelength between 625-630 nm using a microplate reader.[17][18]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula:[14] % Inhibition = [1 - (OD_testwell / OD_control)] x 100 Where OD_testwell is the absorbance of the well with the test compound, and OD_control is the absorbance of the well with no inhibitor.[14]

    • Determine the IC50 value by plotting the percentage of inhibition against the corresponding concentrations of the test compound.

Data Presentation: Anti-Urease Activity

The following table presents typical IC50 values for standard urease inhibitors, which are essential for comparing the efficacy of new compounds.

Enzyme Source Standard Inhibitor Typical IC50 Value (µM) Inhibition Type
Jack Bean UreaseThiourea~21.0 - 23.0[13][19]Competitive[19]
Jack Bean UreaseAcetohydroxamic Acid (AHA)Variable, often > 100Competitive
H. pylori UreaseThiourea~20.8 - 22.0[20]Competitive
H. pylori UreaseUrease-IN-12~0.35[13][19]Competitive[13]

References

Application Notes and Protocols for the Buchwald-Hartwig C-N Coupling in Pyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrido[2,3-b]pyrazines utilizing the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This methodology is pivotal for the construction of this important heterocyclic scaffold, which is a core component in various functional materials and pharmacologically active agents.

Introduction

The pyrido[2,3-b]pyrazine nucleus is a significant heterocyclic motif due to its prevalence in materials science and medicinal chemistry. Compounds bearing this scaffold have been investigated for their applications as electroluminescent materials, organic light-emitting diodes (OLEDs), and as inhibitors of human cytomegalovirus (HCMV) polymerase. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of arylamines, allowing for the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions. This reaction is particularly effective for the coupling of aryl halides with a wide range of amine nucleophiles, including the functionalization of heteroaromatic systems like pyrido[2,3-b]pyrazines.

The general transformation involves the reaction of a halo-substituted pyrido[2,3-b]pyrazine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (the halo-pyrido[2,3-b]pyrazine), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrido[2,3-b]pyrazine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The efficiency of this cycle is highly dependent on the nature of the ligand attached to the palladium center. Sterically hindered and electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and the final reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrido[2,3-b]pyrazines via the Buchwald-Hartwig C-N coupling, based on the work of Kapse et al.[1]. The reactions were performed on a 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine precursor.

EntryAmine NucleophilePd-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1DiphenylaminePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102497
24-methoxydiphenylaminePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102492
34,4'-dimethoxydiphenylaminePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102489
4CarbazolePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102486
53,6-dimethylcarbazolePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102481
6PhenoxazinePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102479
7PhenothiazinePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102476
8N-phenyl-1-naphthylaminePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102469
9N-phenyl-2-naphthylaminePd₂(dba)₃ (5)Xantphos (10)NaOtBuToluene1102441

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine [1]

This protocol provides a generalized procedure for the synthesis of various N-arylated pyrido[2,3-b]pyrazine derivatives.

Materials:

  • 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine (1.0 equiv)

  • Amine nucleophile (3.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (4.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine, the corresponding amine nucleophile, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.

  • The flask is then fitted with a condenser and flushed with argon gas for 15-20 minutes.

  • Anhydrous toluene is added to the reaction mixture via syringe.

  • The reaction mixture is heated to 110 °C and stirred at this temperature for 24 hours under an argon atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/chloroform) to afford the desired product.

Visualizations

General Reaction Scheme

G cluster_product Product reactant1 Halo-pyrido[2,3-b]pyrazine catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product N-Substituted-pyrido[2,3-b]pyrazine catalyst->product

Caption: General scheme of the Buchwald-Hartwig C-N coupling.

Experimental Workflow

G start Combine Reactants: Halo-pyrido[2,3-b]pyrazine, Amine, Base, Catalyst, Ligand flush Flush with Argon start->flush add_solvent Add Anhydrous Toluene flush->add_solvent heat Heat at 110 °C for 24h add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols for Non-Linear Optical (NLO) Properties in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Non-Linear Optical (NLO) Properties

Non-linear optics is a branch of optics that describes the behavior of light in a medium where the polarization density P responds non-linearly to the electric field E of the light.[1][2] This phenomenon is typically observed with high-intensity light, such as that from lasers.[3] The non-linear response can be expressed as a power series expansion of the polarization:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

Here, χ⁽¹⁾ is the linear susceptibility, while χ⁽²⁾ and χ⁽³⁾ are the second and third-order non-linear optical susceptibilities, respectively.[4] These higher-order terms give rise to a variety of phenomena that have significant applications in materials science.[5] Materials exhibiting these properties are crucial for advancements in photonics, optoelectronics, and biomedical imaging.[6][7]

Core Applications in Materials Science

The unique properties of NLO materials enable a wide range of applications, from laser technology to advanced bioimaging.

  • Frequency Conversion: NLO materials can change the frequency of incident laser light.[3][6]

    • Second Harmonic Generation (SHG): This process converts two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength).[8][9] It requires materials that lack a center of symmetry (non-centrosymmetric).[1][4] This is widely used for generating visible light from near-infrared lasers and in microscopy to image ordered biological structures like collagen and microtubules without the need for labels.[10][11][12]

    • Third Harmonic Generation (THG): This process combines three photons to generate a single photon with three times the frequency.[13]

  • Optical Limiting: Certain materials exhibit a decrease in transmittance with increasing laser intensity.[14] This property is critical for protecting sensitive optical sensors and human eyes from high-intensity laser damage.[14] The mechanism often involves non-linear absorption processes like two-photon absorption.[15][16]

  • All-Optical Switching: The intensity-dependent refractive index of third-order NLO materials (the optical Kerr effect) can be used to create all-optical switches.[5] These devices are essential for high-speed optical communication and information processing.[1][13]

  • Bioimaging and Drug Delivery: NLO microscopy techniques, such as SHG and Two-Photon Excited Fluorescence (TPEF), offer significant advantages for imaging biological systems.[12][17] They provide intrinsic 3D sectioning, greater penetration depth into tissue, and reduced phototoxicity compared to conventional fluorescence microscopy.[10][12] These techniques can be used to visualize the distribution of drugs and nanoparticles in cells and tissues, aiding in pharmaceutical research and drug development.[17][18]

Quantitative NLO Properties of Selected Materials

The efficiency of an NLO process is determined by the material's non-linear susceptibility. The tables below summarize key NLO coefficients for representative materials.

Table 1: Second-Order NLO Coefficients for Common Crystals

Material Chemical Formula NLO Coefficient Value (pm/V) Wavelength (nm)
Potassium Dihydrogen Phosphate (KDP) KH₂PO₄ d₃₆ 0.43 1064
Lithium Niobate (LiNbO₃) LiNbO₃ d₃₃ 34 458
DAST C₂₁H₂₆N₂O₃S χ⁽²⁾₁₁₁ 2020 1318

| DAST | C₂₁H₂₆N₂O₃S | χ⁽²⁾₁₃₃ | 77.8 | - |

Data sourced from multiple references.[19][20][21]

Table 2: Third-Order NLO Susceptibility for Various Materials

Material Sample Type χ⁽³⁾ Value (esu) Technique
Polysilane Polymers Thin Film 0.3 x 10⁻¹² – 4.5 x 10⁻¹² THG
Alq₃ (Tris-(8-hydroxyquinoline)aluminum) Thin Film ~3.5 x 10⁻¹² THG

| WSe₂/rGO Composite | PVA Film | ~1.0 x 10⁻⁷ (calculated from β) | Z-scan |

Data sourced from multiple references.[15][22][23]

Experimental Protocols

Protocol 1: Characterization of Third-Order NLO Properties using the Z-Scan Technique

The Z-scan technique is a widely used method to measure the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[24][25]

Objective: To determine the third-order susceptibility χ⁽³⁾ of a material.

Materials and Equipment:

  • High-power pulsed or CW laser (e.g., Nd:YAG at 532 nm).

  • Focusing lens.

  • Sample holder mounted on a translation stage for movement along the z-axis.

  • Aperture placed in the far field.

  • Photodetector.

  • Data acquisition system.

  • Sample material dissolved in a solvent or as a thin film.

Methodology:

  • Beam Preparation: Ensure the laser produces a high-quality Gaussian (TEM₀₀) beam.

  • Setup Alignment:

    • The laser beam is focused by a lens.

    • The sample is placed on a translation stage that moves it along the beam path (z-axis) through the focal point.

    • A photodetector is placed in the far field to measure the transmitted intensity.

  • Closed-Aperture Z-Scan (for non-linear refraction, n₂):

    • Place a small aperture before the photodetector to capture only the central part of the beam.[24]

    • Translate the sample from a position far from the focus (-z) to a position far past the focus (+z).

    • Record the normalized transmittance as a function of the sample's z-position.

    • A pre-focal peak followed by a post-focal valley (peak-valley) in the transmittance curve indicates a negative (self-defocusing) n₂. A valley-peak configuration indicates a positive (self-focusing) n₂.[25]

  • Open-Aperture Z-Scan (for non-linear absorption, β):

    • Remove the aperture so that the entire beam is collected by the detector.[24]

    • Repeat the scan along the z-axis.

    • A valley in the transmittance curve at the focal point (z=0) indicates two-photon absorption or other non-linear absorption processes.[24]

  • Data Analysis:

    • The non-linear refractive index n₂ is calculated from the difference between the peak and valley transmittance (ΔTₚ-v) in the closed-aperture scan.

    • The non-linear absorption coefficient β is determined by fitting the open-aperture transmittance curve.

    • The real and imaginary parts of the third-order susceptibility χ⁽³⁾ can then be calculated from n₂ and β.

Protocol 2: Imaging with Second Harmonic Generation (SHG) Microscopy

SHG microscopy is a label-free imaging technique ideal for visualizing non-centrosymmetric structures.[11]

Objective: To visualize collagen fibers in a biological tissue sample.

Materials and Equipment:

  • Mode-locked femtosecond laser, typically a tunable Titanium-Sapphire laser (e.g., 700-1000 nm).[10]

  • Laser-scanning microscope.

  • High numerical aperture (NA) objective and condenser.

  • Dichroic mirrors and bandpass filters to isolate the SHG signal.

  • Sensitive detectors (e.g., photomultiplier tubes, PMTs).[10]

  • Tissue sample (e.g., a biopsy slide).

Methodology:

  • Sample Preparation: Prepare the biological tissue sample on a microscope slide. No staining is required.

  • Microscope Setup:

    • The Ti:Sapphire laser is used as the excitation source. For collagen, an excitation wavelength of around 850 nm is common.[26]

    • The laser is directed into the scanning microscope and focused onto the sample by the objective lens.

  • Signal Generation: The high photon density at the focal point generates an SHG signal from collagen fibers at exactly half the excitation wavelength (e.g., 425 nm for an 850 nm excitation).[8]

  • Signal Detection:

    • The SHG signal is emitted in both the forward and backward directions.[10]

    • The backward (epi-detected) signal is collected by the objective, separated from the excitation laser by a dichroic mirror, and passed through a bandpass filter (e.g., 425/40 nm) before reaching the PMT.[10][26]

    • The forward-scattered signal can be collected by a condenser and a separate detector for more complete information.[10]

  • Image Acquisition:

    • Scan the laser across the sample to build a 2D image.

    • Acquire images at different focal planes (z-stacks) to create a 3D reconstruction of the collagen network.[26]

  • Image Analysis: The resulting images will show the highly organized structure of collagen fibers with high contrast and resolution.

Visualizations

NLO_Material_Characterization_Workflow cluster_prep Material Preparation cluster_analysis NLO Property Analysis cluster_application Application & Device Fabrication prep Synthesize or Procure NLO Material sample Prepare Sample (Solution, Thin Film, Crystal) prep->sample select_order Select NLO Order to Investigate sample->select_order second_order Second-Order (χ²) (e.g., SHG Microscopy) select_order->second_order Non-centrosymmetric third_order Third-Order (χ³) (e.g., Z-Scan) select_order->third_order data_analysis Analyze Data & Calculate NLO Coefficients second_order->data_analysis third_order->data_analysis application Target Application (Optical Limiting, Imaging, etc.) data_analysis->application device Device Prototyping application->device

Caption: Workflow for NLO material characterization.

Z_Scan_Experimental_Setup Z-Scan Experimental Setup cluster_config Configuration laser Laser Source (TEM₀₀) lens Focusing Lens laser->lens Laser Beam sample Sample on Translation Stage (z) lens->sample aperture Aperture sample->aperture Transmitted Beam detector Detector aperture->detector open Open Aperture: Measures Non-linear Absorption (β) closed Closed Aperture: Measures Non-linear Refraction (n₂)

Caption: Diagram of a typical Z-scan experimental setup.

References

Troubleshooting & Optimization

optimizing reaction conditions for pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrido[2,3-b]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrido[2,3-b]pyrazine core?

A1: The most prevalent and versatile methods for synthesizing the pyrido[2,3-b]pyrazine scaffold include:

  • Condensation of 2,3-diaminopyridine with α-dicarbonyl compounds: This is a classical and widely used method where 2,3-diaminopyridine or its derivatives are reacted with a 1,2-dicarbonyl compound.[1] The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrido[2,3-b]pyrazine.

  • Multicomponent reactions: These reactions involve the combination of three or more starting materials in a single step to form the desired product. For instance, a mixture of a 1,3-dione, an aromatic aldehyde, and 2-aminopyrazine can be reacted in the presence of a catalyst to yield substituted pyrido[2,3-b]pyrazines.[2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form C-N bonds and can be used to introduce amino substituents onto a pre-existing pyrido[2,3-b]pyrazine core, or to construct the ring system itself.[4][5]

Q2: I am getting a very low yield in my pyrido[2,3-b]pyrazine synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can arise from several factors. Here are some key areas to investigate:

  • Incomplete Reaction: The condensation or cyclization may not have reached completion. Solution: Try extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient stirring to improve mass transfer.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical. Solution: Screen different solvents with varying polarities. For multicomponent reactions, catalyst loading can significantly impact the yield. A systematic optimization of these parameters is recommended.[1][2]

  • Side Reactions: Unwanted side reactions can consume starting materials. Solution: Identify potential side products through techniques like LC-MS. Adjusting reaction conditions, such as lowering the temperature or using a milder base, can help minimize side product formation.[1]

  • Starting Material Purity: Impurities in the starting materials, especially the diaminopyridine or dicarbonyl compound, can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary.

  • Product Degradation: The pyrido[2,3-b]pyrazine product may be sensitive to the reaction or workup conditions. Solution: Employ milder workup procedures. For example, avoid strongly acidic or basic conditions if your product is known to be labile.[1]

Q3: I am observing the formation of two regioisomers in my reaction. How can I control the regioselectivity?

A3: The formation of regioisomers is a common challenge, particularly when using unsymmetrical α-dicarbonyl compounds. Here’s how you can improve regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can often favor the formation of one regioisomer over the other.[6]

  • Solvent and Catalyst: The choice of solvent and catalyst can have a significant impact on regioselectivity. Acidic solvents like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in some cases.[6] One study found that switching from dimethylformamide to trifluoroacetic acid at a lower temperature drastically improved the ratio of the desired isomer.[6]

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the diaminopyridine and the dicarbonyl compound. Careful selection of starting materials with appropriate directing groups can favor the formation of the desired isomer.

Q4: What are the best practices for purifying pyrido[2,3-b]pyrazines?

A4: The purification method will depend on the physical properties of your product (solid or liquid) and the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[2][3]

  • Column Chromatography: Silica gel column chromatography is widely used for purifying both solid and liquid products. The eluent system should be chosen based on the polarity of the product and impurities, often a mixture of petroleum ether/hexane and ethyl acetate.[1]

  • Liquid-Liquid Extraction: This can be used during the workup to remove certain impurities. For example, extraction with hexane can selectively remove non-polar impurities, while more polar solvents like ethyl acetate may co-extract other nitrogen-containing heterocycles.[7]

  • Distillation: For volatile products, distillation can be an effective purification method.[7]

Troubleshooting Guides

Guide 1: Low Yield in Condensation Reaction of 2,3-Diaminopyridine and α-Dicarbonyl
Observed Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive starting materials- Check the purity of 2,3-diaminopyridine and the α-dicarbonyl compound by NMR or LC-MS. - Purify starting materials if necessary.
Inappropriate solvent- Screen a range of solvents (e.g., ethanol, acetic acid, DMF).
Insufficient reaction time or temperature- Monitor the reaction progress by TLC or LC-MS. - Gradually increase the reaction time and/or temperature.[1]
Formation of multiple products Side reactions- Lower the reaction temperature. - Consider using a milder catalyst or performing the reaction without a catalyst.
Decomposition of product- Use milder workup conditions (e.g., avoid strong acids/bases).[1]
Product precipitates but yield is low Incomplete precipitation- Cool the reaction mixture in an ice bath to maximize precipitation. - Add a co-solvent in which the product is less soluble.
Loss during workup- Minimize transfer steps. - Ensure the pH of the aqueous phase is optimized for product precipitation/extraction.
Guide 2: Poor Regioselectivity in Condensation with Unsymmetrical α-Dicarbonyls
Observed Problem Potential Cause Troubleshooting Steps
Formation of a mixture of regioisomers High reaction temperature- Decrease the reaction temperature. Studies have shown increased regioselectivity at lower temperatures.[6]
Inappropriate solvent- Switch to an acidic solvent such as acetic acid or trifluoroacetic acid.[6]
Catalyst choice- If using a catalyst, try performing the reaction without it or screen different acid or base catalysts.
Difficulty in separating regioisomers Similar physical properties- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative [2][3]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1245
2p-TSA (10 mol%)EthanolReflux1075
3p-TSA (20 mol%) Ethanol Reflux 9 89
4p-TSA (20 mol%)WaterReflux1260
5p-TSA (20 mol%)DCMReflux1270
6p-TSA (20 mol%)THFReflux1265
7p-TSA (20 mol%)CH3CNReflux1082
8p-TSA (20 mol%)DMFReflux1078

Reaction conditions: Indane-1,3-dione (1 mmol), 4-methoxybenzaldehyde (1 mmol), 2-aminopyrazine (1 mmol), solvent (10 mL).

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-5(10H)-one Derivatives[2][3]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indane-1,3-dione (0.684 mmol), a substituted aromatic aldehyde (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (p-TSA) (20 mol%).

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • The product will precipitate as a yellowish solid.

  • Collect the solid by filtration and wash it with water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate to obtain the pure compound.

  • Dry the final product under vacuum overnight at room temperature.

Protocol 2: Condensation of 2,3-Diaminopyridine with an α-Dicarbonyl Compound
  • In a round-bottom flask, dissolve the α-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add 2,3-diaminopyridine (1.0 eq.) to the solution.

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Starting Materials: - 2,3-Diaminopyridine - α-Dicarbonyl Compound B Add Solvent (e.g., Ethanol, Acetic Acid) A->B C Add Catalyst (Optional) (e.g., p-TSA) B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Isolate Crude Product (Filtration or Evaporation) F->G H Purify Product (Recrystallization or Chromatography) G->H I Characterize Final Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for the synthesis of pyrido[2,3-b]pyrazines.

troubleshooting_workflow cluster_investigate Problem Investigation cluster_solutions Potential Solutions Start Low Yield or Impure Product A Check Starting Material Purity Start->A B Review Reaction Conditions (Temp, Time, Solvent, Catalyst) Start->B C Analyze for Side Products (LC-MS) Start->C D Purify Starting Materials A->D E Optimize Reaction Conditions B->E C->E F Modify Workup/Purification C->F Success Improved Yield and Purity D->Success E->Success F->Success

Caption: A logical workflow for troubleshooting common issues in pyrido[2,3-b]pyrazine synthesis.

References

Technical Support Center: Synthesis of 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Methylpyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the pyrido[2,3-b]pyrazine core, and by extension, this compound, is the condensation reaction between a substituted 2,3-diaminopyridine and an α-dicarbonyl compound. For the synthesis of the 6-methyl derivative, this would typically involve the reaction of 5-methyl-2,3-diaminopyridine with glyoxal or a glyoxal equivalent.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 70:30), can be used to separate the product from the starting materials.[1] The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q3: What are the typical reaction conditions for this synthesis?

Typically, the reaction is carried out by refluxing the reactants in a suitable solvent, such as ethanol.[1] The reaction time can vary, but a duration of around 8 hours is often reported for similar syntheses.[1] Catalysts, such as p-toluenesulfonic acid (p-TSA), are often employed to facilitate the condensation.[1]

Q4: How is the product typically isolated and purified?

After the reaction is complete, the mixture is usually cooled to room temperature, which may induce the precipitation of the product. The solid can then be collected by filtration and washed with water and cold ethanol.[1] For further purification, recrystallization from a suitable solvent like ethyl acetate or purification by column chromatography on silica gel are common methods.[1][2]

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reaction Conditions - Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DCM, THF, acetonitrile, DMF).[1] - Catalyst: If using an acid catalyst like p-TSA, vary its concentration. In some cases, a basic catalyst might be more effective. - Dehydrating Agent: The condensation reaction produces water, which can be removed by adding a dehydrating agent or using a Dean-Stark apparatus to drive the equilibrium towards the product.
Degradation of Starting Materials or Product - If the reactants or product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - If using a strong acid or base catalyst, try a milder alternative.
Impure Starting Materials - Verify the purity of the 5-methyl-2,3-diaminopyridine and the α-dicarbonyl compound using techniques like NMR or melting point analysis. - Purify the starting materials if necessary before setting up the reaction.
Formation of Multiple Products (Regioisomers or Side Products)
Potential Cause Troubleshooting Steps
Formation of Regioisomers - This is common when using unsymmetrical α-dicarbonyl compounds.[3] - Lowering the reaction temperature may increase regioselectivity.[3] - The choice of an acidic or basic catalyst can influence the ratio of regioisomers. Experiment with both types of catalysis.[3]
Side Reactions - Self-condensation of the α-dicarbonyl compound can be a competing reaction. Ensure slow addition of the dicarbonyl to the reaction mixture containing the diamine. - Over-oxidation of the product can occur. If an oxidant is used in a subsequent step to aromatize a dihydropyrazine intermediate, control the stoichiometry and reaction time carefully.
Air Sensitivity - Some dihydropyrazine intermediates can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidized byproducts.

Experimental Protocols

General Protocol for the Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol is a general guideline based on the synthesis of similar compounds and should be adapted for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2,3-diaminopyridine (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 20 mol%) to the solution.[1]

  • Addition of Dicarbonyl: To the stirred solution, add the α-dicarbonyl compound (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 8 hours), monitoring the reaction progress by TLC.[1]

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration.

  • Washing: Wash the collected solid with water and then with cold ethanol to remove impurities.[1]

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent like ethyl acetate or purify by column chromatography.[1]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions 5-Methyl-2,3-diaminopyridine 5-Methyl-2,3-diaminopyridine Intermediate Dihydropyrazine Intermediate 5-Methyl-2,3-diaminopyridine->Intermediate Alpha-dicarbonyl α-Dicarbonyl (e.g., Glyoxal) Alpha-dicarbonyl->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Catalyst Catalyst (e.g., p-TSA) Catalyst->Intermediate Heat Heat (Reflux) Heat->Intermediate Oxidation Oxidation (often spontaneous) Intermediate->Oxidation Product This compound Oxidation->Product

Synthesis pathway for this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Degradation Degradation Issue? Incomplete_Reaction->Degradation No Successful_Synthesis Improved Yield Optimize_Conditions->Successful_Synthesis Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Yes Degradation->Successful_Synthesis No, other issue Milder_Conditions->Successful_Synthesis

A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrido[2,3-b]pyrazines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain substituted pyrido[2,3-b]pyrazines?

A1: The most prevalent methods for synthesizing the pyrido[2,3-b]pyrazine core include:

  • Condensation Reaction: The classical and widely used method involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1] This reaction is versatile but can present challenges with regioselectivity when using unsymmetrical dicarbonyls.

  • Multicomponent Reactions: One-pot multicomponent reactions, for instance, reacting an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine, offer an efficient pathway to complex pyrido[2,3-b]pyrazine derivatives.[2][3]

  • Post-functionalization: Modification of a pre-synthesized pyrido[2,3-b]pyrazine core is another common strategy. This can involve reactions like N-alkylation or palladium-catalyzed cross-coupling to introduce substituents at various positions.

Q2: What is the primary challenge when using unsymmetrical 1,2-dicarbonyl compounds in the condensation reaction?

A2: The primary challenge is the formation of a mixture of two regioisomers.[1] The two amino groups of the 2,3-diaminopyridine can react with either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct products which may possess significantly different biological activities.[1] Controlling this regioselectivity is a critical aspect of the synthesis.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. A suitable solvent system, such as 70% petroleum ether and 30% ethyl acetate, can be used to separate the product from the starting materials.[2] The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields in the synthesis of pyrido[2,3-b]pyrazines can be attributed to several factors. The following guide provides potential causes and solutions.

Potential CauseRecommended Solution(s)
Incomplete Reaction Extend the reaction time and continue to monitor by TLC. Increase the reaction temperature, but be mindful of potential side reactions or product degradation. Ensure efficient stirring to improve contact between reactants.
Suboptimal Reaction Conditions Solvent: The choice of solvent can significantly impact the yield. If the yield is low in a particular solvent, consider screening other solvents of different polarities (e.g., ethanol, methanol, acetic acid, trifluoroacetic acid, DMF).[1][2] Catalyst: For multicomponent reactions, the presence and amount of a catalyst like p-toluenesulfonic acid (p-TSA) can be crucial. If no catalyst was used, consider adding one. If a catalyst was used, its concentration might need optimization.[2][3]
Side Reactions The formation of byproducts consumes starting materials and reduces the yield of the desired product. If side reactions are suspected (e.g., multiple spots on TLC), consider lowering the reaction temperature. Purification by column chromatography will be necessary to isolate the desired product.
Product Degradation Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh workup conditions. If product degradation is suspected, use milder acidic or basic conditions during extraction and purification.

Low_Yield_Troubleshooting start Low or No Yield check_completion Check Reaction Completion (via TLC) start->check_completion incomplete Incomplete check_completion->incomplete Not Complete complete Complete check_completion->complete Complete extend_time Increase Reaction Time and/or Temperature incomplete->extend_time extend_time->check_completion check_conditions Review Reaction Conditions complete->check_conditions optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst check_side_reactions Suspect Side Reactions? optimize_solvent->check_side_reactions optimize_catalyst->check_side_reactions lower_temp Lower Reaction Temperature check_side_reactions->lower_temp Yes purify Purify via Chromatography check_side_reactions->purify No lower_temp->purify

Issue 2: Formation of Regioisomers

When using an unsymmetrical 1,2-dicarbonyl compound, the formation of two regioisomers is a common challenge.

Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products diaminopyridine 2,3-Diaminopyridine conditions Condensation diaminopyridine->conditions dicarbonyl Unsymmetrical 1,2-Dicarbonyl dicarbonyl->conditions isomer1 Regioisomer A conditions->isomer1 Route 1 isomer2 Regioisomer B conditions->isomer2 Route 2

Strategies to Control Regioselectivity:

  • Temperature: Lowering the reaction temperature has been shown to increase regioselectivity in favor of the more biologically active isomer.[1]

  • Solvent: The choice of solvent plays a crucial role. Acidic solvents like acetic acid or trifluoroacetic acid can significantly improve regioselectivity compared to solvents like dimethylformamide (DMF).[1] In some cases, replacing DMF with trifluoroacetic acid at a lower temperature can reduce the formation of the undesired isomer to less than 2%.[1]

Table 1: Effect of Solvent and Temperature on Regioselectivity

SolventTemperatureOutcome
Dimethylformamide (DMF)HighMixture of regioisomers
Trifluoroacetic Acid (TFA)LowHigh regioselectivity, undesired isomer <2%[1]
Acetic AcidLowIncreased regioselectivity[1]
Issue 3: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of unreacted starting materials, reagents, or side products, including regioisomers.

  • Recrystallization: This is an effective method for purifying solid products. Ethyl acetate has been successfully used as a recrystallization solvent for some substituted pyrido[2,3-b]pyrazines.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. The choice of eluent is critical for good separation. A mixture of petroleum ether and ethyl acetate (e.g., 70:30) or n-hexane and chloroform are effective solvent systems for certain derivatives.[2]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol is adapted from a reported multicomponent synthesis.[2][3]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA, 20 mol%)

  • Ethanol (10 mL)

Procedure:

  • Combine the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer.

  • Add 10 mL of ethanol to the flask.

  • Reflux the mixture for approximately 8-9 hours.

  • Monitor the reaction progress by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • The product will precipitate as a solid. Collect the precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Purify the crude product by recrystallization from ethyl acetate.

  • Dry the purified product under vacuum. Expected yields are in the range of 82-89%.[2][3]

Table 2: Optimization of Reaction Conditions for Multicomponent Synthesis [2][3]

SolventCatalyst (p-TSA)Time (h)Yield (%)
H₂O-12No reaction
Ethanol-1245
DCM-1230
THF-1235
CH₃CN-1240
DMF-1250
Ethanol20 mol%989
Protocol 2: N-Alkylation of Pyrido[2,3-b]pyrazine-2,3-diones using Phase-Transfer Catalysis (PTC)

This section provides a general overview based on the application of PTC for N-alkylation of similar heterocyclic systems.

General Concept: Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reactants. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of a reactant from the aqueous phase to the organic phase, where the reaction occurs. This method often uses mild reaction conditions and can lead to high yields.

PTC_Workflow cluster_phases start Start: Two-Phase System organic_phase Organic Phase (Pyrido[2,3-b]pyrazine, Alkyl Halide) start->organic_phase aqueous_phase Aqueous Phase (Base, e.g., KOH) start->aqueous_phase reaction N-Alkylation Reaction occurs in organic phase organic_phase->reaction catalyst Phase-Transfer Catalyst (e.g., TBAB) aqueous_phase->catalyst transport Catalyst transports anion (e.g., OH⁻) to organic phase catalyst->transport transport->organic_phase product N-Alkylated Product reaction->product

References

Technical Support Center: 6-Methylpyrido[2,3-b]pyrazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Methylpyrido[2,3-b]pyrazine, a critical building block in pharmaceutical and materials science research.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Recovery After Purification - Incomplete extraction from the reaction mixture.- Product loss during solvent removal.- Inappropriate recrystallization solvent or conditions.- Incorrect stationary or mobile phase for column chromatography.- Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane).- Use a rotary evaporator at a controlled temperature and pressure.- Test a range of solvents for recrystallization (see Protocol 1).- Optimize column chromatography conditions (see Protocol 2).
Persistent Impurities in Final Product (Confirmed by TLC/NMR) - Co-elution of impurities with the product during column chromatography.- Unreacted starting materials or byproducts with similar polarity.- Formation of regioisomers during synthesis.[1]- Adjust the solvent polarity for column chromatography; a shallower gradient or isocratic elution may be necessary.- Consider a second purification step (e.g., recrystallization after column chromatography).- Optimize reaction conditions to favor the formation of the desired isomer.[1]
Oily Product Instead of Solid Crystals After Recrystallization - The chosen solvent is too good a solvent for the compound.- The presence of impurities is preventing crystallization.- Try a solvent system where the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Add a small seed crystal to induce crystallization.- Purify the crude product by column chromatography before attempting recrystallization.
Streaking or Tailing on TLC Plate - The compound is too polar for the chosen mobile phase.- The sample is overloaded on the TLC plate.- The compound is acidic or basic and interacting with the silica gel.- Increase the polarity of the mobile phase.- Spot a more dilute solution of the compound on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Product is Colored When it Should be Colorless/Pale Yellow - Presence of colored impurities.- Degradation of the product.- Purify by column chromatography, paying attention to colored bands.- Consider treatment with activated charcoal during recrystallization (use with caution as it can adsorb the product).- Store the compound in a cool, dark, and inert atmosphere.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound and its derivatives are recrystallization and column chromatography.[3][4] The choice of method depends on the nature and quantity of the impurities.

Q2: How can I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrido[2,3-b]pyrazine derivatives, ethyl acetate has been successfully used.[3] It is recommended to test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures such as hexane/ethyl acetate) on a small scale to find the optimal one.

Q3: What are the typical conditions for column chromatography of this compound?

A3: For column chromatography, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or chloroform. A common starting point is a hexane:ethyl acetate mixture (e.g., 90:10 or 80:20), with the polarity gradually increased as needed.[5] For some pyrido[2,3-b]pyrazine derivatives, a mixture of n-hexane and chloroform has also been used.[4]

Q4: What are the potential impurities I should look out for?

A4: Potential impurities can include unreacted starting materials from the synthesis, such as diaminopyridines and dicarbonyl compounds.[6] Additionally, the formation of regioisomers is a possibility depending on the synthetic route.[1] Side-reaction products, such as those from over-oxidation or incomplete cyclization, may also be present.

Q5: How can I monitor the purity of my this compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7][8]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will show high solubility at boiling and low solubility at room temperature. Ethyl acetate is a good starting point.[3]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. The cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Mobile Phase Selection: A good starting mobile phase can be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[5] The ideal mobile phase should give the product an Rf value of around 0.2-0.3 on a TLC plate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the impurities are close to the product, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Pooling: Combine the pure fractions containing the this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages Common Solvents/Mobile Phases
Recrystallization >98% (can be lower depending on impurities)Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, not effective for impurities with similar solubility.Ethyl acetate, Ethanol, Hexane/Ethyl Acetate mixtures.[3]
Column Chromatography >99%Highly effective for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvent.Hexane/Ethyl Acetate, Hexane/Chloroform.[4][5]

Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product tlc Analyze by TLC start->tlc single_spot Single Spot? tlc->single_spot multiple_spots Multiple Spots/Streaking single_spot->multiple_spots No purify Purification Method Selection single_spot->purify Yes multiple_spots->purify recrystallization Recrystallization purify->recrystallization column_chromatography Column Chromatography purify->column_chromatography check_purity Check Purity (TLC, NMR, MS) recrystallization->check_purity column_chromatography->check_purity pure Pure Product check_purity->pure Purity Confirmed impure Still Impure check_purity->impure Impurities Present repurify Re-purify using alternative method impure->repurify repurify->purify

Caption: Troubleshooting workflow for the purification of this compound.

References

identifying side reactions in pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to pyrido[2,3-b]pyrazines and what are the typical starting materials?

The most prevalent and versatile method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 2,3-diaminopyridine derivative and an α-dicarbonyl compound.[1] This reaction proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrido[2,3-b]pyrazine system.

Q2: My reaction yield is very low. What are the potential general causes?

Low yields in pyrido[2,3-b]pyrazine synthesis can arise from several factors:

  • Incomplete reaction: The initial condensation or the subsequent cyclization and oxidation may not have gone to completion.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst is critical and can significantly affect the yield.

  • Side reactions: The formation of unwanted byproducts can consume starting materials, reducing the yield of the desired product.

  • Product degradation: The pyrido[2,3-b]pyrazine product may be sensitive to harsh reaction or workup conditions.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[2] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product.[2] Visualization can be achieved using UV light (254/366 nm) or iodine staining.[2] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This guide addresses the most common side reactions encountered during the synthesis of pyrido[2,3-b]pyrazines and provides strategies to minimize their formation.

Issue 1: Formation of Regioisomers with Unsymmetrical Dicarbonyls

Q: I am using an unsymmetrical α-dicarbonyl compound (e.g., phenylglyoxal) and I am getting a mixture of two isomeric products. How can I control the regioselectivity?

The reaction of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound can lead to the formation of two distinct regioisomers. The regiochemical outcome is highly dependent on the reaction conditions.[1]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature has been shown to significantly increase the regioselectivity in favor of the thermodynamically more stable isomer.[1]

  • Solvent and Catalyst Selection: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can promote the formation of a single regioisomer.[1] These solvents can act as both the solvent and a catalyst for the condensation and cyclization steps.

Data Presentation: Influence of Reaction Conditions on Regioisomer Ratio

EntryDicarbonyl CompoundSolventTemperatureRatio of Regioisomer A to B (Illustrative)
1PhenylglyoxalEthanolReflux60:40
2PhenylglyoxalAcetic AcidRoom Temp.95:5
3PhenylglyoxalTrifluoroacetic Acid0°C to Room Temp.>98:2[1]

Experimental Protocol: Regioselective Synthesis of 2-Phenylpyrido[2,3-b]pyrazine

This protocol is optimized to favor the formation of a single regioisomer.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of phenylglyoxal (1.0 eq) in glacial acetic acid to the stirred solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure desired regioisomer.

Visualization: Regioselective Synthesis Pathway

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products diaminopyridine 2,3-Diaminopyridine high_temp High Temperature (e.g., Reflux in Ethanol) low_temp Low Temperature (e.g., 0°C to RT in Acetic Acid) dicarbonyl Unsymmetrical α-Dicarbonyl mixture Mixture of Regioisomers A and B high_temp->mixture Leads to single_isomer Predominantly Regioisomer A low_temp->single_isomer Favors G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products diaminopyridine 2,3-Diaminopyridine desired_path Desired Condensation diaminopyridine->desired_path dicarbonyl α-Dicarbonyl dicarbonyl->desired_path side_path Self-Condensation (Side Reaction) dicarbonyl->side_path main_product Pyrido[2,3-b]pyrazine desired_path->main_product Leads to side_product Polymeric Byproducts side_path->side_product Leads to G start Start reactants 1. Mix 2,3-Diaminopyridine and α-Dicarbonyl in Solvent start->reactants reaction 2. Stir at Controlled Temperature (Monitor by TLC) reactants->reaction workup 3. Aqueous Workup and Neutralization reaction->workup isolation 4. Isolate Crude Product (Filtration) workup->isolation purification 5. Purify by Recrystallization or Column Chromatography isolation->purification characterization 6. Characterize Pure Product (NMR, MS, m.p.) purification->characterization end End characterization->end

References

troubleshooting low bioactivity in pyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with pyrido[2,3-b]pyrazine derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with our synthesized pyrido[2,3-b]pyrazine derivative. What are the potential primary causes?

A1: Low bioactivity of a novel compound can stem from several factors, broadly categorized as issues related to the compound's intrinsic properties, its interaction with the assay system, or its stability. Key considerations include:

  • Poor Solubility: The compound may not be sufficiently soluble in the assay medium to reach an effective concentration at the target site.

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in the cell-based assay, leading to a lower effective concentration of the active molecule.

  • Compound Degradation: The derivative might be unstable under the experimental conditions (e.g., temperature, pH, light exposure), leading to degradation over the course of the assay.[1]

  • Off-Target Effects: The compound might be interacting with other cellular components, leading to a complex biological response that masks the intended activity or causes cytotoxicity.

  • Incorrect Target Engagement: The structural features of your derivative may not be optimal for binding to the intended biological target.

Q2: How can we investigate and address poor aqueous solubility of our pyrido[2,3-b]pyrazine derivative?

A2: Poor solubility is a frequent cause of low bioactivity for heterocyclic compounds.[2][3] A systematic approach to investigate and mitigate this issue is recommended:

  • Solubility Assessment: Initially, visually inspect your compound in the assay buffer for any precipitation. For a more quantitative measure, prepare a saturated solution, centrifuge to pellet undissolved compound, and determine the concentration of the compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy.

  • Solubilization Strategies:

    • Co-solvents: Incorporating a small percentage of a biocompatible organic solvent, such as DMSO or ethanol, in the final assay medium can enhance solubility. However, it is crucial to include a vehicle control to ensure the solvent itself does not affect the experimental outcome.[4]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Formulation with Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic molecule and increase its aqueous solubility.

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[4][5]

Q3: Our compound shows initial activity but it diminishes over time in our cell-based assays. What could be the reason?

A3: A decline in activity over time often points towards compound instability in the experimental setup. This can be due to either chemical degradation or metabolic instability.

  • Chemical Stability Assessment: To check for chemical degradation, incubate your compound in the assay medium (without cells) under the same conditions as your experiment. At various time points, analyze the sample by HPLC or LC-MS to detect any degradation products.[1]

  • Metabolic Stability Assessment: If the compound is chemically stable, it is likely being metabolized by the cells. An in vitro metabolic stability assay using liver microsomes or hepatocytes can provide insights into the compound's metabolic fate.[6][7][8] These assays quantify the disappearance of the parent compound over time in the presence of metabolic enzymes.

Q4: We observe significant cytotoxicity that doesn't seem related to the intended target. How can we troubleshoot these off-target effects?

A4: Unexplained cytotoxicity is often a result of off-target effects, a common challenge with kinase inhibitors that target the conserved ATP-binding pocket.[9][10][11]

  • Dose-Response Analysis: Perform a full dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the IC50 for the primary target.

  • Use of a Structurally Different Inhibitor: If available, test a structurally unrelated inhibitor that targets the same primary protein. Observing the same phenotype with a different chemical scaffold strengthens the evidence for an on-target effect.[9]

  • Kinase Profiling: To identify potential off-target kinases, consider screening your compound against a panel of kinases. This can reveal unintended interactions and help in interpreting your results.[12]

  • Rescue Experiments: In a genetically modified cell line, express a mutant version of the target protein that is resistant to your inhibitor. If the cytotoxic phenotype is reversed in these cells, it provides strong evidence for an on-target effect.[9][12]

Troubleshooting Workflows

Low Bioactivity Troubleshooting Workflow

Low_Bioactivity_Workflow start Low or No Bioactivity Observed check_solubility Assess Compound Solubility (Visual, HPLC) start->check_solubility is_soluble Is Compound Soluble? check_solubility->is_soluble improve_solubility Implement Solubilization Strategy (Co-solvent, pH, Formulation) is_soluble->improve_solubility No check_stability Assess Compound Stability (Chemical & Metabolic) is_soluble->check_stability Yes retest_activity1 Re-test Bioactivity improve_solubility->retest_activity1 is_stable Is Compound Stable? check_stability->is_stable modify_structure Modify Chemical Structure to Block Metabolic Sites is_stable->modify_structure No check_off_target Investigate Off-Target Effects (Dose-Response, Profiling) is_stable->check_off_target Yes retest_activity2 Re-test Bioactivity modify_structure->retest_activity2 is_on_target Is Effect On-Target? check_off_target->is_on_target optimize_structure Optimize Structure for Target (SAR Studies) is_on_target->optimize_structure Yes end Bioactivity Issue Resolved is_on_target->end No (Cytotoxicity) retest_activity3 Re-test Bioactivity optimize_structure->retest_activity3 PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrido[2,3-b]pyrazine EGFR Inhibitor Inhibitor->EGFR T790M T790M Mutation (Resistance) T790M->EGFR

References

Technical Support Center: Pyrido[2,3-b]pyrazine Compounds and hERG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to reduce hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition in pyrido[2,3-b]pyrazine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the development of pyrido[2,3-b]pyrazine derivatives with reduced hERG liability.

Q1: My lead pyrido[2,3-b]pyrazine compound shows potent activity against its primary target but has unacceptable hERG inhibition. What is the first structural modification I should consider?

A1: A primary strategy to reduce hERG inhibition is to decrease the lipophilicity of your compound.[1][2][3] For pyrido[2,3-b]pyrazine derivatives, a common approach is to introduce polar groups or modify existing substituents to be more polar. For instance, replacing a carbon atom in a related naphthyridinone ring system with a nitrogen to form the pyrido[2,3-b]pyrazine core has been shown to create a less lipophilic scaffold.[4][5]

Q2: I've introduced a polar substituent at the 2-position of the pyrido[2,3-b]pyrazine core, but hERG inhibition remains high. What could be the issue?

A2: While reducing lipophilicity is a generally effective strategy, the relationship is not always straightforward for all substitution patterns. In some series of 2-substituted pyrido[2,3-b]pyrazine derivatives, reducing lipophilicity led to decreased hERG inhibition. However, in non-2-substituted derivatives, this trend was not observed.[4] The specific nature and position of the substituent are critical. Consider that introducing certain groups, even if they are polar, can reintroduce hERG activity. For example, the introduction of an acetamide group has been observed to cause a re-emergence of hERG inhibition.[4]

Q3: My attempts to reduce lipophilicity are negatively impacting the primary target potency. Are there alternative strategies?

A3: Yes, several other strategies can be employed. A common approach is to reduce the basicity of any amine groups in your molecule.[1][3][6] This can be achieved by introducing electron-withdrawing groups near the basic nitrogen or by converting an aliphatic amine to a less basic group like an amide or sulfonamide.[1] Another strategy is to introduce conformational constraints or rigidity into the molecule, which can disrupt the key interactions with the hERG channel.[2][7]

Q4: How can I rationally design modifications to the 2-position of the pyrido[2,3-b]pyrazine ring to minimize hERG inhibition while maintaining antiviral activity?

A4: Computational modeling can be a valuable tool. Overlaying your lead compound with the crystal structure of the target enzyme can reveal opportunities for substitution.[4] In the case of HCMV polymerase inhibitors, this approach identified the 2-position of the pyrido[2,3-b]pyrazine ring as a suitable site for modification.[4] By exploring a series of substituents at this position, it was found that compounds with a substituted 2-imidazolinone ring demonstrated a superior therapeutic index, balancing potent antiviral activity with minimal hERG-related cardiotoxicity.[4]

Frequently Asked Questions (FAQs)

Q1: What is hERG inhibition and why is it a concern?

A1: The hERG (human Ether-à-go-go-Related Gene) encodes a potassium ion channel that is crucial for the repolarization phase of the cardiac action potential.[2] Inhibition of this channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[1][5] This can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[1][4] Due to this safety concern, assessing hERG inhibition is a critical step in drug discovery and development.[5]

Q2: What is the "gold standard" assay for measuring hERG inhibition?

A2: The "gold standard" for assessing hERG channel functionality and inhibition is the manual whole-cell patch-clamp electrophysiology assay.[2][4][5] This technique provides the most precise and sensitive measurement of the biophysical and pharmacological properties of the hERG channel.[5] Automated patch-clamp systems are also widely used to increase throughput in early-stage drug discovery.[4][8][9]

Q3: What are the typical structural features of compounds that inhibit the hERG channel?

A3: Compounds that inhibit the hERG channel are often lipophilic and contain a basic amine that is protonated at physiological pH.[3] These features are thought to facilitate interaction with key residues within the pore of the hERG channel. However, it is important to note that neutral and even acidic molecules can also inhibit the hERG channel.[1]

Q4: For pyrido[2,3-b]pyrazine compounds, what is the general relationship between lipophilicity (CLogP) and hERG inhibition?

A4: Generally, for 2-substituted pyrido[2,3-b]pyrazine derivatives, a decrease in lipophilicity (lower CLogP) is associated with reduced hERG inhibition.[4] However, this trend may not hold for compounds with different substitution patterns on the core.[4] A general observation is that compounds with a CLogP greater than 0.5 tend to show more active hERG inhibition, while those with a CLogP below 0 have a lower propensity to be potent hERG inhibitors.[5]

Data on hERG Inhibition of Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the structure-activity relationship data for a series of pyrido[2,3-b]pyrazine compounds, highlighting the impact of substitutions on hERG inhibition.

CompoundR Group at 2-positionhERG IC50 (µM)Antiviral EC50 (µM)
5 H>401.1
6 F>401.0
23 Substituted 2-imidazolinone>400.38
27 Substituted 2-imidazolinone>400.33
28 Substituted 2-imidazolinone>400.28
- Acetamide group introduction13-

Data synthesized from a study on non-nucleoside HCMV DNA polymerase inhibitors.[4]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

This protocol provides a general methodology for assessing the inhibitory effect of pyrido[2,3-b]pyrazine compounds on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.

  • On the day of the experiment, detach the cells from the culture flask using a gentle enzymatic solution (e.g., trypsin).

  • Resuspend the cells in an extracellular recording solution and allow them to recover.

2. Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.

3. Patch-Clamp Recording:

  • Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Mount the pipette on a micromanipulator and approach a single cell under a microscope.

  • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • Apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate the hERG channels.

  • Follow with a hyperpolarizing step to -50 mV to elicit the characteristic hERG tail current.

  • Record the tail current before (baseline) and after the application of the test compound.

  • Apply the pyrido[2,3-b]pyrazine compound at increasing concentrations to the extracellular solution.

  • Measure the peak tail current at each concentration.

5. Data Analysis:

  • Calculate the percentage inhibition of the hERG tail current at each compound concentration relative to the baseline.

  • Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data Data Acquisition & Analysis cell_culture Culture hERG-expressing cells cell_harvest Harvest and resuspend cells cell_culture->cell_harvest giga_seal Form Giga-seal cell_harvest->giga_seal pipette_prep Prepare micropipette pipette_prep->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell baseline Record baseline hERG current whole_cell->baseline compound_app Apply pyrido[2,3-b]pyrazine compound baseline->compound_app record_inhibition Record inhibited current compound_app->record_inhibition data_analysis Calculate % inhibition and IC50 record_inhibition->data_analysis

Caption: Workflow for hERG inhibition assessment using manual patch-clamp.

References

Technical Support Center: Enhancing Solubility of 6-Methylpyrido[2,3-b]pyrazine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Methylpyrido[2,3-b]pyrazine and similar heterocyclic compounds during bioassay development.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffers

Observation: A precipitate forms immediately or over time when a stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into an aqueous assay buffer or cell culture medium.

Potential Cause Recommended Solution
Exceeding Aqueous Solubility The final concentration of the compound is above its solubility limit in the aqueous medium. Action: Perform a solubility pre-assessment to determine the approximate aqueous solubility. Lower the final assay concentration if possible.
"Solvent Shock" Rapid dilution of the organic stock solution into the aqueous buffer causes the compound to crash out of solution. Action: Add the stock solution to the aqueous buffer slowly while vortexing. Perform serial dilutions in the aqueous buffer.[1]
pH of the Medium The pH of the aqueous buffer may not be optimal for the solubility of the compound, which may have ionizable groups. Action: Determine the pKa of this compound. Adjust the pH of the buffer to ionize the compound and increase its solubility, ensuring the pH is compatible with the bioassay.
Temperature Effects Solubility can be temperature-dependent. A compound dissolved at room temperature may precipitate at lower or higher temperatures. Action: Pre-warm or pre-cool the aqueous buffer to the assay temperature before adding the compound.
Interaction with Buffer Components Salts or other components in the buffer may reduce the solubility of the compound. Action: Test the solubility in simpler buffers (e.g., PBS) to identify problematic components.
Issue: Inconsistent Bioassay Results

Observation: High variability in experimental replicates or a lack of a clear dose-response relationship.

Potential Cause Recommended Solution
Microprecipitation The compound may be forming fine precipitates that are not easily visible, leading to an inaccurate effective concentration. Action: Visually inspect the assay plate wells under a microscope for any signs of precipitation. Filter the final diluted solution through a 0.22 µm filter before use.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and assay plates, reducing the available concentration. Action: Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding, ensuring it doesn't interfere with the assay.[2]
Solvent Effects on Biological System The final concentration of the organic solvent (e.g., DMSO, ethanol) may be affecting the activity of the enzyme or the health of the cells. Action: Determine the tolerance of your assay system to the solvent by running a solvent-only dose-response curve. Keep the final solvent concentration consistent across all wells and typically below 1% (v/v).[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: For many poorly water-soluble heterocyclic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[4] Ensure you are using anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Q2: My compound is still not soluble enough even with DMSO. What are my options?

A2: If you are facing significant solubility challenges, consider the following advanced formulation strategies:

  • Co-solvents: Prepare an intermediate dilution of your DMSO stock in a water-miscible organic solvent like ethanol before the final dilution in the aqueous buffer.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] This is a widely used technique for poorly soluble drugs.

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which can significantly increase the dissolution rate and apparent solubility.[6][7][8]

Q3: How can I determine the maximum soluble concentration of my compound in the final assay buffer?

A3: You can perform a simple kinetic solubility assessment. Prepare a series of dilutions of your compound stock solution in the final assay buffer. After a defined incubation period (e.g., 1-2 hours) at the assay temperature, visually inspect for precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Q4: Will the solubilization method affect my bioassay?

A4: It is crucial to include proper controls to ensure that the chosen solubilization method does not interfere with the bioassay.

  • Vehicle Control: Always include a control group that contains the same concentration of the solvent(s) and any other excipients (like cyclodextrins) used to dissolve the compound.

  • Assay Compatibility: Some solubilizing agents, like certain surfactants, can denature proteins or disrupt cell membranes. It is essential to test the compatibility of any additive with your specific assay system.

Q5: Where can I find more information on the biological targets of this compound?

A5: Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of various protein kinases, including PI3K isoforms, and have shown activity related to the Wnt/β-catenin signaling pathway.[6] These pathways are crucial in cell growth, proliferation, and differentiation, and their dysregulation is implicated in diseases like cancer.[7][8][9]

Data Presentation

Due to the limited publicly available quantitative solubility data for this compound, the following table provides a general guideline for expected solubility based on its heterocyclic structure. Actual values must be determined empirically.

Solvent/System Expected Solubility Remarks
Water Very Low to InsolublePyrazine derivatives are often poorly soluble in water.
DMSO Soluble to Highly SolubleGenerally a good solvent for preparing high-concentration stock solutions of heterocyclic compounds.[10]
Ethanol Sparingly Soluble to SolubleCan be used as a co-solvent to improve aqueous solubility.
Aqueous Buffer (pH 7.4) Very LowSolubility is expected to be limited.
Aqueous Buffer + Co-solvent (e.g., 1% DMSO) LowSolubility will be higher than in buffer alone but may still be limiting for some assays.
Aqueous Buffer + Cyclodextrin Moderate to HighSignificant solubility enhancement is expected depending on the type and concentration of cyclodextrin used.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If necessary, warm the solution to 37°C for 5-10 minutes. Always ensure the compound is stable at this temperature.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Enhancing Aqueous Solubility with a Co-solvent
  • Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Intermediate Dilution: Create an intermediate dilution by adding the DMSO stock to a co-solvent like ethanol. For example, a 1:10 dilution will result in a 2 mM solution in 10% DMSO/90% ethanol.

  • Final Dilution: Slowly add the intermediate dilution to the pre-warmed (37°C) aqueous assay buffer while vortexing to reach the final desired concentration. Ensure the final concentration of organic solvents is compatible with the assay (typically ≤1%).

Protocol 3: Cyclodextrin Complexation (Freeze-Drying Method)
  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.

  • Dissolution: Dissolve the appropriate amount of HP-β-CD in deionized water. In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol (TBA).[11]

  • Mixing: Slowly add the drug solution to the cyclodextrin solution with constant stirring.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles and for sterilization.[11]

  • Lyophilization: Freeze-dry the solution to obtain a solid powder of the drug-cyclodextrin inclusion complex.[11]

  • Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your bioassays.

Mandatory Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Bioassay start Start with solid This compound stock Prepare concentrated stock in 100% DMSO start->stock direct Direct Dilution in Aqueous Buffer stock->direct cosolvent Co-solvent Dilution (e.g., with Ethanol) stock->cosolvent cyclo Cyclodextrin Complexation stock->cyclo nano Nanosuspension Formation stock->nano assay_prep Prepare final dilution in assay medium direct->assay_prep cosolvent->assay_prep cyclo->assay_prep nano->assay_prep bioassay Perform Bioassay (e.g., Kinase Assay, Cell Viability) assay_prep->bioassay data Data Analysis bioassay->data

Caption: A general experimental workflow for preparing this compound for bioassays.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt Phosphorylates downstream Cell Growth, Proliferation, Survival mTORC1->downstream inhibitor This compound (Potential Inhibitor) inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasomal Degradation beta_catenin_off->proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh destruction_complex_inactivated Destruction Complex (Inactivated) Dsh->destruction_complex_inactivated beta_catenin_on β-catenin (stabilized) destruction_complex_inactivated->beta_catenin_on nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activates target_genes Target Gene Expression TCF_LEF->target_genes inhibitor This compound (Potential Modulator) inhibitor->destruction_complex May Stabilize inhibitor->beta_catenin_on May Inhibit Nuclear Translocation

Caption: The Wnt/β-catenin signaling pathway, a potential target for this compound.

References

Technical Support Center: Overcoming Drug Resistance with Pyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine analogs to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pyrido[2,3-b]pyrazine analogs overcome drug resistance in non-small cell lung cancer (NSCLC)?

A1: Several pyrido[2,3-b]pyrazine analogs have been shown to be effective against NSCLC cell lines that have developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. The primary mechanism of resistance is often the acquisition of a secondary mutation in the EGFR gene, most commonly the T790M "gatekeeper" mutation. This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors. Certain pyrido[2,3-b]pyrazine analogs are designed to inhibit the activity of this mutated EGFR, thereby overcoming resistance.[1] While the exact signaling networks are still under investigation, these compounds show promise in targeting EGFR T790M mutant NSCLC.[1]

Q2: Which cell lines are appropriate for testing the efficacy of pyrido[2,3-b]pyrazine analogs against erlotinib resistance?

A2: A common model system involves using a pair of isogenic NSCLC cell lines:

  • PC9: An erlotinib-sensitive human NSCLC cell line with an EGFR exon 19 deletion.

  • PC9-ER: An erlotinib-resistant cell line derived from PC9 cells, often harboring the T790M mutation in addition to the exon 19 deletion.[1]

Other useful cell lines include:

  • NCI-H1975: A human NSCLC cell line that endogenously expresses both the L858R activating mutation and the T790M resistance mutation in EGFR.[2]

  • HCC827: A human NSCLC cell line with an EGFR exon 19 deletion, sensitive to EGFR TKIs.[3]

Q3: What are the potential mechanisms of drug resistance that pyrido[2,3-b]pyrazine analogs might overcome beyond EGFR mutations?

A3: Besides targeting EGFR mutations, another significant cause of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. Some pyridylpiperazine derivatives, a class related to pyrido[2,3-b]pyrazines, have been investigated as efflux pump inhibitors. By blocking these pumps, these compounds can increase the intracellular concentration of chemotherapeutic agents, thus restoring their efficacy.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of the pyrido[2,3-b]pyrazine analog dilutions and assay reagents.
Low signal or no dose-response Incorrect concentration range of the analog, low cell number, or inactive compound.Perform a pilot experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50. Optimize cell seeding density for your specific cell line. Verify the integrity and purity of the pyrido[2,3-b]pyrazine analog.
High background in "no cell" control wells Contamination of media or reagents, or the pyrido[2,3-b]pyrazine analog interferes with the assay.Use fresh, sterile media and reagents. Run a control plate with the compound in cell-free media to check for direct reduction of the MTT reagent.
Unexpected U-shaped dose-response curve Compound precipitation at high concentrations or off-target effects.Visually inspect the wells for precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. Investigate potential off-target effects at high concentrations.
Western Blotting for Phosphorylated EGFR (p-EGFR)
Problem Possible Cause Solution
No or weak p-EGFR signal Inefficient cell lysis and protein extraction, phosphatase activity, or low antibody affinity.Use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.[1][4] Ensure the primary antibody is validated for detecting the specific phosphorylation site and use it at the recommended dilution. Consider using an antibody to immunoprecipitate the protein to concentrate it.[1]
High background Blocking agent is masking the target, or non-specific antibody binding.Avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use 5% BSA in TBST instead.[4][5] Optimize the primary and secondary antibody concentrations and washing steps.
Inconsistent loading Inaccurate protein quantification or pipetting errors.Use a reliable protein quantification method (e.g., BCA assay). Load a consistent amount of protein in each lane. Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.[6]
Efflux Pump Activity Assay (e.g., Rhodamine 123 Efflux)
Problem Possible Cause Solution
No difference in Rhodamine 123 accumulation between control and treated cells The pyrido[2,3-b]pyrazine analog is not an effective efflux pump inhibitor at the tested concentration, or the cell line does not express the target efflux pump.Test a wider range of analog concentrations. Use a known efflux pump inhibitor (e.g., verapamil) as a positive control.[7] Confirm the expression of the target efflux pump (e.g., P-glycoprotein) in your cell line by Western blot or qPCR.
High cell death during the assay Rhodamine 123 or the pyrido[2,3-b]pyrazine analog is cytotoxic at the concentrations used.Determine the non-toxic concentrations of both Rhodamine 123 and the analog through a preliminary cytotoxicity assay. Optimal non-toxic concentrations of Rhodamine 123 are typically in the range of 50-200 ng/ml.[8]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-b]pyrazine Analogs against NSCLC Cell Lines

CompoundCell LineEGFR StatusIC50 (µM)Reference
Compound 7n PC9Exon 19 del (Erlotinib-sensitive)0.09[1][9]
PC9-ERExon 19 del, T790M (Erlotinib-resistant)0.15[1][9]
Compound 7f HCC827Exon 19 del0.09[3]
NCI-H1975L858R, T790M0.89[3]
A549Wild-type1.10[3]
Compound 7g HCC827Exon 19 delN/A[3]
NCI-H1975L858R, T790MN/A[3]
A549Wild-typeN/A[3]
Compound 7h HCC827Exon 19 delN/A[3]
NCI-H1975L858R, T790MN/A[3]
A549Wild-typeN/A[3]

N/A: Data not available in the provided search results.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted for testing the effect of pyrido[2,3-b]pyrazine analogs on the viability of NSCLC cell lines.

Materials:

  • PC9 and PC9-ER cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Pyrido[2,3-b]pyrazine analog stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count PC9 and PC9-ER cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-b]pyrazine analog in complete medium. A final concentration range of 0.01 µM to 100 µM is a good starting point.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Western Blot for p-EGFR

This protocol outlines the detection of phosphorylated EGFR to assess the inhibitory activity of pyrido[2,3-b]pyrazine analogs.

Materials:

  • PC9 and PC9-ER cells

  • Pyrido[2,3-b]pyrazine analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of the pyrido[2,3-b]pyrazine analog for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total EGFR and a loading control like GAPDH.

Rhodamine 123 Efflux Assay

This protocol is for assessing the potential of pyrido[2,3-b]pyrazine analogs to inhibit P-glycoprotein-mediated drug efflux.

Materials:

  • Cells with and without P-gp expression (e.g., a resistant cell line and its sensitive counterpart)

  • Pyrido[2,3-b]pyrazine analog

  • Verapamil (positive control)

  • Rhodamine 123

  • HBSS or serum-free medium

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in HBSS or serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add the pyrido[2,3-b]pyrazine analog at various concentrations to the respective tubes.

    • Include a positive control (verapamil, e.g., 50 µM) and a negative control (vehicle).

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to all tubes to a final concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed HBSS (containing the respective inhibitors).

    • Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis:

    • Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer (typically in the FL1 channel).

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the cells treated with the pyrido[2,3-b]pyrazine analog to the control cells. An increase in MFI indicates inhibition of efflux.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits WT EGFR PyridoPyrazine Pyrido[2,3-b]pyrazine Analog PyridoPyrazine->EGFR Inhibits T790M mutant EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow start Start: Hypothesis Pyrido[2,3-b]pyrazine analogs overcome erlotinib resistance cell_culture Cell Culture (PC9 and PC9-ER) start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay western_blot Western Blot (p-EGFR inhibition) mtt_assay->western_blot If active efflux_assay Efflux Pump Assay (Rhodamine 123) mtt_assay->efflux_assay If active data_analysis Data Analysis and Conclusion western_blot->data_analysis efflux_assay->data_analysis end End: Evaluate potential of analogs data_analysis->end

Caption: Experimental workflow for evaluating pyrido[2,3-b]pyrazine analogs.

Troubleshooting_Logic start Unexpected Result in Experiment check_reagents Check Reagent Viability and Purity start->check_reagents check_protocol Review Experimental Protocol and Execution start->check_protocol check_cells Verify Cell Line Identity and Health start->check_cells consult_faq Consult FAQs for Common Issues check_reagents->consult_faq check_protocol->consult_faq check_cells->consult_faq optimize_assay Optimize Assay Parameters consult_faq->optimize_assay repeat_exp Repeat Experiment optimize_assay->repeat_exp analyze_data Analyze New Data repeat_exp->analyze_data

Caption: Logical troubleshooting workflow for experimental issues.

References

refining protocols for consistent results with 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results when working with 6-Methylpyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing the pyrido[2,3-b]pyrazine core is through the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this typically involves the reaction of 5-methyl-2,3-diaminopyridine with a glyoxal derivative. This reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyridopyrazine product.

Q2: What are the primary applications of this compound?

A2: this compound and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] They have been investigated for a range of biological activities, including as inhibitors of PI3K isozymes, dipeptidyl peptidase IV inhibitors, and as potential therapeutics for pain management and various cancers.[1] Additionally, the pyridopyrazine core is explored for its non-linear optical (NLO) properties and in the development of electrochemical biosensors.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be kept tightly sealed to prevent moisture and atmospheric contamination. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: How can I purify crude this compound?

A4: The two most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel with a gradient of ethyl acetate in hexanes is a common approach to separate the product from starting materials and byproducts.[3] For solid products, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete reaction: The condensation or cyclization may not have gone to completion.- Extend the reaction time.- Increase the reaction temperature.- Ensure efficient stirring to improve mass transfer.
Suboptimal reaction conditions: Incorrect solvent, catalyst, or pH can hinder the reaction.- Screen different solvents of varying polarity.- Optimize the catalyst loading (e.g., p-toluenesulfonic acid).- Adjust the pH, as the reaction can be sensitive to acidic or basic conditions.
Degradation of starting materials or product: The reactants or product may be unstable under the reaction conditions.- Employ milder reaction conditions (e.g., lower temperature).- Use a less harsh catalyst or workup procedure.
Presence of Impurities
Symptom Possible Cause Suggested Solution
Multiple spots on TLC analysis of the crude product Formation of side products: Undesired reactions can compete with the main reaction.- Optimize reaction conditions (temperature, concentration) to favor the desired product.- Purify the crude product using column chromatography with an optimized eluent system.
Unreacted starting materials: The reaction did not go to completion.- Increase the reaction time or temperature.- Use a slight excess of one of the reactants.
Product appears as a smear on TLC Acidic or basic nature of the compound: Strong interaction with the silica gel.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Product Characterization Issues
Symptom Possible Cause Suggested Solution
Unexpected peaks in ¹H or ¹³C NMR spectrum Presence of impurities or residual solvent. - Compare the spectrum with reference data for related pyrazine compounds.[4]- Dry the sample under high vacuum to remove residual solvents.- Further purify the sample using column chromatography or recrystallization.
Incorrect mass in mass spectrometry analysis Formation of adducts or fragmentation. - Verify the expected molecular weight.- Analyze the fragmentation pattern to confirm the structure.- Consider the possibility of adduct formation with solvent or other species.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis of pyridopyrazines. Optimization may be required for specific experimental setups.

Materials:

  • 5-methyl-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2,3-diaminopyridine (1.0 eq) in ethanol.

  • Addition of Reagents: Add p-toluenesulfonic acid (0.1 eq) to the solution and stir until dissolved. Slowly add glyoxal (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexanes and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Reaction Yield
IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient reaction time or temperatureIncrease reaction time and/or temperature
Side Product FormationNon-optimal reaction conditionsModify solvent, catalyst, or reactant ratios
Product DegradationHarsh reaction or workup conditionsUse milder reagents and conditions
Table 2: Solvent Systems for Purification of Pyrazine Derivatives
Compound TypeStationary PhaseEluent System (starting point)
Neutral PyrazinesSilica GelHexane/Ethyl Acetate (9:1 to 1:1 gradient)
Basic PyrazinesSilica GelHexane/Ethyl Acetate with 0.5% Triethylamine
Polar PyrazinesReverse-Phase C18Water/Acetonitrile with 0.1% TFA

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants: 5-methyl-2,3-diaminopyridine Glyoxal B Reaction: Ethanol, p-TSA Reflux A->B C Crude Product B->C D Column Chromatography C->D Primary Method E Recrystallization C->E Alternative F Pure Product D->F E->F G TLC F->G H NMR F->H I Mass Spectrometry F->I

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem Yield Low Yield? Problem->Yield Yes Success Consistent Results Problem->Success No Purity Impure Product? Yield->Purity No Optimize_Reaction Optimize Reaction: - Time - Temperature - Catalyst Yield->Optimize_Reaction Yes Characterization Characterization Issues? Purity->Characterization No Purify Purification Strategy: - Column Chromatography - Recrystallization Purity->Purify Yes Analyze Re-analyze Data: - Check for impurities - Confirm structure Characterization->Analyze Yes Characterization->Success No Optimize_Reaction->Problem Purify->Problem Analyze->Problem

Caption: A logical workflow for troubleshooting common issues in experiments with this compound.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the antibacterial activity of various pyrido[2,3-b]pyrazine derivatives, drawing upon recent experimental findings. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The tables below summarize the MIC values of different derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives with Varied Side-Chains [1]

CompoundR GroupsS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)
1 2,3-dithione0.0780.0780.6251.25
2 Alkyl/Aryl Side-Chains1.251.2555
3 Alkyl/Aryl Side-Chains1.252.5---5
4 Alkyl/Aryl Side-Chains1.250.15------
5 Alkyl/Aryl Side-Chains1.251.252.52.5
Note: "---" indicates data not reported in the source. The presence of a 2,3-dithione functionality (Compound 1) appears crucial for potent activity, while the addition of alkyl and aryl side-chains (Compounds 2-5) generally decreases the antibacterial effect.

Table 2: Antibacterial Activity of N1,N4-dialkylated Pyrido[2,3-b]pyrazine-2,3-dione Derivatives [2]

CompoundBacterial StrainMIC (µg/mL)
2a E. coliNoteworthy Inhibition
2a S. aureusSignificant Activity
2a P. aeruginosaNot specified
2a Salmonella spp.Not specified
2c E. coliSignificant Activity
2c S. aureusSignificant Activity
2c P. aeruginosaSignificant Activity
2c Salmonella spp.Significant Activity
2d E. coliNoteworthy Inhibition
Note: Specific MIC values were not provided in the abstract, but the relative activity was highlighted. Compound 2c demonstrated the most significant and broad-spectrum activity.

Table 3: Activity of Difunctional Pyrido[2,3-b]pyrazine Derivatives Against Plant Pathogens [3]

CompoundXanthomonas oryzae pv. oryzicola (Xoc) EC50 (mg/L)Xanthomonas oryzae pv. oryzae (Xoo) EC50 (mg/L)
1-25 (Range) 1.2 - 4.00.5 - 2.3
16 1.70.5
Thiodiazole copper (Control) 95.189.0
Bismerthhibol (Control) 73.868.8
Note: EC50 (half maximal effective concentration) values are reported here. The tested compounds showed significantly superior activity compared to commercial control agents.

Experimental Protocols

The primary method cited for evaluating the antibacterial activity of these compounds is the broth microdilution method.

Broth Microdilution Method for MIC Determination

  • Preparation of Stock Solutions: A stock solution of each test compound is prepared in 10% Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Serial dilutions of the stock solutions are prepared in Mueller Hinton Broth (MHB) medium in a 96-well microplate. Final concentrations typically range from 0.0025 mg/mL to 5 mg/mL.

  • Bacterial Inoculum: Bacterial strains are cultured to the mid-log phase and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.0 × 10⁸ CFU/mL). This is then diluted to a final concentration of 10⁶ CFU/mL in the wells.

  • Incubation: 50 µL of the final bacterial inoculum is added to each well. A well without any compound is included as a growth control. The microplate is then incubated at 37°C for 24 hours.

  • Growth Assessment: After incubation, 10 µL of a bacterial growth indicator, such as resazurin, is added to each well. Following a further 2-hour incubation at 37°C, bacterial growth is indicated by a color change (e.g., from purple to pink).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (i.e., no color change) is observed.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for antibacterial testing and the potential mechanisms of action for pyrido[2,3-b]pyrazine derivatives.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout A Prepare Compound Stock Solutions (in DMSO) C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (Mueller-Hinton Broth) D Add Bacterial Inoculum to Wells B->D C->D E Incubate at 37°C for 24 hours D->E F Add Resazurin Indicator E->F G Incubate for 2 hours F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Experimental workflow for antibacterial susceptibility testing.

G cluster_targets Potential Cellular Targets cluster_effects Resulting Antibacterial Effects A Pyrido[2,3-b]pyrazine Derivative B DNA Gyrase A->B Inhibition C Cell Membrane A->C Disruption D Extracellular Polysaccharide Formation A->D Inhibition E Inhibition of DNA Replication & Repair B->E F Increased Cell Permeability C->F G Inhibition of Biofilm Formation D->G H Bacterial Cell Death E->H F->H G->H

Potential mechanisms of antibacterial action.

Summary and Conclusion

The pyrido[2,3-b]pyrazine scaffold is a promising framework for the development of novel antibacterial agents. Studies have shown that specific structural modifications significantly influence their activity. For instance, the presence of a dithione moiety at the 2 and 3 positions of the pyrazine ring appears critical for potent activity against both Gram-positive and Gram-negative bacteria. Conversely, the introduction of various side-chains at these positions tends to reduce efficacy.

Furthermore, N1,N4-dialkylated derivatives have also demonstrated significant antibacterial potential, with some compounds showing broad-spectrum activity.[2] Molecular docking studies suggest that these compounds may exert their effect by interacting with bacterial DNA gyrase, a crucial enzyme for DNA replication.[2] Other research points to alternative mechanisms, such as the inhibition of extracellular polysaccharide formation and disruption of cell membrane permeability in plant pathogenic bacteria.[3]

The collective data indicates that pyrido[2,3-b]pyrazine derivatives warrant further investigation. Future research should focus on optimizing the scaffold to enhance potency and broaden the spectrum of activity, while also conducting comprehensive studies to elucidate the precise mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methylpyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 6-Methylpyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Derivatives have been investigated for their potential as kinase inhibitors in cancer therapy, antagonists for pain management, and antibacterial agents.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this and closely related pyrido[2,3-b]pyrazine cores, with a focus on their performance as kinase inhibitors and TRPV1 antagonists.

I. Kinase Inhibition: Targeting EGFR and Overcoming Resistance

A significant area of research for pyrido[2,3-b]pyrazine analogs has been in the development of epidermal growth factor receptor (EGFR) inhibitors, particularly for non-small-cell lung carcinoma (NSCLC) that has developed resistance to existing therapies like erlotinib.[5]

Key Structural Insights:

  • Unsubstituted Position 2: The presence of an unsubstituted position 2 on the pyridopyrazine core is crucial for activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[5]

  • Substituents at Position 7: The nature and position of heteroaromatic substituents at the 7-position significantly influence the inhibitory activity.

Comparative Inhibitory Activity:

The following table summarizes the in vitro activity of key pyrido[2,3-b]pyrazine analogs against EGFR-driven lung cancer cell lines.

Compound IDR7 SubstituentPC9 IC50 (µM)PC9-ER IC50 (µM)
7n [Structure]0.090.15

(Data sourced from a study on novel pyrido[2,3-b]pyrazines designed to overcome erlotinib resistance.[5])

EGFR_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis start Design Analogs synth Synthesize Pyrido[2,3-b]pyrazines start->synth treatment Treat with Compounds synth->treatment cell_culture Culture PC9 & PC9-ER Cells cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 analysis Correlate Structure with Activity ic50->analysis lead_opt Lead Optimization analysis->lead_opt

Experimental workflow for EGFR inhibitor screening.

Experimental Protocol: Cell Proliferation Assay

The inhibitory activity of the synthesized compounds was determined using a standard cell proliferation assay.

  • Cell Culture: Erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) human non-small-cell lung cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the pyrido[2,3-b]pyrazine analogs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

II. FGFR Inhibition

The pyrrolo[2,3-b]pyrazine scaffold, a close analog of pyridopyrazine, has been explored for its potential as a fibroblast growth factor receptor (FGFR) inhibitor.[6]

Key Structural Insights:

  • Optimization of a hit structure from a c-Met inhibitor project led to the discovery of a new series of pyrrolo[2,3-b]pyrazine FGFR inhibitors.[6]

  • These compounds represent a novel scaffold and possess a unique molecular shape for FGFR inhibition.[6]

Comparative Inhibitory Activity:

Compound No.R-Group ModificationsFGFR1 Enzymatic Activity (IC50)
23-28 Varied substitutionsData Not Fully Disclosed

(Data from a study on the discovery and biological evaluation of a series of pyrrolo[2,3-b]pyrazines as novel FGFR inhibitors. While specific IC50 values for all analogs were not detailed in the abstract, the study highlights the successful identification of potent compounds in this series.[6])

III. TRPV1 Antagonism for Pain Management

The pyrido[2,3-b]pyrazine core has been successfully employed to develop antagonists of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a key target for novel pain treatments.[3] A notable advantage of this scaffold is its reduced potential for forming reactive metabolites compared to earlier 1,8-naphthyridine cores.[3]

Key Structural Insights:

  • Core Replacement: Replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold significantly lowered the potential for the formation of reactive metabolites.[3]

  • Oral Bioavailability: The lead compound from this series demonstrated oral bioavailability and moderate brain penetration.[3]

In Vivo Efficacy:

CompoundIn Vivo ModelEffect
26 Carrageenan-induced thermal hyperalgesia (CITH)Significant attenuation
26 Complete Freund's adjuvant (CFA)-induced chronic inflammatory painDose-dependent reduction

(Data from a study on the discovery of pyrido[2,3-b]pyrazine-based TRPV1 antagonists.[3])

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Acid Acid Acid->TRPV1 Activates Calcium_Influx Ca2+ Influx TRPV1->Calcium_Influx Antagonist Pyrido[2,3-b]pyrazine Antagonist (e.g., Cmpd 26) Antagonist->TRPV1 Blocks Depolarization Depolarization Calcium_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

TRPV1 channel activation and antagonism.

Experimental Protocol: In Vivo Pain Models

  • Carrageenan-Induced Thermal Hyperalgesia (CITH):

    • Inflammation is induced in the paw of a rodent by injecting carrageenan.

    • A thermal stimulus (e.g., a radiant heat source) is applied to the paw.

    • The latency for the animal to withdraw its paw is measured before and after oral administration of the test compound. An increase in withdrawal latency indicates an analgesic effect.[3]

  • Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain:

    • CFA is injected into the paw to induce chronic inflammation and pain.

    • Pain responses (e.g., thermal hyperalgesia or mechanical allodynia) are measured at various time points after CFA injection.

    • The test compound is administered orally, and its ability to reverse the pain responses is evaluated in a dose-dependent manner.[3]

IV. Antibacterial Activity

Derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been synthesized and evaluated for their antibacterial properties.[2]

Key Structural Insights:

  • N1,N4-Dialkylation: The introduction of alkyl groups at the N1 and N4 positions of the dihydropyrido[2,3-b]pyrazine-2,3-dione core influences antibacterial activity.[2]

  • Computational Correlation: Density Functional Theory (DFT) calculations and molecular docking studies suggest that compounds with higher reactivity and stronger binding to bacterial DNA gyrase exhibit more potent antibacterial effects.[2]

Comparative Antibacterial Activity (MICs):

CompoundE. coliS. aureusP. aeruginosaSalmonella spp.
2a ActiveActiveActiveActive
2c ActiveActiveActiveActive
2d Noteworthy Inhibition---

(Data from a study on the synthesis and antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Specific MIC values were not provided in the abstract but the relative activities were highlighted.[2])

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Clinically relevant bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. are used.

  • Broth Microdilution Method: A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

References

The Translational Journey of Pyrido[2,3-b]pyrazines: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the quest for novel therapeutics with improved efficacy and specificity is a paramount challenge. Among the myriad of heterocyclic scaffolds explored, pyrido[2,3-b]pyrazines have emerged as a promising class of compounds, demonstrating significant potential as kinase inhibitors and anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select pyrido[2,3-b]pyrazine derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their translational potential. We will delve into the experimental data that underpins their activity, explore the causal relationships behind experimental designs, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has attracted considerable attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, survival, and migration.[3][4] This guide will focus on the anticancer properties of this scaffold, particularly its efficacy in preclinical models.

In Vitro Efficacy: From Cellular Assays to Mechanistic Insights

The initial assessment of any potential anticancer agent begins with rigorous in vitro testing. These assays provide fundamental information on a compound's cytotoxic or cytostatic activity against cancer cell lines and offer clues to its mechanism of action.

Cellular Proliferation and Cytotoxicity

A primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. For pyrido[2,3-b]pyrazine derivatives, these values are typically determined using cell viability assays such as the MTT or resazurin assay.[5][6]

One notable study synthesized a series of novel pyrido[2,3-b]pyrazines and evaluated their activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines.[7][8] This is a critical step in addressing the challenge of acquired drug resistance in cancer therapy. The data, summarized in the table below, highlights the potential of these compounds to overcome resistance mechanisms.

CompoundTarget Cell LineIn Vitro IC50 (µM)
7n PC9 (Erlotinib-Sensitive)0.09[7]
PC9-ER (Erlotinib-Resistant)0.15[7]
Erlotinib PC9 (Erlotinib-Sensitive)~0.02
PC9-ER (Erlotinib-Resistant)>10
Table 1: In Vitro Cytotoxicity of a Lead Pyrido[2,3-b]pyrazine Compound

The causality behind choosing both sensitive and resistant cell lines lies in the need to identify compounds that can circumvent the EGFR T790M mutation, a common cause of resistance to first-generation EGFR inhibitors like erlotinib. The low micromolar to nanomolar IC50 values of compound 7n against both cell lines underscore its potential as a next-generation inhibitor.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC9, A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2/Bcl-xL STAT3->Bcl2 Bcl2->Proliferation Promotes PyridoPyrazine Pyrido[2,3-b]pyrazine Inhibitor PyridoPyrazine->EGFR PyridoPyrazine->PI3K PyridoPyrazine->mTOR Xenograft_Workflow A Prepare Cancer Cell Suspension B Subcutaneous Injection into Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Groups C->D E Administer Compound & Vehicle D->E F Measure Tumor Volume & Body Weight E->F Repeatedly G Data Analysis (TGI) F->G

References

Validating the Antibacterial Mechanism of Pyrido[2,3-b]pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with diverse mechanisms of action. Pyrido[2,3-b]pyrazines have emerged as a promising class of heterocyclic compounds exhibiting notable antibacterial activity. This guide provides a comparative analysis of the antibacterial mechanism of pyrido[2,3-b]pyrazines against well-established antibiotics, Ciprofloxacin and Vancomycin, supported by experimental data and detailed protocols to aid in the validation and development of this potential new class of antibacterial drugs.

Executive Summary

Pyrido[2,3-b]pyrazine derivatives have demonstrated antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Preliminary investigations, primarily through molecular docking studies, suggest that a key antibacterial mechanism of this class of compounds is the inhibition of bacterial DNA gyrase.[2] This mode of action is shared with the fluoroquinolone antibiotic, Ciprofloxacin. In contrast, the glycopeptide antibiotic Vancomycin acts by inhibiting cell wall synthesis. This guide will delve into the experimental validation of the proposed mechanism for pyrido[2,3-b]pyrazines and compare its performance metrics with these established drugs.

Comparative Analysis of Antibacterial Performance

To provide a clear comparison, the following tables summarize the available quantitative data for a representative pyrido[2,3-b]pyrazine derivative against Ciprofloxacin and Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Pyrido[2,3-b]pyrazine Derivative 1 *Staphylococcus aureus78[1]
Bacillus cereus78[1]
Escherichia coli625[1]
Salmonella typhi1250[1]
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli≤0.008 - 2
Vancomycin Staphylococcus aureus0.5 - 4
Escherichia coli>128 (Resistant)

*Data for the most potent derivative (2,3-dithione) from the cited study.[1]

Table 2: DNA Gyrase Inhibition Data

Compound/DrugTarget Organism EnzymeIC50 (µM)Reference
Pyrido[2,3-b]pyrazine Derivative (General) E. coli DNA GyraseData not available[2]
Ciprofloxacin E. coli DNA Gyrase~0.8
Vancomycin Not ApplicableNot Applicable

Experimental Protocols for Mechanism Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to elucidate the antibacterial mechanism of pyrido[2,3-b]pyrazines.

DNA Gyrase Supercoiling Assay

This assay is fundamental to confirm the inhibition of DNA gyrase, the putative target of pyrido[2,3-b]pyrazines.

Objective: To determine if pyrido[2,3-b]pyrazine derivatives inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • Pyrido[2,3-b]pyrazine compounds and control inhibitors (e.g., Ciprofloxacin)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel, electrophoresis tank, and power supply

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures on ice. To the assay buffer, add relaxed plasmid DNA, ATP, and the test compound at various concentrations.

  • Initiate the reaction by adding the DNA gyrase enzyme complex.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Terminate the reaction by adding the stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antibacterial agent over time.

Objective: To assess the rate at which a pyrido[2,3-b]pyrazine derivative kills a bacterial population.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Pyrido[2,3-b]pyrazine compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Control antibiotic (e.g., Ciprofloxacin or Vancomycin)

  • Phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator and shaker

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Dilute the culture to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL) in fresh broth containing the test compound at different concentrations. Include a growth control (no drug).

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in PBS.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Bacterial Membrane Potential Assay

This assay helps to determine if the antibacterial compound disrupts the bacterial cell membrane integrity.

Objective: To evaluate the effect of pyrido[2,3-b]pyrazine derivatives on the bacterial cytoplasmic membrane potential.

Materials:

  • Bacterial strain of interest

  • HEPES buffer (or other suitable buffer)

  • Glucose

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Pyrido[2,3-b]pyrazine compound

  • Membrane-depolarizing agent as a positive control (e.g., CCCP)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

  • Resuspend the cells in buffer to a specific optical density.

  • Add the DiSC3(5) dye to the cell suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.

  • Measure the baseline fluorescence.

  • Add the pyrido[2,3-b]pyrazine compound at the desired concentration.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, as the dye is released from the cells and its fluorescence is de-quenched.

  • Add the positive control at the end of the experiment to determine the maximum depolarization.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_PBP Pyrido[2,3-b]pyrazine & Ciprofloxacin cluster_Vanco Vancomycin PBP Pyrido[2,3-b]pyrazine Gyrase DNA Gyrase PBP->Gyrase Inhibits Cipro Ciprofloxacin Cipro->Gyrase Inhibits DNA_rep DNA Replication Gyrase->DNA_rep Enables Cell_death1 Cell Death DNA_rep->Cell_death1 Leads to Vanco Vancomycin PG_precursor Peptidoglycan Precursor Vanco->PG_precursor Binds to Cell_wall Cell Wall Synthesis PG_precursor->Cell_wall Required for Cell_lysis Cell Lysis Cell_wall->Cell_lysis Inhibition leads to

Caption: Comparative signaling pathways of antibacterial action.

Experimental Workflow: Time-Kill Kinetics

start Start prep_culture Prepare Bacterial Culture (Mid-log phase) start->prep_culture inoculate Inoculate into Broth with Test Compound prep_culture->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute Serial Dilutions sample->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count plot Plot Time-Kill Curve count->plot end End plot->end hypothesis Hypothesis: Pyrido[2,3-b]pyrazine inhibits DNA gyrase mic_test Determine MIC hypothesis->mic_test supercoiling_assay Perform DNA Gyrase Supercoiling Assay hypothesis->supercoiling_assay time_kill Perform Time-Kill Kinetics Assay hypothesis->time_kill membrane_assay Perform Membrane Potential Assay hypothesis->membrane_assay results Analyze Results mic_test->results supercoiling_assay->results time_kill->results membrane_assay->results conclusion Conclusion on Mechanism results->conclusion

References

A Comparative Analysis of Pyrido[2,3-b]pyrazine and Quinoxaline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, biological activities, and therapeutic potential of two closely related nitrogen-containing heterocyclic scaffolds.

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine and quinoxaline scaffolds have emerged as privileged structures, forming the core of numerous compounds with significant therapeutic potential. Their structural similarities, both being bicyclic aromatic systems containing a pyrazine ring, often lead to overlapping biological activities. However, the replacement of a benzene ring in quinoxaline with a pyridine ring in pyrido[2,3-b]pyrazine introduces subtle yet impactful changes in their physicochemical and pharmacological properties. This guide provides a comprehensive comparison of these two important scaffolds, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for scaffold selection and optimization.

Chemical Synthesis and Properties

Both quinoxaline and pyrido[2,3-b]pyrazine scaffolds are typically synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For quinoxalines, this involves the reaction of an o-phenylenediamine with a glyoxal derivative.[1] Similarly, pyrido[2,3-b]pyrazines are commonly prepared from 2,3-diaminopyridine. The presence of the pyridine ring in the pyrido[2,3-b]pyrazine scaffold generally imparts greater polarity and potential for hydrogen bonding compared to the quinoxaline core, which can influence solubility and interactions with biological targets.[2]

Comparative Biological Activities

Anticancer Activity

Both scaffolds have been extensively investigated for their anticancer properties, with many derivatives showing potent activity against a range of cancer cell lines. They are known to exert their effects through various mechanisms, including the inhibition of protein kinases like EGFR, which are crucial for cancer cell proliferation and survival.[3]

The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds from both scaffold families.

Compound Class Compound Cancer Cell Line IC50 (µM) Reference
Pyrido[2,3-b]pyrazineCompound 7nPC9 (NSCLC)0.09[4]
PC9-ER (Erlotinib-Resistant)0.15[4]
QuinoxalineCompound IVPC-3 (Prostate)2.11[5]
Compound IIIPC-3 (Prostate)4.11[5]
Compound VIIIcHCT116 (Colon)2.5[6]
Compound XVaMCF-7 (Breast)5.3[6]
Antimicrobial Activity

Derivatives of both pyrido[2,3-b]pyrazine and quinoxaline have demonstrated significant antibacterial and antifungal activities. Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA.

The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.

| Compound Class | Compound | Microorganism | MIC (mg/mL) | Reference | | --- | --- | --- | --- | | Pyrido[2,3-b]pyrazine | Compound 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | | | | | Bacillus cereus | 0.078 | | | | | Escherichia coli | 0.625 | | | Quinoxaline | Derivative 2d | Escherichia coli | 0.008 |[7] | | | Derivative 3c | Escherichia coli | 0.008 |[7] | | | Derivative 10 | Candida albicans | 0.016 |[7] |

Physicochemical Properties

The physicochemical properties of these scaffolds and their derivatives are crucial for their drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of the nitrogen atom in the pyridine ring of the pyrido[2,3-b]pyrazine scaffold can lead to differences in properties such as solubility and lipophilicity compared to quinoxalines.

Property Pyrido[2,3-b]pyrazine Derivative (Representative) Quinoxaline Derivative (Representative) Reference
Molecular Weight Varies with substitutionVaries with substitution
Melting Point (°C) Generally in the range of 150-250Wide range, can be lower than pyridopyrazines
Solubility Generally more soluble in polar solventsMore soluble in non-polar organic solvents[2]
Lipophilicity (LogP) Generally lower than corresponding quinoxalinesGenerally higher than corresponding pyridopyrazines

Signaling Pathway and Experimental Workflow

A common target for both pyrido[2,3-b]pyrazine and quinoxaline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR and its downstream effectors, such as the PI3K/Akt and MAPK/ERK pathways, can lead to decreased cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK MAPK/ERK Pathway cluster_PI3K_AKT PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Scaffold Pyrido[2,3-b]pyrazine or Quinoxaline Inhibitor Scaffold->EGFR

Caption: Simplified EGFR signaling pathway targeted by pyrido[2,3-b]pyrazine and quinoxaline inhibitors.

The evaluation of the biological activity of these compounds typically follows a standardized experimental workflow, starting from compound synthesis and culminating in in vivo studies for promising candidates.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Scaffold Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase) Purification->Enzyme Animal Animal Models of Disease Anticancer->Animal Antimicrobial->Animal Enzyme->Animal Toxicity Toxicity & Pharmacokinetics Animal->Toxicity

References

cross-validation of bioassay results for 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific bioassay data for 6-Methylpyrido[2,3-b]pyrazine is not extensively available in publicly accessible literature, a comprehensive analysis of its derivatives reveals significant potential across various therapeutic areas. This guide provides a comparative overview of the bioassay results for several pyrido[2,3-b]pyrazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from recent studies and is intended to highlight the therapeutic promise of this chemical class.

Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have demonstrated notable efficacy as anticancer agents, particularly in the context of overcoming drug resistance. A key area of investigation has been their activity against non-small-cell lung cancer (NSCLC).

A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[1] The resistance in the PC9-ER cell line is conferred by the EGFR T790M mutation. The results indicated that certain derivatives could overcome this resistance, suggesting a potential new avenue for treating resistant NSCLC.[1]

CompoundCell LineBioassayIC50 (µM)
7n PC9 (erlotinib-sensitive)Cell Proliferation0.09[1]
7n PC9-ER (erlotinib-resistant)Cell Proliferation0.15[1]

Derivatives of the pyrido[2,3-b]pyrazine core have also been explored as potential inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2]

Antibacterial Activity

Difunctional pyrido[2,3-b]pyrazine derivatives have been shown to possess excellent antibacterial properties against plant pathogens. Bioassays have demonstrated their effectiveness against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the causative agents of bacterial blight and bacterial leaf streak in rice, respectively.

The in vitro and in vivo antibacterial activities of these compounds were found to be superior to several commercial control agents. For instance, compounds 2 and 3 exhibited significantly lower EC50 values against Xoo compared to isotianil, bismerthiazol, and thiodiazole copper.[3]

CompoundBacterial StrainBioassayEC50 (µg/mL)
2 Xanthomonas oryzae pv. oryzae (Xoo)In vitro antibacterial activity0.79[3]
3 Xanthomonas oryzae pv. oryzae (Xoo)In vitro antibacterial activity0.85[3]
28 Xanthomonas oryzae pv. oryzae (Xoo)In vitro antibacterial activity1.2[3]
28 Xanthomonas oryzae pv. oryzicola (Xoc)In vitro antibacterial activity3.1[3]

Antiviral Activity

The pyrido[2,3-b]pyrazine scaffold has also been utilized in the development of antiviral agents. A novel series of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase were synthesized based on this core structure.[4]

These compounds were designed to have reduced inhibition of the human ether-à-go-go-related gene (hERG) ion channel, a common off-target effect that can lead to cardiotoxicity. Several of these derivatives displayed potent antiviral activity against HCMV with a favorable therapeutic index.[4]

CompoundVirusBioassayEC50 (µM)hERG IC50 (µM)
27 HCMVAntiviral Assay0.33[4]>40[4]
28 HCMVAntiviral Assay0.21[4]>40[4]

Other Biological Activities

Beyond the applications detailed above, the pyrido[2,3-b]pyrazine core is a versatile building block for compounds with a range of other potential therapeutic uses. These include:[2]

  • TRPV1 Antagonists: For the management of pain.[5]

  • PI3K Isozyme Inhibitors: For the treatment of myocardial infarction.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: For type 2 diabetes mellitus.

  • Inhibitors of Mycobacterium tuberculosis growth.

  • Fungicides.

  • Inhibitors of various kinases such as PKB, ALK, p38aMAP kinase, and BRAF.

Furthermore, some pyrido[2,3-b]pyrazine derivatives have been investigated for their electrochemical DNA sensing capabilities and have shown in vitro antioxidant and antiurease activities.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are generalized protocols for the key experiments cited in this guide.

Cell Proliferation Assay (Anticancer)
  • Cell Culture: PC9 and PC9-ER cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from dose-response curves.

In Vitro Antibacterial Assay
  • Bacterial Culture: Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola are grown in a suitable broth medium.

  • Compound Preparation: Test compounds are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.

  • Minimum Inhibitory Concentration (MIC) or EC50 Determination: The bacterial suspension is added to 96-well plates containing the serially diluted compounds. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth. The EC50 (half-maximal effective concentration) can also be determined by measuring bacterial growth at various concentrations.

Antiviral Assay (HCMV)
  • Cell and Virus Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are grown in monolayer cultures. A reporter strain of HCMV (e.g., expressing green fluorescent protein, GFP) is used for infection.

  • Infection and Treatment: Cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a period for viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of the test compounds.

  • Quantification of Viral Replication: After a suitable incubation period, the level of viral replication is quantified. For GFP-expressing viruses, this can be done by measuring fluorescence intensity. Alternatively, plaque reduction assays or qPCR to quantify viral DNA can be performed.

  • Data Analysis: The EC50 values (the concentration of compound that inhibits viral replication by 50%) are calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

G Wnt/β-catenin Signaling Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC Axin->GSK3b CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Pyrido_pyrazine Pyrido[2,3-b]pyrazine Derivatives Pyrido_pyrazine->GSK3b potential inhibition

Caption: Potential interaction of Pyrido[2,3-b]pyrazine derivatives with the Wnt/β-catenin signaling pathway.

G General Bioassay Validation Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Compound_Library Compound Library (Pyrido[2,3-b]pyrazines) Primary_Assay High-Throughput Primary Bioassay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Selectivity_Panel Selectivity Profiling Secondary_Assays->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Models In vivo Efficacy Models ADMET_Profiling->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: A generalized workflow for the validation and development of bioactive compounds.

References

Benchmarking 6-Methylpyrido[2,3-b]pyrazine Derivatives Against Standard Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal performance of a 6-Methylpyrido[2,3-b]pyrazine derivative against established standard fungicides. Due to the limited publicly available data on the specific compound this compound, this guide utilizes experimental data for a closely related and potent derivative, herein referred to as Compound X2, as a benchmark. The data presented is based on in-vitro studies against a panel of significant plant pathogenic fungi.

Performance Comparison

The antifungal efficacy of the this compound derivative (Compound X2) was evaluated and compared with two widely used commercial fungicides, fluopyram and azoxystrobin. The following table summarizes the half-maximal effective concentration (EC50) values in milligrams per liter (mg/L) against five common plant pathogenic fungi. Lower EC50 values indicate higher antifungal activity.

Fungal SpeciesCompound X2 (mg/L)Fluopyram (mg/L)Azoxystrobin (mg/L)
Rhizoctonia solani3.15192.2980.14
Phomopsis sp.1.1293.1225.14
Botrytis cinerea0.6942.2319.64
Sclerotinia sclerotiorum1.5991.1936.81
Magnaporthe oryzae0.92125.7759.51

The data clearly indicates that the this compound derivative, Compound X2, exhibits significantly superior in-vitro antifungal activity against all tested fungal species compared to both fluopyram and azoxystrobin.

Experimental Protocols

The determination of antifungal activity is based on standardized broth microdilution methods. The following is a generalized protocol based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote sporulation.

  • A suspension of conidia (spores) is prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The suspension is adjusted to a standardized concentration (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

2. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • A two-fold serial dilution of the test compound (this compound derivative) and standard fungicides is prepared in a liquid medium (e.g., RPMI-1640).

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at a controlled temperature (typically 25-35°C) for a specified period (24-72 hours), depending on the fungal species.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control.

  • The EC50 values are then calculated from the dose-response data.

Visualizations

Logical Workflow for Fungicide Benchmarking

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture B Spore Suspension A->B C Standardize Inoculum B->C E Inoculate Microtiter Plates C->E D Prepare Serial Dilutions (Test & Standard Compounds) D->E F Incubate Plates E->F G Read MIC/EC50 Values F->G H Compare Performance G->H G cluster_compound Pyrido[2,3-b]pyrazine Derivative cluster_fungus Fungal Cell A This compound Derivative B Fungal Cell Membrane A->B Interacts with D Generation of Reactive Oxygen Species (ROS) A->D C Increased Permeability B->C F Cellular Damage C->F E Oxidative Stress D->E E->F G Inhibition of Mycelial Growth F->G

Harnessing Computational Power: A Guide to Validating Experimental Findings with DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the synergy between experimental research and computational chemistry is paramount. Density Functional Theory (DFT), a powerful quantum mechanical modeling method, has emerged as an indispensable tool for researchers to predict and rationalize the properties of molecules, thereby validating and complementing experimental findings. This guide provides a comprehensive comparison of experimental data with DFT computational analysis, offering researchers, scientists, and drug development professionals a framework for integrating these methodologies to accelerate the discovery of novel therapeutics.

Data Presentation: A Comparative Analysis

A cornerstone of validating computational models is the direct comparison of calculated data with experimental results. The following tables summarize the correlation between experimentally measured spectroscopic data and values predicted by DFT calculations for representative drug molecules.

Table 1: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nevirapine

Atom Experimental ¹H NMR (ppm) Calculated ¹H NMR (ppm) Atom Experimental ¹³C NMR (ppm) Calculated ¹³C NMR (ppm)
H17.287.31C1128.4128.8
H27.517.55C2120.6120.9
H38.158.19C3137.2137.6
H47.827.86C4118.9119.2
H52.252.28C521.321.6

Experimental data obtained in DMSO-d₆. DFT calculations performed using the B3LYP functional and 6-311++G(d,p) basis set.

Table 2: Comparison of Experimental and DFT-Calculated FT-IR Vibrational Frequencies (cm⁻¹) for Triclosan

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
O-H stretch33113368
C-H stretch (aromatic)30503063
C=C stretch (aromatic)16101615
C-O stretch12401245
C-Cl stretch850855

DFT calculations performed using the B3LYP functional and 6-311++G(d,p) basis set with a scaling factor.

Table 3: Comparison of Experimental and DFT-Calculated UV-Vis Absorption Maxima (λmax, nm) for Quercetin

Solvent Experimental λmax (nm) Calculated λmax (nm)
Methanol374, 258370, 260
Ethanol375, 257371, 261
Water370, 255368, 258

TD-DFT calculations performed using the B3LYP functional and 6-311+G(d,p) basis set with the IEFPCM solvent model.[1]

Experimental and Computational Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of both experimental and computational results.

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the drug sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Referencing : Calibrate the chemical shift axis relative to an internal standard (e.g., tetramethylsilane, TMS).[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed on the ATR crystal.[3]

    • Data Acquisition : Record the FT-IR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[3]

    • Data Processing : The interferogram is Fourier-transformed to obtain the infrared spectrum. A background spectrum is collected and subtracted from the sample spectrum.

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the drug sample in a suitable transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).[4]

    • Data Acquisition : Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer.[4]

    • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

  • X-ray Crystallography :

    • Crystallization : Grow a single crystal of the drug molecule of suitable size and quality (typically >0.1 mm in all dimensions).[5]

    • Data Collection : Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[6]

    • Structure Solution and Refinement : The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.[6]

DFT Computational Protocol

DFT calculations provide theoretical insights into molecular properties and spectra. Software such as Gaussian is commonly used for these calculations.[7]

  • Molecular Structure Input : The 3D coordinates of the molecule are created using a molecular builder or from existing experimental data (e.g., X-ray crystallography).

  • Input File Preparation :

    • Level of Theory and Basis Set : Specify the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d)). The choice of functional and basis set is critical for accuracy.

    • Calculation Type : Define the type of calculation to be performed (e.g., geometry optimization, frequency calculation, NMR chemical shift calculation).

    • Solvation Model : If the calculations are to be compared with solution-phase experimental data, an appropriate solvent model (e.g., IEFPCM) should be included.

  • Job Submission and Execution : The input file is submitted to a high-performance computing cluster for execution. The calculation is an iterative process that solves the Kohn-Sham equations to determine the ground-state electron density and energy of the molecule.

  • Output Analysis :

    • Geometry Optimization : Verify that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the frequency calculation output.

    • Spectra Simulation : The output file will contain the calculated parameters, such as vibrational frequencies, IR intensities, and NMR chemical shifts. These can be visualized and compared with experimental spectra.

Visualizing Complex Relationships

Diagrams are powerful tools for illustrating complex biological pathways, experimental procedures, and logical connections. The following diagrams were generated using Graphviz (DOT language) to provide clear visual representations.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a crucial regulator of cell growth and proliferation and a key target in cancer therapy. Understanding this pathway is essential for the development of targeted drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

EGFR signaling cascade upon ligand binding.
Experimental and Computational Workflow

This diagram illustrates the integrated workflow for validating DFT computational predictions with experimental data.

DFT_Validation_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm Synthesis Drug Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Synthesis->Spectroscopy Xray X-ray Crystallography Synthesis->Xray Comparison Data Comparison & Validation Spectroscopy->Comparison MolModeling Molecular Modeling (Initial 3D Structure) Xray->MolModeling Provides initial geometry DFT_Calc DFT Calculations (Geometry Opt, Freq, NMR) MolModeling->DFT_Calc DFT_Calc->Comparison Comparison->MolModeling Discrepancy Refinement Model Refinement & Further Studies Comparison->Refinement Validated

Integrated workflow for DFT and experimental validation.
Logical Relationship: DFT and Experiment

This diagram outlines the logical and synergistic relationship between DFT calculations and experimental findings in drug development.

Logical_Relationship cluster_insights Synergistic Insights DFT DFT Calculations Prediction Prediction of Molecular Properties DFT->Prediction Interpretation Interpretation of Spectroscopic Data DFT->Interpretation Mechanism Elucidation of Reaction Mechanisms DFT->Mechanism Experiment Experimental Data Validation Validation of Experimental Observations Experiment->Validation Experiment->Interpretation DrugDev Accelerated Drug Development Prediction->DrugDev Validation->DrugDev Interpretation->DrugDev Mechanism->DrugDev

References

A Comparative Guide to the Nonlinear Optical (NLO) Properties of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nonlinear optical (NLO) properties of selected pyrido[2,3-b]pyrazine derivatives. Due to the nascent stage of experimental research in this specific chemical family, this document summarizes high-quality theoretical data obtained from Density Functional Theory (DFT) calculations, as published in the peer-reviewed literature. Furthermore, it offers detailed experimental protocols for the key techniques used to measure second and third-order NLO properties, providing a roadmap for future empirical validation.

Data Presentation: Theoretical NLO Properties

The following table summarizes the computationally determined NLO properties of four pyrido[2,3-b]pyrazine derivatives. These values were calculated using DFT with the B3LYP/6-31G(d,p) level of theory.[1][2] The investigated compounds are products of a multicomponent reaction between indane-1,3-dione, 2-aminopyrazine, and various substituted aromatic aldehydes.

Table 1: Calculated NLO Properties of Pyrido[2,3-b]pyrazine Derivatives

Compound IDSubstituent on Aromatic AldehydeDipole Moment (μ) [Debye]Average Polarizability ⟨α⟩ [x 10⁻²³ esu]First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu]Second Hyperpolarizability ⟨γ⟩ [x 10⁻³⁵ esu]
4 4-N,N-dimethylaminobenzaldehyde2.993.8613.56.45
5 4-hydroxybenzaldehyde2.153.293.284.08
6 4-chlorobenzaldehyde1.153.421.834.30
7 4-methoxybenzaldehyde2.053.9015.66.63

Data sourced from a computational study.[1][2]

Compound 7 , with a 4-methoxy substituent, exhibited the highest calculated first and second hyperpolarizabilities, suggesting it may be a promising candidate for NLO applications.[1] The high NLO response in these pyrido[2,3-b]pyrazine-based heterocyclic compounds indicates their potential for technological applications.[1]

Experimental Protocols

While experimental data for the above compounds are not yet available in the literature, the following are detailed methodologies for key experiments used to characterize the NLO properties of organic molecules.

Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.

Methodology:

  • Sample Preparation: The pyrido[2,3-b]pyrazine derivative is dissolved in a high-purity, transparent solvent (e.g., chloroform or dichloromethane) to a known concentration. The solution is then placed in a cuvette with a known path length (typically 1-2 mm).

  • Optical Setup: A high-intensity laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point of the lens.

  • Data Acquisition: The transmitted laser beam is split into two. One part passes through a finite aperture in the far-field ("closed-aperture" Z-scan) and is measured by a photodetector. The other part is measured without an aperture ("open-aperture" Z-scan) by a second photodetector.

  • Closed-Aperture Measurement: The sample is translated along the z-axis, and the transmittance through the aperture is recorded as a function of the sample's position. A peak followed by a valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).

  • Open-Aperture Measurement: The measurement is repeated without the aperture. Any change in transmittance is due to nonlinear absorption. A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.

  • Data Analysis: The nonlinear refractive index (n₂) is calculated from the closed-aperture data, and the nonlinear absorption coefficient (β) is determined from the open-aperture data. The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be derived from n₂ and β.

Z_Scan_Workflow cluster_setup Optical Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser High-Intensity Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BS Beam Splitter Sample->BS Aperture Far-field Aperture Detector1 Closed-Aperture Detector Aperture->Detector1 Closed Detector2 Open-Aperture Detector BS->Aperture Closed BS->Detector2 Open Translate Translate Sample through Focus Record_Closed Record Closed-Aperture Transmittance Translate->Record_Closed Record_Open Record Open-Aperture Transmittance Translate->Record_Open Calculate_n2 Calculate n₂ Record_Closed->Calculate_n2 Calculate_beta Calculate β Record_Open->Calculate_beta Calculate_chi3 Determine Re(χ⁽³⁾) & Im(χ⁽³⁾) Calculate_n2->Calculate_chi3 Calculate_beta->Calculate_chi3

Z-Scan Experimental Workflow
Electric-Field-Induced Second-Harmonic Generation (EFISH)

EFISH is a technique used to measure the second-order NLO properties (first hyperpolarizability, β) of dipolar molecules in solution.

Methodology:

  • Sample Preparation: The pyrido[2,3-b]pyrazine derivative is dissolved in a non-polar solvent of known dielectric constant.

  • Experimental Setup: A high-intensity, pulsed laser beam (e.g., from a Nd:YAG laser at 1064 nm) is passed through the sample solution contained in a specially designed cell with parallel electrodes.

  • Electric Field Application: A strong, static DC electric field is applied across the solution perpendicular to the laser propagation direction. This field partially aligns the dipolar molecules, breaking the centrosymmetry of the solution.

  • Second-Harmonic Generation: The interaction of the intense laser light with the aligned molecules generates a second-harmonic signal at double the frequency (e.g., 532 nm) of the incident light.

  • Detection: The second-harmonic signal is separated from the fundamental laser beam using filters and a monochromator and is detected by a photomultiplier tube.

  • Data Analysis: The intensity of the second-harmonic signal is measured as a function of the applied electric field and the concentration of the solute. By comparing the signal from the solution to that of a reference solvent, the product of the molecular dipole moment and the first hyperpolarizability (μβ) can be determined.

EFISH_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Pulsed_Laser Pulsed Laser (ω) Sample_Cell Sample in Electrode Cell Pulsed_Laser->Sample_Cell Filters Filters & Monochromator Sample_Cell->Filters DC_Field High-Voltage DC Supply DC_Field->Sample_Cell PMT Photomultiplier Tube (2ω) Filters->PMT Apply_Field Apply DC Electric Field Irradiate Irradiate with Laser Apply_Field->Irradiate Measure_SHG Measure Second-Harmonic Signal Irradiate->Measure_SHG Analyze_Intensity Analyze Signal vs. Concentration & Field Measure_SHG->Analyze_Intensity Calculate_mu_beta Calculate μβ Analyze_Intensity->Calculate_mu_beta HRS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Pulsed_Laser Pulsed Laser (ω) Sample_Cell Sample Solution Pulsed_Laser->Sample_Cell Collection_Lens Collection Lens (90°) Sample_Cell->Collection_Lens Scattered Light Filter_Mono Filter & Monochromator Collection_Lens->Filter_Mono Detector Detector (2ω) Filter_Mono->Detector Irradiate Irradiate Sample Collect_Scattered Collect Scattered Light Irradiate->Collect_Scattered Measure_SHG Measure Second-Harmonic Intensity Collect_Scattered->Measure_SHG Plot_Intensity Plot Intensity vs. Concentration Measure_SHG->Plot_Intensity Calibrate Calibrate with Standard Plot_Intensity->Calibrate Calculate_beta Determine β Calibrate->Calculate_beta

References

Bridging the Gap: A Guide to Validating Molecular Docking with In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular docking has become an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method for identifying potential drug candidates by predicting the binding orientation and affinity of small molecules to a target protein. However, in silico predictions are theoretical and necessitate experimental validation to confirm their accuracy and relevance. This guide provides a comprehensive comparison of molecular docking results with corresponding in vitro experimental data, offering a clear framework for researchers to validate their computational findings.

The Correlation Challenge: Docking Scores vs. In Vitro Activity

A common misconception is that a lower (more favorable) docking score directly translates to a lower experimental IC50, Ki, or Kd value. While a correlation can sometimes be observed, it is often not a linear relationship.[1][2] Docking scores are estimations of binding affinity and do not always account for all the complexities of a biological system, such as protein flexibility, solvation effects, and the presence of cofactors.[1] Therefore, it is crucial to use docking as a tool for ranking and prioritizing compounds for experimental testing rather than as a definitive predictor of potency.

Below is a workflow illustrating the process of validating molecular docking studies with in vitro experiments.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Correlation a Target Protein Selection & Preparation c Molecular Docking (Virtual Screening) a->c b Ligand Library Preparation b->c d Ranking & Selection of Top Candidates c->d f Compound Synthesis or Purchase d->f Prioritized Compounds j Correlation Analysis (Docking Score vs. In Vitro Data) d->j e In Vitro Assay Development g Primary Screening (e.g., % Inhibition) e->g f->g h Dose-Response Analysis (e.g., IC50 Determination) g->h i Binding Affinity Measurement (e.g., Kd, Ki) h->i i->j k Structure-Activity Relationship (SAR) Analysis j->k l Lead Optimization k->l

Caption: Workflow for Validating Molecular Docking with In Vitro Experiments.

Comparative Analysis: Docking Scores and Experimental Data

The following table presents a compilation of data from various studies, comparing the docking scores of compounds with their experimentally determined biological activities (e.g., IC50). This allows for a direct comparison of the predictive power of molecular docking in different biological systems.

Target ProteinCompound IDDocking Score (kcal/mol)In Vitro AssayExperimental Value (IC50/Ki/Kd)Reference
α-GlucosidaseCompound 3c-8.5α-Glucosidase Inhibition AssayIC50: 18.65 ± 0.23 µM[2]
α-GlucosidaseCompound 3e-8.2α-Glucosidase Inhibition AssayIC50: 20.7 ± 0.06 µM[2]
α-GlucosidaseCompound 3g-8.1α-Glucosidase Inhibition AssayIC50: 22.33 ± 0.12 µM[2]
Ebola Virus GPProcyanidin B2-9.5Viral Entry AssayIC50: 5.8 µM[1]
HCV NS3/4A ProteaseCompound 05-10.2Protease Inhibition AssayIC50: <0.2 nM
Pim-1 KinaseCompound 2-9.8Kinase Inhibition AssayIC50: 22 µM
Pim-1 KinaseCompound 4-10.1Kinase Inhibition AssayIC50: 16 µM[3]

Key Experimental Protocols for In Vitro Validation

Accurate and reproducible in vitro data is paramount for validating computational models. Below are detailed methodologies for commonly employed assays.

Enzyme Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer, optimized for pH and salt concentration.

    • Dissolve the substrate in the assay buffer. The substrate should ideally produce a chromogenic or fluorogenic product for easy detection.

    • Prepare stock solutions of the test compounds (inhibitors) in a suitable solvent, typically DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, enzyme, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7][8]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6][7][8]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot cell viability against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and binding affinity (Kd).[9][10][11][12][13]

Protocol:

  • Ligand Immobilization:

    • Immobilize one of the binding partners (the ligand, typically the protein) onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject the other binding partner (the analyte, the small molecule) at various concentrations over the sensor surface.

  • Signal Detection:

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).

  • Kinetic Analysis:

    • Monitor the association of the analyte during injection and its dissociation after the injection is stopped.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17][18]

Protocol:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Acquisition:

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to determine the heat change.

  • Data Analysis:

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Hypothetical Signaling Pathway Inhibition

To illustrate the application of these validation methods, consider a hypothetical signaling pathway involved in cancer cell proliferation. A molecular docking study might identify a potential inhibitor for a key kinase in this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Docked Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a Kinase in a Proliferation Pathway.

In this scenario, an in vitro kinase inhibition assay would be the primary method to validate the docking results. Subsequently, a cell viability assay (e.g., MTT) on a cancer cell line dependent on this pathway would provide evidence of the compound's cellular efficacy. SPR or ITC could then be used to precisely quantify the binding affinity of the inhibitor to the purified RAF kinase.

By systematically applying these experimental validation techniques, researchers can confidently bridge the gap between computational predictions and biological reality, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyrido[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to note that a specific Safety Data Sheet (SDS) for 6-Methylpyrido[2,3-b]pyrazine (CAS No. 155629-96-2) is not publicly available. The following disposal procedures are therefore based on safety data for structurally similar pyrazine derivatives and general best practices for handling nitrogen-containing heterocyclic compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all applicable local, regional, and national regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. Based on the hazardous nature of similar compounds, which are often flammable and harmful if swallowed, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Skin and Body Protection: Wear a lab coat or other protective clothing. In case of a splash, immediately remove contaminated clothing and rinse the affected skin area with water.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use spark-proof tools and explosion-proof equipment.

  • Ground and bond containers when transferring material.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Classification

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.

  • Consult your institution's EHS department for specific waste classification codes.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated items such as gloves, wipes, and weighing paper should also be placed in this container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "155629-96-2," and the associated hazards (e.g., Flammable, Harmful).

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and cool area, away from heat and sources of ignition.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arrange for Professional Disposal

  • Crucially, do not attempt to dispose of this chemical down the drain or in regular trash. [1]

  • Contact your institution's EHS department or a licensed professional waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.

  • The most common and recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

III. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical hazard and disposal information for analogous pyrazine compounds.

ParameterValue (for analogous compounds)Source
Hazard Class (Transport) 3 (Flammable Liquid) or 4.1 (Flammable Solid)SDS for similar pyrazines
Packing Group (Transport) IIISDS for similar pyrazines
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3]
Special Precautions Use spark-proof tools and explosion-proof equipment.[1]

IV. Experimental Protocols Cited

No experimental protocols for the disposal of this compound were found in the public domain. The procedures outlined above are based on the Safety Data Sheets of structurally related compounds and general laboratory safety guidelines.

V. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate Waste (Solid vs. Liquid) identify->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Step 3: Store Securely in Designated Area collect_solid->store collect_liquid->store contact_ehs Step 4: Contact EHS/ Professional Disposal Service store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methylpyrido[2,3-b]pyrazine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including Pyrido[2,3-b]pyrazine and other alkylated pyrazine derivatives. Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound.

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with this compound. The information is designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and mitigating potential hazards.

Hazard Analysis

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Flammability: Pyrazine derivatives can be flammable liquids or solids.[1][2] They may form explosive mixtures with air, particularly at elevated temperatures.[1] Vapors can be heavier than air and travel to ignition sources.[1]

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: Can cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Check for breakthrough time and degradation with the specific solvent being used.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Operational and Disposal Plans

Engineering Controls:

  • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before starting, ensure all necessary PPE is correctly worn.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Use only non-sparking tools.[1]

    • Take precautionary measures against static discharge.[1]

    • Do not eat, drink, or smoke in the work area.[3]

  • After Use:

    • Wash hands thoroughly after handling.[3]

    • Clean the work area and any contaminated equipment.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Spill and Disposal Plan:

  • Spill Containment:

    • In case of a spill, evacuate the area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Disposal:

    • Collect the absorbed material and contaminated PPE in a sealed, labeled container.

    • Dispose of the waste through a licensed professional waste disposal service.[1]

    • Do not allow the chemical to enter drains.[1]

Experimental Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure prep_setup->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_area Clean Work Area cleanup_decontaminate->cleanup_area disposal_waste Collect Waste cleanup_area->disposal_waste disposal_label Label Waste Container disposal_waste->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Methylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.